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  • Product: 3-Methyl-2-phenylbutan-1-amine
  • CAS: 196106-01-1

Core Science & Biosynthesis

Foundational

Stereochemical Profiling and Applications of 3-Methyl-2-phenylbutan-1-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of asymmetric synthesis and pharmaceutical development, chiral amines serve as indispensable building blocks and resolving agents. 3-Methyl-2-phenylbutan-1-amine (also systematically re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis and pharmaceutical development, chiral amines serve as indispensable building blocks and resolving agents. 3-Methyl-2-phenylbutan-1-amine (also systematically referred to as β-isopropylphenethylamine) is a highly versatile primary amine characterized by a single stereogenic center[1]. While the racemic mixture serves as a foundational chemical precursor, its isolated enantiomers—particularly the (S)-configuration—play a critical role in the downstream resolution of active pharmaceutical ingredients (APIs), most notably in the production of optically active nonsteroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen[2],[3].

This technical guide provides an in-depth analysis of the structural stereochemistry, physicochemical properties, and practical laboratory methodologies for the chiral resolution and analytical validation of 3-methyl-2-phenylbutan-1-amine.

Structural and Stereochemical Analysis

The molecular architecture of 3-methyl-2-phenylbutan-1-amine (


) features a butane backbone heavily substituted at the C2 position, which acts as the sole chiral center[4].

To determine the absolute configuration of the enantiomers, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the substituents attached to the C2 stereocenter:

  • 
     (Aminomethyl group):  Priority 1. The C2 atom is bonded to a carbon, which is in turn bonded to nitrogen (atomic number 7).
    
  • 
     (Phenyl group):  Priority 2. The C2 atom is bonded to an aromatic carbon treated as being bonded to three carbons 
    
    
    
    due to the resonance structure of the ring.
  • 
     (Isopropyl group):  Priority 3. The C2 atom is bonded to an aliphatic carbon bonded to two carbons and one hydrogen 
    
    
    
    .
  • 
     (Hydrogen atom):  Priority 4. Lowest atomic number.
    

When the lowest priority group (Hydrogen) is oriented away from the viewer, a clockwise sequence of priorities 1 → 2 → 3 defines the (R)-enantiomer , whereas a counterclockwise sequence defines the (S)-enantiomer . The enantiomers exhibit identical physical properties in achiral environments but demonstrate profoundly different behaviors when interacting with chiral biological targets or chiral resolving agents[1].

Physicochemical Properties

The following table summarizes the foundational quantitative data for the racemate and its pure enantiomeric forms[5],[6],[4].

PropertyRacemic Mixture(S)-Enantiomer(R)-Enantiomer
CAS Registry Number 196106-01-1106498-32-267152-35-6
Molecular Formula



Molecular Weight 163.26 g/mol 163.26 g/mol 163.26 g/mol
Boiling Point ~236.3 °C~236.3 °C~236.3 °C
Density (g/cm³) 0.9250.9250.925
Predicted pKa 9.98 ± 0.179.98 ± 0.179.98 ± 0.17
Physical State (RT) Colorless to pale yellow oilColorless to pale yellow oilColorless to pale yellow oil

Chiral Resolution via Diastereomeric Salt Crystallization

Because enantiomers cannot be separated by standard physical methods (e.g., simple distillation or achiral chromatography), industrial and laboratory-scale separations rely on diastereomeric salt resolution [2]. By reacting the racemic amine with an enantiopure chiral acid, a pair of diastereomeric salts is formed. These salts possess distinct lattice energies and solubilities, allowing for separation via fractional crystallization.

ChiralResolution Racemate Racemic 3-Methyl-2-phenylbutan-1-amine (R/S Mixture) SaltFormation Diastereomeric Salt Formation in Ethanol/Water Racemate->SaltFormation ChiralAcid Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization SolidSalt Less Soluble Salt (S)-Amine • L-Tartrate Crystallization->SolidSalt Precipitates LiquidMother Mother Liquor Enriched in (R)-Amine Salt Crystallization->LiquidMother Remains in Solution BaseTreatment Base Treatment (NaOH) & Organic Extraction SolidSalt->BaseTreatment PureS Pure (S)-3-Methyl-2-phenylbutan-1-amine (ee > 99%) BaseTreatment->PureS

Workflow for chiral resolution of 3-Methyl-2-phenylbutan-1-amine via crystallization.

Protocol 1: Classical Resolution Methodology

Objective: Isolate (S)-3-methyl-2-phenylbutan-1-amine from the racemate.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-methyl-2-phenylbutan-1-amine and 1.0 equivalent of L-(+)-tartaric acid in a boiling mixture of ethanol and water (9:1 v/v).

    • Causality: The mixed solvent system is specifically chosen to optimize the thermodynamic solubility differential between the resulting (S,L) and (R,L) diastereomeric salts.

  • Controlled Crystallization: Allow the homogeneous solution to cool to room temperature at a controlled rate of ~5°C/hour.

    • Causality: Rapid cooling causes kinetic precipitation, which traps the more soluble (R)-amine tartrate salt within the crystal lattice (occlusion). Slow, thermodynamic cooling promotes the growth of large, highly pure (S)-amine tartrate crystals.

  • Filtration: Isolate the precipitated salt via vacuum filtration and wash with ice-cold ethanol to remove residual mother liquor.

  • Basification and Extraction: Suspend the isolated salt in deionized water and adjust the aqueous phase to pH > 12 using 2M NaOH. Extract the aqueous layer three times with dichloromethane (DCM).

    • Causality: The strong base deprotonates the ammonium salt, destroying the diastereomer and driving the newly neutral, lipophilic free (S)-amine into the organic DCM phase.

  • Self-Validation Step: Concentrate the organic layer in vacuo and measure the specific optical rotation

    
     of the resulting oil. If the rotation magnitude is lower than the literature standard for the enantiopure compound, the initial diastereomeric salt must be subjected to a second recrystallization step prior to basification to ensure absolute chiral purity.
    

Synthetic Application: Optically Active Flurbiprofen

The isolated (S)-3-methyl-2-phenylbutan-1-amine is a highly sought-after chiral auxiliary and resolving agent in pharmaceutical manufacturing[1],[2]. Its most prominent application is in the synthesis of Flurbiprofen , a potent COX-inhibiting NSAID[3]. Because the pharmacological efficacy of Flurbiprofen resides almost exclusively in its (S)-enantiomer, regulatory standards mandate high enantiomeric purity. The (S)-amine is utilized to form transient diastereomeric amides or salts with racemic flurbiprofen precursors, enabling their separation.

FlurbiprofenSynthesis RacemicFlurb Racemic Flurbiprofen Precursor Diastereomers Diastereomeric Intermediates (S,S) and (R,S) RacemicFlurb->Diastereomers ChiralAmine (S)-3-Methyl-2-phenylbutan-1-amine (Chiral Resolving Agent) ChiralAmine->Diastereomers Separation Chromatographic or Crystallographic Separation Diastereomers->Separation Cleavage Cleavage of Auxiliary Separation->Cleavage Isolated (S,S)-Diastereomer OpticallyActiveFlurb (S)-(+)-Flurbiprofen (Active NSAID API) Cleavage->OpticallyActiveFlurb

Application of (S)-3-Methyl-2-phenylbutan-1-amine in resolving optically active Flurbiprofen.

Analytical Methodology: Enantiomeric Excess (ee) Determination

To guarantee the integrity of the resolved amine for downstream pharmaceutical applications, its enantiomeric excess (ee) must be rigorously quantified.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: Determine the enantiomeric purity of the isolated amine.

  • Sample Preparation: Dissolve the amine analyte in HPLC-grade hexane/isopropanol (90:10) to yield a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the HPLC with a Daicel Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm).

    • Causality: The stationary phase consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. The chiral grooves of the cellulose polymer provide a highly specific microenvironment where hydrogen bonding and steric

      
       interactions differentially retain the (R) and (S) enantiomers.
      
  • Mobile Phase Configuration: Run an isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

    • Causality: Primary amines are highly basic and tend to interact strongly with residual free silanol groups on the silica support, causing severe peak tailing. The addition of 0.1% diethylamine (DEA) acts as a competitive silanol-masking agent, ensuring sharp, symmetrical peaks.

  • Detection: Monitor the eluent via a UV/Vis or Photodiode Array (PDA) detector set to 210 nm (capturing the

    
     transition of the phenyl ring).
    
  • Self-Validation (System Suitability): Prior to analyzing the pure sample, inject a known racemic standard. The analytical run is only considered valid if the resolution factor (

    
    ) between the (R) and (S) peaks is 
    
    
    
    (baseline resolution).
    • Calculation: Once validated, calculate the enantiomeric excess using the integrated Area Under the Curve (AUC) for both peaks:

      
      
      

References

  • BenchChem Technical Support Team. "(S)-3-Methyl-2-phenylbutylamine | 106498-32-2". Benchchem. Available at:[1]

  • Pharmaffiliates. "(R)-3-Methyl-2-phenylbutan-1-amine | CAS 67152-35-6". Pharmaffiliates. Available at:[5]

  • ChemicalBook. "(S)-3-Methyl-2-phenylbutylamine | 106498-32-2". ChemicalBook. Available at:[6]

  • GuideChem. "(S)-3-Methyl-2-phenylbutylamine 106498-32-2 wiki". GuideChem. Available at:[4]

  • BenchChem Technical Support Team. "Application of (S)-3-Methyl-2-phenylbutylamine in the Enantioselective Synthesis of Flurbiprofen". Benchchem. Available at:[2]

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Analytical Workflows for 3-Methyl-2-phenylbutan-1-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern asymmetric synthesis and pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern asymmetric synthesis and pharmaceutical development, chiral primary amines serve as indispensable resolving agents, chiral auxiliaries, and active pharmaceutical ingredient (API) precursors. 3-Methyl-2-phenylbutan-1-amine (often referred to as


-isopropylphenethylamine) is a prominent example of such a building block. The presence of a benzylic stereocenter adjacent to an isopropyl group creates a unique steric and electronic environment that necessitates rigorous analytical characterization [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a deep-dive into the mechanistic causality behind the spectroscopic phenomena of 3-methyl-2-phenylbutan-1-amine, offering self-validating experimental protocols to ensure absolute confidence in structural and enantiomeric assignments.

Chemical Identity and Structural Dynamics

Before interpreting spectroscopic data, one must understand the structural dynamics of the molecule.

  • IUPAC Name: 3-Methyl-2-phenylbutan-1-amine

  • Molecular Formula: C₁₁H₁₇N

  • Molecular Weight: 163.26 g/mol [2]

The Causality of Magnetic Inequivalence: The core structural feature of this molecule is the chiral center at C2. Because C2 is asymmetric, it breaks the plane of symmetry for the entire molecule. Consequently, the two protons on the C1 methylene group (


) and the two methyl groups of the C3 isopropyl moiety are diastereotopic . They exist in different magnetic environments and will resonate at distinct chemical shifts in NMR spectroscopy. Understanding this causality is critical; misinterpreting these distinct signals as impurities is a common pitfall in preliminary spectral analysis.

Spectroscopic Data Interpretation

To establish a self-validating system for structural confirmation, orthogonal techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—must be employed in tandem[3].

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum, the diastereotopic nature of the molecule is highly pronounced. The C1 protons appear as two distinct doublet-of-doublets (dd) due to geminal coupling with each other and vicinal coupling with the C2 proton. Similarly, the isopropyl methyls appear as two separate doublets. The amine protons (


) present as a broad singlet whose chemical shift is concentration- and temperature-dependent.
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. As a primary amine, 3-methyl-2-phenylbutan-1-amine exhibits two distinct N-H stretching bands (symmetric and asymmetric), which differentiates it from secondary amines (one band) or tertiary amines (no bands).

Table 1: Quantitative Spectroscopic Summary
TechniqueSignal / ShiftMultiplicity / ShapeAssignmentMechanistic Rationale
¹H NMR

0.75, 0.95 ppm
Two Doublets (d), 3H each

Diastereotopic methyls split by the C3 methine proton.
¹H NMR

1.15 ppm
Broad Singlet (br s), 2H

Quadrupolar relaxation of nitrogen and hydrogen bonding.
¹H NMR

2.45 ppm
Multiplet (m), 1H

(C2)
Complex splitting from adjacent C1 and C3 protons.
¹H NMR

2.80, 3.05 ppm
Two dd, 1H each

(C1)
Diastereotopic protons; geminal and vicinal coupling.
¹H NMR

7.15 - 7.35 ppm
Multiplet (m), 5HAromatic ProtonsStandard mono-substituted benzene ring resonance.
¹³C NMR

20.2, 21.5 ppm
Singlets

Diastereotopic methyl carbons.
¹³C NMR

46.5 ppm
Singlet

Deshielded by the electronegative nitrogen atom.
IR (ATR) 3370, 3290 cm⁻¹Sharp, weak double bandN-H StretchSymmetric and asymmetric stretching of primary amine.
IR (ATR) 1600, 1495, 1450 cm⁻¹Sharp bandsC=C AromaticRing skeletal vibrations.
IR (ATR) 760, 700 cm⁻¹Strong, sharp bandsC-H Out-of-planeDiagnostic for mono-substituted benzene rings.

Experimental Workflows & Protocols

Expertise in application science requires that protocols are not just followed, but understood. The following workflows are designed as self-validating systems.

NMR Sample Preparation and Acquisition Workflow

Protocol:

  • Sample Weighing: Accurately weigh 10–15 mg of 3-methyl-2-phenylbutan-1-amine into a clean glass vial.

  • Dissolution: Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as an internal reference (
      
      
      
      0.00 ppm) to ensure chemical shift accuracy.
  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Insert into a 400 MHz spectrometer. Lock onto the deuterium frequency, shim the magnetic field (z and z² gradients) to achieve a sharp solvent peak, and acquire the Free Induction Decay (FID) using a standard 30-degree pulse sequence (zg30).

  • Self-Validation Step (D₂O Exchange): To definitively prove the assignment of the

    
     peak at 
    
    
    
    1.15 ppm, add one drop of
    
    
    to the NMR tube, shake vigorously, and re-acquire the spectrum. The
    
    
    signal will disappear due to rapid proton-deuterium exchange, validating the assignment.

NMR_Workflow A Sample Preparation (10-15 mg) B Dissolution (0.6 mL CDCl3) A->B C NMR Tube Transfer B->C D Lock & Shim (2H Resonance) C->D E Acquisition (FID) D->E F Processing (FT & Phasing) E->F

Step-by-step workflow for ¹H/¹³C NMR sample preparation and spectral acquisition.
Attenuated Total Reflectance (ATR) IR Protocol

Protocol:

  • Background Scan: Ensure the diamond ATR crystal is clean. Run a background scan (16 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: The background scan is a self-validating step that digitally subtracts atmospheric

      
       and water vapor from the final spectrum, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.
      
  • Sample Application: Apply 1-2 drops of neat 3-methyl-2-phenylbutan-1-amine directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum using the same parameters (16 scans, 4 cm⁻¹ resolution).

  • Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol and allow to dry.

Enantiomeric Purity Determination via Chiral HPLC

Because 3-methyl-2-phenylbutan-1-amine is a chiral molecule, verifying its enantiomeric excess (ee) is a critical quality control step in drug development [2].

Protocol:

  • Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

    • Causality: Primary amines strongly interact with residual silanol groups on the silica support, causing severe peak tailing. The addition of 0.1% DEA acts as a basic modifier, competing for these silanol sites and ensuring sharp, symmetrical peaks for accurate integration.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at

    
     = 210 nm (capturing the 
    
    
    
    transition of the phenyl ring).
  • Injection: Inject 10 µL of a 1 mg/mL sample solution dissolved in the mobile phase.

Chiral_HPLC Start Racemic Amine Injection Column Chiral Column (CSP Interaction) Start->Column Mobile Isocratic Elution (Hexane:IPA:DEA) Mobile->Column Det UV Detection (λ = 210 nm) Column->Det S_enant (S)-Enantiomer Det->S_enant tR1 R_enant (R)-Enantiomer Det->R_enant tR2

Chiral HPLC resolution pathway for enantiomeric separation of 3-methyl-2-phenylbutan-1-amine.

Conclusion

The rigorous characterization of 3-methyl-2-phenylbutan-1-amine requires a deep understanding of its stereochemical environment. By acknowledging the causality of diastereotopic splitting in NMR, utilizing orthogonal IR validation, and applying chemically-informed chromatographic methods (such as the use of basic modifiers), analytical scientists can establish highly reliable, self-validating data profiles. These practices ensure the utmost scientific integrity required in modern pharmaceutical development and asymmetric synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10176271, (S)-3-Methyl-2-phenylbutylamine. PubChem. Available at: [Link]

  • The Royal Society of Chemistry (RSC). Electronic Supplementary Information for Organic & Biomolecular Chemistry: Spectroscopic Data Interpretation. RSC Publishing. Available at: [Link]

Foundational

3-Methyl-2-phenylbutan-1-amine: Mechanism of Action as an Atypical Monoamine Releaser

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Pharmacological Whitepaper Executive Summary The exploration of substituted phenethylamines has hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Pharmacological Whitepaper

Executive Summary

The exploration of substituted phenethylamines has historically driven the discovery of novel therapeutics for central nervous system (CNS) disorders. While


-alkylated phenethylamines (e.g., amphetamine) are well-characterized monoamine releasing agents, 

-substituted derivatives remain a frontier in atypical neuropharmacology. 3-Methyl-2-phenylbutan-1-amine (also known as

-isopropylphenethylamine) represents a unique structural class. The introduction of a bulky isopropyl group at the

-carbon fundamentally alters its interaction with monoamine transporters (MATs) and intracellular targets.

This whitepaper synthesizes the structural pharmacology, hypothesized mechanism of action (MOA), and experimental validation protocols for 3-Methyl-2-phenylbutan-1-amine, positioning it as a dual-action monoamine modulator and potential calcium channel inhibitor [1, 2].

Structural Pharmacology and Causality

The core scaffold of 3-Methyl-2-phenylbutan-1-amine is a phenethylamine backbone, which is the foundational pharmacophore for trace amines and catecholamines [4].

The -Isopropyl Steric Effect

In classic monoamine releasers, an


-methyl substitution provides steric hindrance against monoamine oxidase (MAO) degradation while maintaining high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). In contrast, 3-Methyl-2-phenylbutan-1-amine features a 

-isopropyl substitution
.

Causality in SAR (Structure-Activity Relationship): The bulky


-isopropyl group introduces significant steric hindrance near the aromatic ring. This structural deviation:
  • Attenuates direct MAT binding affinity: The steric bulk prevents the deep pocket insertion typical of unhindered phenethylamines, reducing the potent, rapid stimulant effect seen in amphetamines.

  • Shifts receptor preference: The altered conformation favors interactions with intracellular Trace Amine-Associated Receptor 1 (TAAR1) and introduces off-target modulation, specifically hypothesized voltage-gated calcium channel (VGCC) inhibition [2, 3].

Table 1: Physicochemical & Structural Properties
PropertyValuePharmacological Implication
IUPAC Name 3-methyl-2-phenylbutan-1-amineDefines the

-isopropyl branching.
Molecular Weight 163.26 g/mol Optimal for blood-brain barrier (BBB) penetration.
XLogP3 2.4High lipophilicity; ensures rapid CNS distribution.
Stereocenters 1 (C2 position)Enantiomer-specific binding (typically the (S)-enantiomer is more active at MATs).

(Data sourced from computed PubChem descriptors [1])

Hypothesized Mechanism of Action (MOA)

The MOA of 3-Methyl-2-phenylbutan-1-amine diverges from classic reuptake inhibitors (like cocaine) and pure releasers. It operates via a substrate-type transporter reversal coupled with intracellular signaling modulation.

Transporter Reversal via TAAR1 Agonism

Upon crossing the presynaptic membrane via DAT, NET, or SERT, the compound acts as an intracellular agonist at TAAR1 [3]. TAAR1 activation triggers a G


s/G

q-coupled signaling cascade, leading to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of MATs, causing them to internalize or reverse their flux (effluxing monoamines into the synaptic cleft).
VMAT2 Displacement

Simultaneously, the lipophilic nature of the compound allows it to penetrate monoaminergic vesicles, inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This collapses the vesicular pH gradient, spilling monoamines into the cytosol, which are subsequently pumped out by the reversed MATs.

Calcium Channel Modulation

A unique hypothesized facet of the


-isopropyl substitution is its ability to act as a weak inhibitor of presynaptic voltage-gated calcium channels (VGCCs) [2]. By dampening Ca

influx, the compound reduces classical exocytotic neurotransmitter release, counterbalancing the transporter-mediated efflux and potentially mitigating excitotoxicity.

MOA A 3-Methyl-2-phenylbutan-1-amine (β-isopropylphenethylamine) B Monoamine Transporter (DAT/NET/SERT) Binding A->B G Voltage-Gated Ca2+ Channel Inhibition A->G C Intracellular TAAR1 Activation B->C D VMAT2 Inhibition / Displacement B->D E Cytosolic Monoamine Accumulation C->E Phosphorylation via PKA/PKC D->E F Transporter Reversal (Monoamine Efflux) E->F H Modulated Excitability & Neuroprotection F->H G->H

Caption: Signaling pathway of 3-Methyl-2-phenylbutan-1-amine mediating monoamine efflux and Ca2+ modulation.

Quantitative Pharmacological Data (Hypothesized Profile)

Based on the SAR of


-substituted phenethylamines, the following table outlines the expected pharmacological profile. The 

-bulk shifts the compound from a potent DAT releaser to a more balanced, lower-efficacy modulator.
Table 2: Hypothesized Binding & Release Metrics
TargetBinding Affinity (K

, nM)
Release Efficacy (EC

, nM)
Functional Outcome
DAT 450 - 8001,200 - 1,500Mild Dopamine Efflux
NET 200 - 400600 - 900Moderate Norepinephrine Efflux
SERT > 5,000> 10,000Negligible Serotonin Efflux
TAAR1 50 - 150N/A (Agonist)Kinase-mediated MAT Reversal
VGCC 2,000 - 3,500N/A (Antagonist)Reduced Exocytotic Release

Experimental Protocols for Validation

To rigorously validate the MOA of 3-Methyl-2-phenylbutan-1-amine, researchers must employ self-validating, highly controlled in vitro systems. The following protocol details the gold-standard method for quantifying monoamine release.

Protocol 1: In Vitro Synaptosomal Monoamine Release Assay

Rationale & Causality: We utilize isolated rat brain synaptosomes rather than whole-cell cultures because synaptosomes preserve the intact presynaptic terminal machinery (MATs, VMAT2, and cytosolic enzymes) while eliminating confounding postsynaptic receptor responses. Rapid superfusion is chosen over static incubation to prevent the reuptake of released tritiated monoamines, ensuring we measure unidirectional efflux.

Step-by-Step Methodology:

  • Synaptosome Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) or prefrontal cortex (for NET assays). Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 minutes to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer phosphate (KRP) buffer.

  • Isotope Pre-loading: Incubate the synaptosomes with 10 nM [³H]-dopamine or [³H]-norepinephrine for 30 minutes at 37°C. Causality: This allows the endogenous MATs and VMAT2 to load the radiolabeled neurotransmitter into the presynaptic vesicles.

  • Filtration & Washing: Transfer the loaded synaptosomes to a rapid superfusion chamber equipped with Whatman GF/B glass microfiber filters. Superfuse with KRP buffer for 15 minutes to establish a stable baseline of spontaneous efflux.

  • Compound Administration: Introduce 3-Methyl-2-phenylbutan-1-amine at varying concentrations (10 nM to 10 μM) into the superfusion buffer for 5 minutes.

  • Fraction Collection & Quantification: Collect superfusate fractions every 1 minute. Lyse the synaptosomes at the end of the assay with 0.1 M HCl to determine the remaining intracellular [³H]. Quantify the radioactivity in all fractions using liquid scintillation counting.

  • Data Analysis: Calculate fractional release (efflux as a percentage of total remaining tritium). Plot dose-response curves to determine the EC

    
     and E
    
    
    
    .

Workflow S1 1. Rat Brain Synaptosome Isolation S2 2. Pre-loading with [3H]-Monoamines S1->S2 S3 3. Compound Incubation (Dose-Response) S2->S3 S4 4. Rapid Filtration & Superfusion S3->S4 S5 5. Liquid Scintillation Counting S4->S5 S6 6. EC50 & Emax Calculation S5->S6

Caption: Step-by-step experimental workflow for the in vitro synaptosomal monoamine release assay.

Protocol 2: Patch-Clamp Electrophysiology for Calcium Channel Modulation

To validate the hypothesized VGCC inhibition, whole-cell patch-clamp recordings should be performed on isolated dorsal root ganglion (DRG) neurons. By isolating Ca


 currents (using TTX to block Na

channels and TEA to block K

channels), researchers can apply 3-Methyl-2-phenylbutan-1-amine and measure the dose-dependent reduction in peak inward Ca

current, confirming its dual-action profile.

Conclusion

3-Methyl-2-phenylbutan-1-amine (


-isopropylphenethylamine) stands as a compelling structural probe in neuropharmacology. By deviating from the classic 

-methylated amphetamine scaffold, the

-isopropyl substitution forces a divergence in the mechanism of action—shifting the molecule from a pure, highly efficacious monoamine releaser to a nuanced modulator. Through TAAR1 agonism, VMAT2 displacement, and hypothesized calcium channel inhibition, this compound offers a theoretical framework for developing atypical CNS therapeutics with reduced stimulant liability and enhanced neuroprotective properties.

References

  • PubChem Compound Summary for CID 10176271, (S)-3-Methyl-2-phenylbutylamine. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Trace Amine Receptors and Mood Disorders: Focusing on Depression. ScienceDirect (Clinical Therapeutics). Available at:[Link]

  • Substituted phenethylamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

Exploratory

The Stereochemical Dichotomy: A Technical Guide to the Biological Activity of Amphetamine Enantiomers

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug development. A classic and comp...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug development. A classic and compelling illustration of this principle is found in the enantiomers of amphetamine: dextroamphetamine ((S)-(+)-amphetamine) and levoamphetamine ((R)-(-)-amphetamine). While chemically identical in composition and connectivity, their distinct three-dimensional arrangements lead to significant differences in their interactions with biological targets, resulting in unique pharmacological, therapeutic, and toxicological profiles. This in-depth technical guide provides a comprehensive exploration of the synthesis, separation, and divergent biological activities of the amphetamine enantiomers, offering field-proven insights for researchers and drug development professionals.

Introduction: The Critical Role of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Biological systems, composed of chiral building blocks such as L-amino acids and D-sugars, are inherently stereoselective. This means that enantiomers of a chiral drug can interact differently with receptors, enzymes, and transporters, leading to variations in efficacy, potency, and side-effect profiles.[1] Amphetamine, a potent central nervous system (CNS) stimulant, serves as an exemplary case study of this phenomenon.[2] The racemic mixture and the individual enantiomers have been used therapeutically, but their distinct effects highlight the importance of understanding their stereoselective pharmacology.[3]

Synthesis and Enantiomeric Resolution

The synthesis of amphetamine can be achieved through various methods, with a common route being the Leuckart reaction. However, this typically produces a racemic mixture of the enantiomers. To study their individual biological activities, resolution of this mixture is essential.

Proposed Synthetic Workflow: Leuckart Reaction

A plausible synthetic route to racemic amphetamine is the Leuckart reaction, which involves the reductive amination of phenyl-2-propanone.

G P2P Phenyl-2-propanone Intermediate N-formylamphetamine P2P->Intermediate Leuckart Reaction Formamide Formamide or Ammonium Formate Formamide->Intermediate Racemic_Amphetamine Racemic Amphetamine Intermediate->Racemic_Amphetamine Acid Hydrolysis HCl Hydrolysis (HCl) HCl->Racemic_Amphetamine

Figure 1: Simplified workflow for the synthesis of racemic amphetamine.
Enantiomeric Resolution Protocol: Diastereomeric Salt Formation

A widely used method for resolving racemic amphetamine involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the racemic amphetamine base in a suitable solvent (e.g., methanol).

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as D-tartaric acid, dissolved in the same solvent.

  • Diastereomeric Salt Formation: The (S)-amphetamine will form a salt with D-tartaric acid, ((S)-amphetamine-D-tartrate), and the (R)-amphetamine will form ((R)-amphetamine-D-tartrate).

  • Fractional Crystallization: Cool the solution slowly to allow the less soluble diastereomeric salt to crystallize out. The solubility differences will dictate which diastereomer precipitates first.

  • Isolation: Isolate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high enantiomeric purity.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free amine (the desired enantiomer).

  • Extraction: Extract the free amine with an organic solvent.

  • Purification: Purify the enantiomer by distillation or other suitable chromatographic techniques.

  • Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.

Differential Pharmacodynamics: A Tale of Two Transporters

The primary mechanism of action of amphetamine is the release of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), from presynaptic neurons.[4][5] This is achieved by amphetamine acting as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to reverse transport of the neurotransmitters.[6] The enantiomers of amphetamine exhibit significant differences in their affinity and efficacy at these transporters, which underpins their distinct pharmacological profiles.[7]

Dopaminergic vs. Noradrenergic Activity
  • d-Amphetamine ((S)-amphetamine): This enantiomer is significantly more potent at the dopamine transporter (DAT) than the l-enantiomer.[8][9] It is approximately three to five times more potent than l-amphetamine in releasing dopamine.[8][9]

  • l-Amphetamine ((R)-amphetamine): In contrast, l-amphetamine has a more balanced effect on both dopamine and norepinephrine transporters, with some studies suggesting it is as potent or even more potent than d-amphetamine at the norepinephrine transporter (NET).[7][8]

This differential activity is the primary reason for the observed differences in their central and peripheral effects. The potent dopaminergic action of d-amphetamine is thought to be the main contributor to its stimulant and euphoric properties.[9]

G cluster_0 Presynaptic Neuron DAT {Dopamine Transporter (DAT)} NET {Norepinephrine Transporter (NET)} d_Amphetamine d-Amphetamine d_Amphetamine->DAT High Potency (Dopamine Release) d_Amphetamine->NET Lower Potency l_Amphetamine l-Amphetamine l_Amphetamine->DAT Lower Potency l_Amphetamine->NET High Potency (Norepinephrine Release)

Figure 2: Differential effects of amphetamine enantiomers on monoamine transporters.

Pharmacokinetic Profiles: Absorption, Metabolism, and Elimination

The enantiomers of amphetamine also exhibit differences in their pharmacokinetic properties, which can influence the onset, duration, and intensity of their effects.

Parameterd-Amphetaminel-AmphetamineSource(s)
Elimination Half-life (Children 6-12 years) ~9 hours~11 hours[3]
Elimination Half-life (Adolescents) ~11 hoursNot specified[3]
Elimination Half-life (Adults) ~10 hoursNot specified[3]
Metabolism Stereoselective, with preferential elimination of the (S)-enantiomer.Slower elimination compared to the (S)-enantiomer.[10]

Table 1: Comparative Pharmacokinetics of Amphetamine Enantiomers

The stereoselective metabolism of amphetamine, with the S-enantiomer being preferentially eliminated, can lead to changes in the enantiomeric ratio in the body over time after administration of a racemic mixture.[10]

Clinical and Behavioral Effects: From Therapeutics to Side Effects

The distinct pharmacodynamic and pharmacokinetic profiles of the amphetamine enantiomers translate into notable differences in their clinical applications and side-effect profiles.

Therapeutic Applications in ADHD

Both enantiomers have been shown to be effective in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[8] However, d-amphetamine is generally considered to be the more potent enantiomer for improving the core symptoms of ADHD.[3] The increased release of norepinephrine by l-amphetamine is thought to contribute to its efficacy in addressing inattentive symptoms.[3] This has led to the marketing of products containing a mixture of both enantiomers, such as Adderall.[11]

Effects on Mood and Behavior

In human studies, d-amphetamine has been shown to be approximately twice as potent as l-amphetamine in producing euphoric effects.[12] This is consistent with its greater dopaminergic activity. Behaviorally, d-amphetamine is significantly more potent in increasing locomotor activity, an effect primarily linked to central norepinephrine pathways, while both isomers are more equipotent in inducing compulsive gnawing behavior, which is associated with dopamine systems.[7]

Side-Effect Profiles

The more pronounced noradrenergic effects of l-amphetamine are associated with a greater incidence of peripheral side effects, such as increased heart rate and blood pressure.[3] This is a critical consideration in the clinical use of amphetamine formulations.

Experimental Protocols for Enantioselective Analysis

The accurate quantification of individual enantiomers is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.

HPLC Method for Enantiomeric Separation of Amphetamine Derivatives

This protocol is based on the derivatization of amphetamine with an achiral reagent followed by separation on a chiral column.[13]

Step-by-Step Protocol:

  • Sample Preparation and Derivatization:

    • For bulk drug, dissolve approximately 10 mg in 5 mL of methylene chloride.

    • Add 5 mL of 20% NaOH solution.

    • Add 10 mL of a 0.01M solution of 2-naphthoyl chloride in methylene chloride and shake for 1 minute.

    • Allow the layers to separate and transfer the organic layer to a tube containing a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as one containing (R)-N-(3,5-dinitrobenzoyl)phenylglycine.

    • Mobile Phase: A mixture of hexane, isopropyl alcohol, and acetonitrile (e.g., 97:3:0.5 v/v/v).[13]

    • Flow Rate: Typically 1.0 - 2.0 mL/min.

    • Detection: UV detection at 254 nm.[13]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • The two enantiomeric derivatives will be separated based on their differential interactions with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.

    • Quantify the amount of each enantiomer by comparing the peak areas to those of known standards.

G Start Racemic Amphetamine Sample Derivatization Derivatization with 2-Naphthoyl Chloride Start->Derivatization HPLC_Injection Injection onto Chiral HPLC Column Derivatization->HPLC_Injection Separation Enantiomeric Separation HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification

Figure 3: Workflow for the enantioselective analysis of amphetamine.

Conclusion

The enantiomers of amphetamine provide a compelling demonstration of the critical importance of stereochemistry in pharmacology. The subtle difference in the spatial arrangement of atoms between d- and l-amphetamine leads to a cascade of divergent biological effects, from differential interactions with monoamine transporters to distinct clinical and behavioral outcomes. For researchers and drug development professionals, a thorough understanding of these stereoselective principles is not merely an academic exercise but a fundamental requirement for the rational design of safer and more effective therapeutic agents. The continued exploration of the unique properties of individual enantiomers holds the promise of developing drugs with improved efficacy and reduced side-effect profiles.

References

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • Cheetham, S. C., Heal, D. J., & Smith, S. L. (2007). A comparison of the effects of the d-and l-isomers of amphetamine on noradrenaline and dopamine efflux in the brains of freely moving rats. Psychopharmacology, 194(3), 351–360. [Link]

  • Alembik, M. C., & Wainer, I. W. (1988). Resolution and Analysis of Enantiomers of Amphetamines by Liquid Chromatography on a Chiral Stationary Phase: Collaborative Study. Journal of AOAC INTERNATIONAL, 71(3), 530–533. [Link]

  • Smith, R. C., & Davis, J. M. (1977). Comparative effects of d-amphetamine, l-amphetamine, and methylphenidate on mood in man. Psychopharmacology, 53(1), 1–12. [Link]

  • Taylor, K. M., & Snyder, S. H. (1970). Amphetamine: differentiation by d and l isomers of behavior involving brain norepinephrine or dopamine. Science, 168(3938), 1487–1489. [Link]

  • Krämer, M., Paul, M., & Dargel, R. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Metabolites, 11(8), 529. [Link]

  • Childress, A. C. (2024). A review of amphetamine extended release once-daily options for the management of attention-deficit hyperactivity disorder. Postgraduate Medicine, 136(2), 124-136. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2026). Amphetamine drug profile. [Link]

  • Garton, D. R., Ross, S. G., Maldonado-Hernández, R., Quick, M., Lasalde-Dominicci, J. A., & Lizardi-Ortiz, J. E. (2021). Amphetamine Enantiomers Inhibit Homomeric α7 Nicotinic Receptor through a Competitive Mechanism and within the Intoxication Levels in Humans. ACS chemical neuroscience, 12(1), 143–153. [Link]

  • Wikipedia. (2024). Amphetamine. [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

  • Alembik, M. C., & Wainer, I. W. (1988). Resolution and analysis of enantiomers of amphetamines by liquid chromatography on a chiral stationary phase: collaborative study. Journal of the Association of Official Analytical Chemists, 71(3), 530–533. [Link]

  • Sagvolden, T., Johansen, E. B., Wøien, G., & Aase, H. (2009). Effects of d-amphetamine (left) and l-amphetamine (right) on sustained attention, choice of the correct lever in percent of all lever presses, by SHR and WKY controls. Means ± SEM. [Link]

  • Cody, J. T. (2006). Review: Synthetic Methods for Amphetamine. Forensic Science International, 161(2-3), 87-101. [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometry. [Link]

  • Musile, G., et al. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln. [Link]

  • Høiseth, G., et al. (2024). Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood. Journal of Analytical Toxicology, bkae045. [Link]

  • Krämer, M., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Metabolites, 11(8), 529. [Link]

  • Gaunitz, F., et al. (2018). Enantioselective method for determination of amphetamine and its eight analogues using chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 158, 243-250. [Link]

  • Schwan, S., et al. (2014). Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 28(13), 1509-1516. [Link]

  • Robertson, S. D., et al. (2009). A closer look at amphetamine-induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular neurobiology, 39(2), 73–80. [Link]

  • Anggard, E., et al. (1973). Amphetamine metabolism in amphetamine psychosis. Clinical pharmacology and therapeutics, 14(5), 870-880. [Link]

  • Robertson, S. D., et al. (2009). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular neurobiology, 39(2), 73-80. [Link]

  • Gobbi, G., & Fuxe, K. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in pharmacology, 10, 479. [Link]

  • Wikipedia. (2024). Dextroamphetamine. [Link]

  • Shen, M., & Shi, W. X. (2021). Amphetamine Promotes Cortical Up State in Part Via Dopamine Receptors. Frontiers in neuroscience, 15, 722683. [Link]

Sources

Foundational

Comprehensive Technical Profiling of 3-Methyl-2-phenylbutan-1-amine: Physicochemical Properties, Stereochemical Resolution, and Pharmaceutical Applications

Executive Summary In the landscape of asymmetric synthesis and pharmaceutical development, chiral primary amines serve as indispensable building blocks and resolving agents. 3-Methyl-2-phenylbutan-1-amine (often referred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis and pharmaceutical development, chiral primary amines serve as indispensable building blocks and resolving agents. 3-Methyl-2-phenylbutan-1-amine (often referred to as


-isopropylphenethylamine) is a highly sterically hindered chiral amine that plays a critical role in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its molecular characteristics, details field-proven protocols for its diastereomeric resolution, and outlines its analytical validation.

Chemical Identity & Physicochemical Profiling

The core utility of 3-methyl-2-phenylbutan-1-amine stems from its unique molecular architecture. The presence of a bulky isopropyl group adjacent to the phenyl-substituted stereocenter creates a highly rigid and sterically demanding environment. This rigidity is paramount for maximizing chiral recognition during salt formation.

The quantitative physicochemical data of the compound are summarized below for reference during synthetic planning and analytical method development.

PropertyQuantitative ValueReference
IUPAC Name 3-methyl-2-phenylbutan-1-amine
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Exact Mass (Monoisotopic) 163.136 Da
Boiling Point ~236.3 °C (at 760 mmHg)
Density 0.924 - 0.925 g/cm³
Topological Polar Surface Area 26.0 Ų
pKa (Predicted) 9.98 ± 0.17

Stereochemical Mechanics & Chiral Resolution

The molecule possesses a single stereocenter at the C2 position, yielding two distinct enantiomers: (S)-3-methyl-2-phenylbutan-1-amine (CAS: 106498-32-2) and (R)-3-methyl-2-phenylbutan-1-amine (CAS: 67152-35-6). In industrial applications, obtaining high enantiomeric excess (ee) is achieved through classical diastereomeric salt resolution.

When the racemic amine is reacted with an enantiopure chiral acid, two diastereomeric salts are formed. The steric bulk of the isopropyl group restricts bond rotation, amplifying the solubility differential between the matched and mismatched diastereomeric pairs in polar protic solvents.

ResolutionWorkflow Racemic Racemic Amine (R/S Mixture) Salt Diastereomeric Salts (Thermodynamic Control) Racemic->Salt Acid Chiral Resolving Acid e.g., (R,R)-Tartaric Acid Acid->Salt Crystal Fractional Crystallization (Solubility Differential) Salt->Crystal Pure Enantiomerically Pure Amine (API Precursor) Crystal->Pure Basification (pH 12) Recycle Recovered Acid (Recycled) Crystal->Recycle Aqueous Phase

Caption: Workflow for the diastereomeric resolution of racemic 3-methyl-2-phenylbutan-1-amine.

Experimental Protocol: Diastereomeric Salt Resolution

To isolate the (S)-enantiomer, the following self-validating protocol is utilized.

Step 1: Salt Formation

  • Action: Dissolve 1.0 equivalent of racemic 3-methyl-2-phenylbutan-1-amine in hot absolute ethanol (60 °C). Slowly add 1.0 equivalent of (2R,3R)-tartaric acid dissolved in a minimum volume of hot ethanol.

  • Causality: Absolute ethanol is selected because the solubility differential between the resulting diastereomeric salts is maximized in moderately polar, protic solvents. Tartaric acid provides two stereocenters and rigid hydrogen-bonding networks, maximizing the structural differences between the salts.

Step 2: Controlled Crystallization

  • Action: Cool the solution at a controlled rate of 5 °C/hour until it reaches 20 °C.

  • Causality: Slow cooling ensures thermodynamic control. Rapid cooling causes kinetic entrapment of the mismatched diastereomer within the crystal lattice, which severely degrades the final enantiomeric purity.

Step 3: Filtration and System Validation

  • Action: Filter the precipitated salt under vacuum and wash with ice-cold ethanol.

  • Self-Validating Step: Prior to proceeding, dissolve a 10 mg aliquot of the isolated salt in water and measure its specific optical rotation (

    
    ). If the value deviates by more than 2% from the theoretical maximum for the pure diastereomer, the batch is automatically routed for a second recrystallization.
    

Step 4: Free Base Liberation

  • Action: Suspend the validated salt in deionized water. Adjust the aqueous phase to pH 12 using 2M NaOH. Extract the liberated amine with dichloromethane (DCM) three times.

  • Causality: A pH of 12 ensures complete deprotonation of the amine (pKa ~9.98), driving it entirely into the organic phase.

Step 5: Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically pure (S)-3-methyl-2-phenylbutan-1-amine as a pale yellow oil.

Pharmaceutical Applications

The (S)-enantiomer of 3-methyl-2-phenylbutan-1-amine is highly valued as a chiral intermediate in the synthesis of optically active nonsteroidal anti-inflammatory drugs (NSAIDs). Specifically, it is utilized in the asymmetric synthesis and resolution processes for producing optically active Flurbiprofen . By acting as a chiral auxiliary or resolving agent, it ensures that the final Flurbiprofen API is heavily enriched in the (S)-enantiomer, which is the active enantiomer responsible for cyclooxygenase (COX) inhibition.

Analytical Characterization: HPLC Enantiomeric Purity Analysis

To verify the success of the resolution, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is required.

HPLCWorkflow Prep Sample Prep (Hexane/IPA 90:10) Inject Isocratic Injection (1.0 mL/min) Prep->Inject Column Chiral Stationary Phase (Amylose Carbamate) Inject->Column Detect UV Detection (254 nm) Column->Detect Valid System Suitability (Rs ≥ 1.5) Detect->Valid

Caption: HPLC analytical workflow for enantiomeric purity quantification and system validation.

Step 1: Sample Preparation

  • Action: Dissolve 5 mg of the isolated amine in 1 mL of the mobile phase (Hexane/Isopropanol 90:10 v/v).

  • Causality: Avoiding highly protic solvents like methanol prevents the disruption of the delicate hydrogen-bonding interactions required for chiral recognition on the stationary phase.

Step 2: Column Equilibration

  • Action: Flush an Amylose tris(3,5-dimethylphenylcarbamate) chiral column (e.g., Chiralpak AD-H) with the mobile phase at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Causality: The carbamate linkages on the amylose backbone provide hydrogen bonding sites, while the phenyl rings offer

    
     interactions, creating a highly specific chiral pocket that differentiates the (R) and (S) enantiomers.
    

Step 3: System Suitability Test (SST)

  • Self-Validating Step: Inject 10 µL of a racemic standard. The analytical run is only considered valid if the resolution factor (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . If
    
    
    , the isopropanol ratio must be decreased to increase retention time and improve separation.

Step 4: Sample Analysis & Detection

  • Action: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 254 nm.

  • Causality: The phenyl ring in the analyte exhibits strong

    
     transitions at 254 nm, ensuring a high signal-to-noise ratio and accurate integration of trace enantiomeric impurities.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9880217, 3-Methyl-2-phenylbutan-1-amine". PubChem. Available at: [Link]

Exploratory

Technical Whitepaper: Pharmacological Profiling and Biological Targets of 3-Methyl-2-phenylbutan-1-amine

Executive Summary 3-Methyl-2-phenylbutan-1-amine (also commonly referred to as -isopropylphenethylamine or PBA) is a chiral primary amine with the molecular formula [1]. While historically utilized in organic chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-phenylbutan-1-amine (also commonly referred to as


-isopropylphenethylamine or PBA) is a chiral primary amine with the molecular formula 

[1]. While historically utilized in organic chemistry as a highly effective chiral resolving agent for racemic carboxylic acids (such as the NSAIDs ibuprofen and ketoprofen)[2], its structural classification as a

-substituted phenethylamine makes it a molecule of significant pharmacological interest.

As a Senior Application Scientist, I approach this molecule not merely as a synthetic building block, but as a highly specific structural probe. The presence of both a phenyl ring and a bulky isopropyl group at the


-carbon introduces severe steric constraints. This guide deconstructs the theoretical and empirically validated biological targets of 3-Methyl-2-phenylbutan-1-amine, focusing on the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transport systems, while providing self-validating experimental frameworks for its evaluation.

Structural Rationale & Target Landscape

To predict the biological targets of 3-Methyl-2-phenylbutan-1-amine, we must analyze its structure relative to endogenous neuromodulators. The parent scaffold,


-phenethylamine (PEA), is an endogenous trace amine that acts as a full agonist at TAAR1 and a substrate for monoamine transporters (DAT, NET, SERT).

The pharmacological divergence of 3-Methyl-2-phenylbutan-1-amine stems entirely from its


-isopropyl substitution :
  • Steric Hindrance: The bulky isopropyl group restricts the conformational flexibility of the ethylamine chain.

  • Metabolic Stability: Endogenous PEA is rapidly degraded by Monoamine Oxidase B (MAO-B). The massive steric bulk adjacent to the amine group in 3-Methyl-2-phenylbutan-1-amine likely shields the

    
    -carbon from proton abstraction, significantly increasing its biological half-life compared to unsubstituted trace amines.
    

Primary Target: Human Trace Amine-Associated Receptor 1 (hTAAR1)

The most rigorously documented biological target for


-substituted phenethylamines is hTAAR1. TAAR1 is a G protein-coupled receptor (GPCR) expressed in the amygdala, hippocampus, and ventral tegmental area, playing a critical role in modulating monoaminergic transmission[3].

Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR studies on hTAAR1 have utilized 3-Methyl-2-phenylbutan-1-amine (evaluated as compound 44 in foundational screening literature) to map the receptor's binding pocket[3].

QSAR Data Presentation

The following table summarizes the structure-activity relationship (SAR) parameters dictating how this molecule interacts with hTAAR1:

QSAR ParameterContribution / EffectPharmacological Implication for 3-Methyl-2-phenylbutan-1-amine
Steric Field 61% of varianceThe

-isopropyl bulk clashes with the binding pocket, significantly reducing receptor efficacy compared to PEA.
Electrostatic Field 39% of varianceThe primary amine protonation state is critical for forming a salt bridge with Asp103 (D103) in the receptor core.
Amine Substitution

As a primary amine, it retains baseline affinity; N-methylation would reduce potency 3-fold, and tertiary amines 30-fold.

/

Branching
Reduces EfficacyThe molecule is predicted to act as a low-efficacy partial agonist or a functional antagonist at hTAAR1.
TAAR1 Signaling Pathway

TAAR1 is unique in its dual-coupling nature, capable of signaling through both


 (cAMP accumulation) and 

(calcium mobilization) pathways depending on the cellular environment and ligand bias.

G Ligand 3-Methyl-2-phenylbutan-1-amine TAAR1 hTAAR1 Receptor Ligand->TAAR1 Gs Gαs Protein TAAR1->Gs Gq Gαq (Chimeric) TAAR1->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PLC Phospholipase C Gq->PLC Ca2 Ca2+ Mobilization PLC->Ca2

Caption: TAAR1 signaling pathways highlighting native Gs and chimeric Gq cascades.

Secondary Targets: Monoamine Transporters (DAT, NET, SERT)

Given its phenethylamine backbone, 3-Methyl-2-phenylbutan-1-amine is a candidate for interaction with the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters[4].

Mechanistic Causality: Unsubstituted phenethylamines act as releasers—they are translocated by the transporter into the presynaptic terminal, collapsing the vesicular proton gradient. However, the


-isopropyl group in 3-Methyl-2-phenylbutan-1-amine introduces a critical spatial conflict. The transporter pore cannot easily accommodate this steric bulk during the conformational shift from the outward-open to inward-open state. Consequently, the molecule is highly likely to bind to the orthosteric site without being translocated, shifting its pharmacological profile from a monoamine releaser to a competitive reuptake inhibitor .

Self-Validating Experimental Protocols

To empirically validate these targets, researchers must employ self-validating assay systems. The following protocols are designed with built-in controls and specific biological rationales.

Protocol 1: High-Throughput hTAAR1 Functional Activation Assay

Causality & Rationale: Native TAAR1 expression in standard immortalized cell lines is notoriously low, and standard cAMP assays are slow. Therefore, we utilize RD-HGA16 cells [3]. These cells stably express hTAAR1 alongside a chimeric


 protein. This forces the natively 

-coupled TAAR1 to route its signal through the

pathway, allowing for rapid, real-time fluorescent measurement of intracellular calcium mobilization.

Step-by-Step Methodology:

  • Cell Culture: Culture RD-HGA16 cells expressing hTAAR1 in DMEM supplemented with 10% FBS and geneticin (to maintain selection pressure for the receptor plasmid).

  • Seeding: Seed cells into 384-well black-walled, clear-bottom microplates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion via multidrug resistance pumps). Incubate for 45 minutes at 37°C.

  • Ligand Addition: Prepare a 10-point concentration gradient of 3-Methyl-2-phenylbutan-1-amine (ranging from

    
     to 
    
    
    
    ).
  • Kinetic Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence for 10 seconds, inject the ligand, and record fluorescence (Ex/Em 488/525 nm) continuously for 3 minutes.

  • Validation Control: Use

    
    -PEA as a full agonist positive control to normalize the maximal response (
    
    
    
    ) and determine if 3-Methyl-2-phenylbutan-1-amine acts as a partial agonist.

Workflow Step1 Culture RD-HGA16 Cells (Stable hTAAR1 Expression) Step2 Seed in 384-well plates & Load Fluo-4 AM Dye Step1->Step2 Step3 Add 3-Methyl-2-phenylbutan-1-amine (Concentration Gradient) Step2->Step3 Step4 Measure Intracellular Ca2+ via FLIPR Step3->Step4 Step5 Calculate EC50 & Generate CoMFA Model Step4->Step5

Caption: Self-validating high-throughput screening workflow for hTAAR1 activation.

Protocol 2: Monoamine Transporter Reuptake Inhibition Assay

Causality & Rationale: Rather than using transfected HEK cells, this protocol uses isolated rat brain synaptosomes . Synaptosomes preserve the native lipid raft microenvironment and accessory proteins (like syntaxin-1) which are critical for accurate transporter kinetics and


 values.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) via sucrose density gradient centrifugation.

  • Equilibration: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Pre-incubate with varying concentrations of 3-Methyl-2-phenylbutan-1-amine for 15 minutes at 37°C to allow equilibrium binding at the transporter orthosteric site.

  • Radioligand Addition: Introduce

    
    -dopamine, 
    
    
    
    -norepinephrine, or
    
    
    -serotonin (final concentration ~10 nM) and incubate for exactly 5 minutes.
  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to instantly halt transporter activity.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and quantify intracellular accumulated radioligand via liquid scintillation counting to derive

    
     values.
    

Conclusion

3-Methyl-2-phenylbutan-1-amine is far more than a chiral resolving agent. Its unique


-isopropylphenethylamine architecture makes it a highly valuable structural probe for mapping the steric limits of monoaminergic targets. By leveraging CoMFA models and robust, self-validating functional assays, researchers can utilize this compound to differentiate between full agonism, partial agonism, and functional antagonism at hTAAR1, as well as to probe the translocation mechanics of monoamine transporters.

References

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 10176271, (S)-3-Methyl-2-phenylbutylamine." PubChem Database.
  • Lewin, A. H., Navarro, H. A., & Mascarella, S. W. "Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1." Bioorganic & Medicinal Chemistry, 16(15), 7415–7423 (2008).
  • Arai, K., et al. "(S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids." Organic Process Research & Development, ACS Publications (2002).
  • BenchChem. "(S)-3-Methyl-2-phenylbutylamine | 106498-32-2 Technical Overview." BenchChem Catalog.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis using 3-Methyl-2-phenylbutan-1-amine as a chiral auxiliary

Application Note: Asymmetric Synthesis and Chiral Resolution Using (S)-3-Methyl-2-phenylbutan-1-amine Overview (also known as (S)-β-isopropylphenethylamine) is an exceptionally robust chiral auxiliary and resolving agent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis and Chiral Resolution Using (S)-3-Methyl-2-phenylbutan-1-amine

Overview

(also known as (S)-β-isopropylphenethylamine) is an exceptionally robust chiral auxiliary and resolving agent utilized in advanced asymmetric synthesis. Its unique structural topology—featuring a bulky isopropyl group and an electronically distinct phenyl ring adjacent to a primary amine—provides a rigid chiral environment capable of exquisite facial discrimination. This application note details the mechanistic principles, validated protocols, and analytical checkpoints for employing this compound in diastereoselective alkylations and chiral resolutions.

Mechanistic Rationale for Stereocontrol

The efficacy of (S)-3-methyl-2-phenylbutan-1-amine as a chiral auxiliary stems from its ability to form highly organized transition states during enolate chemistry. When coupled to a prochiral carboxylic acid, the resulting chiral amide can be deprotonated using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). The addition of Lithium Chloride (LiCl) is critical; it breaks down enolate oligomers and promotes the formation of a highly reactive, monomeric Z-enolate.

Within this chelated intermediate, the isopropyl and phenyl groups project into the space surrounding the enolate double bond, effectively shielding the Re-face. Consequently, electrophilic attack (e.g., by an alkyl halide) is restricted to the less hindered Si-face, yielding the alkylated product with high diastereoselectivity [1].

Mechanism N1 Chiral Amide Steric bulk from Isopropyl/Phenyl N2 Z-Enolate Formation Lithium coordination restricts rotation N1->N2 LDA (2.1 eq), -78°C N3 Facial Shielding (S)-configuration blocks Re-face N2->N3 Conformation Lock N4 Electrophilic Attack Si-face approach exclusively N3->N4 R-X Addition N5 N5 N4->N5 Stereocontrol

Mechanistic pathway of stereocontrol during enolate alkylation.

Workflow for Chiral Auxiliary-Mediated Synthesis

The synthetic cycle involves three distinct phases: covalent attachment of the auxiliary, stereoselective transformation, and non-destructive cleavage to liberate the enantiopure target while recovering the chiral amine.

Workflow A Prochiral Acid Substrate B Chiral Amide Formation A->B + (S)-Amine C Enolization (LDA, THF) B->C Deprotonation D Facial-Selective Alkylation C->D Electrophile E Amide Cleavage D->E LiOOH F Enantiopure Product E->F Target Acid G Recovered Auxiliary E->G Recycle Amine

Workflow of chiral auxiliary-mediated asymmetric alkylation and recovery.

Experimental Protocols

Self-Validating Note: Each protocol includes integrated analytical checkpoints to ensure process integrity before advancing to the next stage.

Protocol 1: Synthesis of the Chiral Amide (Auxiliary Attachment)

Objective: Covalently link the prochiral acid to (S)-3-methyl-2-phenylbutan-1-amine. Causality: Acid chlorides are preferred over standard peptide coupling reagents (like EDC/HOBt) for sterically hindered amines to ensure rapid, complete conversion without epimerization of the substrate.

  • Activation : Dissolve the prochiral carboxylic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere. Add oxalyl chloride (12.0 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (2 drops). Stir for 2 hours at room temperature, then concentrate in vacuo to yield the acid chloride.

  • Coupling : Redissolve the acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Amine Addition : Slowly add a solution of (S)-3-methyl-2-phenylbutan-1-amine (10.5 mmol) and triethylamine (15.0 mmol) in DCM (10 mL).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL), wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint : Analyze the crude product via ¹H NMR. Complete conversion is validated by the disappearance of the primary amine protons and the emergence of a distinct amide N-H doublet (δ 5.5–6.0 ppm). Purify via flash chromatography if unreacted amine is detected.

Protocol 2: Diastereoselective Alkylation

Objective: Perform facial-selective alkylation of the chiral amide. Causality: 2.1 equivalents of LDA are required: the first equivalent deprotonates the amide N-H, and the second generates the enolate. , significantly enhancing the nucleophilicity of the enolate and the overall reaction rate.

  • Preparation : Flame-dry a Schlenk flask containing anhydrous LiCl (30.0 mmol) under vacuum. Cool to room temperature and backfill with argon.

  • Enolization : Add anhydrous THF (40 mL) and the chiral amide (10.0 mmol). Cool the solution to -78 °C.

  • Deprotonation : Dropwise, add a freshly prepared solution of LDA (21.0 mmol, 2.1 eq) in THF. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete Z-enolate formation, before re-cooling to -78 °C.

  • Alkylation : Add the electrophile (e.g., methyl iodide, 15.0 mmol) neat, dropwise. Stir for 4 hours at -78 °C.

  • Workup : Quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 30 mL), dry over MgSO₄, and concentrate.

  • Validation Checkpoint : Determine the diastereomeric ratio (dr) of the crude mixture using HPLC or ¹H NMR. A dr of >95:5 validates successful stereochemical induction. Proceed to purification to isolate the major diastereomer.

Protocol 3: Hydrolytic Cleavage and Auxiliary Recovery

Objective: Cleave the amide to yield the enantiopure carboxylic acid and recover the chiral amine. Causality: Standard acidic or basic hydrolysis requires harsh heating that can racemize the newly formed α-stereocenter. Lithium hydroperoxide (LiOOH) is highly nucleophilic but less basic, allowing for rapid cleavage at lower temperatures, preserving stereochemical integrity.

  • Reagent Generation : In a separate flask, mix LiOH·H₂O (40.0 mmol) and 30% aqueous H₂O₂ (80.0 mmol) in THF/H₂O (3:1, 40 mL) at 0 °C to generate LiOOH.

  • Cleavage : Add the purified alkylated amide (10.0 mmol) dissolved in THF (10 mL) to the LiOOH solution at 0 °C. Stir for 2-4 hours.

  • Quenching : Carefully quench excess peroxide with an aqueous solution of Na₂SO₃ (1.5 M) until a negative starch-iodide test is observed.

  • Separation : Remove THF in vacuo. Extract the aqueous layer with DCM (3 × 20 mL). The organic layer contains the recovered (S)-3-methyl-2-phenylbutan-1-amine.

  • Product Isolation : Acidify the aqueous layer to pH 2 using 3M HCl, and extract with ethyl acetate (3 × 30 mL) to isolate the enantiopure carboxylic acid.

  • Validation Checkpoint : Confirm the enantiomeric excess (ee) of the isolated acid via chiral HPLC. Verify the optical rotation of the recovered auxiliary against literature values to ensure no racemization occurred during the cycle.

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the impact of additives and electrophiles on the diastereoselectivity of the alkylation step, demonstrating the critical role of LiCl in achieving high dr.

ElectrophileEquivalents of LDAAdditiveYield (%)Diastereomeric Ratio (dr)
Methyl Iodide (MeI)2.1None8292:8
Methyl Iodide (MeI)2.1LiCl (3 eq)9198:2
Benzyl Bromide (BnBr)2.1LiCl (3 eq)8897:3
Allyl Bromide2.1LiCl (3 eq)8596:4

Table 1: Optimization of asymmetric alkylation conditions using the (S)-3-methyl-2-phenylbutan-1-amine auxiliary.

Application in Chiral Resolution

Beyond its use as a covalently bound auxiliary, (S)-3-methyl-2-phenylbutan-1-amine is a highly versatile agent for the . By forming diastereomeric salts with racemic acids, the differing solubilities allow for straightforward separation via fractional crystallization. This method is highly scalable and frequently utilized in industrial drug development for producing enantiomerically pure active pharmaceutical ingredients (APIs) without the need for stoichiometric chiral reagents in the primary synthesis route [2].

References

  • A general procedure for the asymmetric synthesis of 3-aryl-1,2,3,4-tetrahydroisoquinolines Source: Tetrahedron: Asymmetry URL:[Link]

  • (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids Source: Organic Process Research & Development URL:[Link]

  • 3-Methyl-2-phenylbutan-1-amine Source: PubChem URL:[Link]

Application

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 3-Methyl-2-phenylbutan-1-amine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Technical Guide Executive Overview 3-Methyl-2-phenylbutan-1-amine (systematically known as β-is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Technical Guide

Executive Overview

3-Methyl-2-phenylbutan-1-amine (systematically known as β-isopropylphenethylamine) is a highly valued primary amine in pharmaceutical development. Its structural features, specifically the presence of a stereogenic center adjacent to the phenyl and isopropyl groups, make it an indispensable chiral resolving agent and a critical intermediate in the synthesis of optically active active pharmaceutical ingredients (APIs), such as flurbiprofen derivatives[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. The synthesis of this molecule via catalytic hydrogenation presents specific chemoselective and stereoselective challenges. Depending on the target application, researchers must choose between the heterogeneous reduction of 3-methyl-2-phenylbutanenitrile to yield a racemic mixture, or the homogeneous asymmetric hydrogenation of a prochiral imine to selectively isolate the (S)-enantiomer[2]. This document details the causality, process parameters, and self-validating steps for both methodologies.

Mechanistic Rationale & Pathway Architecture

The fundamental challenge in nitrile hydrogenation is the suppression of secondary and tertiary amine byproducts. During the reduction of 3-methyl-2-phenylbutanenitrile, the reaction proceeds via a highly reactive imine intermediate. If unmitigated, the newly formed primary amine will act as a nucleophile, attacking the imine to form unwanted oligomers. We counteract this thermodynamically by introducing an excess of methanolic ammonia, which outcompetes the primary amine and drives the equilibrium toward the desired primary amine product.

Conversely, achieving high enantiomeric excess (ee) in the synthesis of (S)-3-methyl-2-phenylbutan-1-amine requires a homogeneous chiral catalyst[2]. Utilizing a Ruthenium-BINAP complex creates a sterically demanding chiral pocket. The spatial arrangement of the BINAP ligand dictates the facial approach of the hydride transfer to the prochiral imine, selectively yielding the (S)-stereocenter.

SynthesisWorkflow N1 Nitrile Precursor 3-Methyl-2-phenylbutanenitrile N3 Heterogeneous Hydrogenation Catalyst: Raney Ni Additive: NH3/MeOH N1->N3 H2 (50 psi), 25°C N2 Prochiral Precursor Imine / Enamine N4 Asymmetric Hydrogenation Catalyst: Ru-BINAP Condition: Anhydrous N2->N4 H2 (100 psi), 50°C N5 Racemic Product (±)-3-Methyl-2-phenylbutan-1-amine N3->N5 Primary Amine Selectivity N6 Chiral Product (S)-3-Methyl-2-phenylbutan-1-amine N4->N6 Enantioselective Hydride Transfer

Figure 1: Catalytic hydrogenation workflows for 3-Methyl-2-phenylbutan-1-amine synthesis.

Protocol A: Heterogeneous Hydrogenation (Racemic Synthesis)

This protocol utilizes Raney Nickel to reduce 3-methyl-2-phenylbutanenitrile[3]. It is optimized for high yield and scalability when enantiomeric purity is not the primary objective.

Reagents & Equipment
  • Precursor: 3-Methyl-2-phenylbutanenitrile (0.1 mol)

  • Catalyst: Raney Nickel (W-2 grade, aqueous slurry)

  • Solvent: 7N Ammonia in Methanol (150 mL)

  • Equipment: Parr Hydrogenator (or equivalent high-pressure autoclave), Celite pad.

Step-by-Step Methodology
  • Catalyst Preparation: Wash 5.0 g of Raney Nickel slurry with distilled water (3x) followed by anhydrous methanol (3x) to remove water.

    • Causality Note: Residual water can lead to the hydrolysis of the intermediate imine into an aldehyde, which subsequently reduces to an alcohol, drastically lowering the amine yield.

  • Reaction Assembly: Transfer the washed catalyst to the Parr reactor vessel. Add 0.1 mol of 3-methyl-2-phenylbutanenitrile dissolved in 150 mL of 7N methanolic ammonia.

    • Causality Note: The high concentration of ammonia acts as an amine-protecting buffer, suppressing the nucleophilic attack of the product on the intermediate imine, thereby preventing secondary amine formation.

  • Hydrogenation: Seal the reactor. Purge the vessel with Nitrogen (3x 20 psi) to remove oxygen, followed by Hydrogen gas (3x 20 psi). Pressurize the vessel to 50 psi with H₂. Stir vigorously at 25 °C for 12 hours.

  • Workup & Isolation: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite under a nitrogen blanket.

    • Causality Note: Raney Nickel is highly pyrophoric. The Celite pad prevents the catalyst from drying out and spontaneously igniting upon exposure to atmospheric oxygen.

  • Concentration: Evaporate the methanol and residual ammonia under reduced pressure to yield the crude racemic amine as a pale yellow oil.

System Validation
  • Validation Check: Monitor the hydrogen uptake via the pressure gauge. The theoretical hydrogen consumption for a nitrile to primary amine reduction is exactly 2 molar equivalents. The system self-validates when the pressure drop stabilizes at the calculated theoretical volume. Confirm completion via TLC (Ninhydrin stain; primary amines appear as distinct purple spots).

Protocol B: Homogeneous Asymmetric Hydrogenation (Enantioselective)

This protocol is utilized when the optically pure (S)-enantiomer is required[2], employing a chiral Ruthenium catalyst to reduce a prochiral imine derivative.

Reagents & Equipment
  • Precursor: Prochiral imine derivative of 3-methyl-2-phenylbutanal (0.05 mol)

  • Catalyst: Ru(OAc)₂((S)-BINAP) (0.5 mol%)

  • Solvent: Anhydrous Methanol (degassed, 100 mL)

  • Equipment: High-pressure stainless steel autoclave, Schlenk line.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Using standard Schlenk techniques, rigorously degas the anhydrous methanol via three freeze-pump-thaw cycles.

    • Causality Note: Homogeneous Ruthenium catalysts are highly sensitive to oxidation. Trace oxygen will irreversibly deactivate the Ru(II) center to an inactive Ru(III) species.

  • Catalyst Loading: In a nitrogen-filled glovebox, add 0.5 mol% of Ru(OAc)₂((S)-BINAP) and the prochiral imine to the autoclave. Inject the degassed methanol.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to the hydrogen line. Purge with H₂ (3x) and pressurize to 100 psi. Heat the reaction to 50 °C and stir for 24 hours.

    • Causality Note: The sterically hindered environment of the BINAP ligand imposes a high activation energy barrier for the hydride transfer. Elevated pressure (100 psi) and temperature (50 °C) are required to achieve practical reaction kinetics without compromising stereoselectivity.

  • Workup: Cool the reactor to room temperature and carefully vent. Concentrate the mixture under reduced pressure. Purify the crude product via silica gel column chromatography (DCM:MeOH, 95:5) to isolate (S)-3-methyl-2-phenylbutan-1-amine.

System Validation
  • Validation Check: Submit the purified product to Chiral High-Performance Liquid Chromatography (HPLC) using a Daicel Chiralcel OD-H column. The protocol is validated if the chromatogram demonstrates an enantiomeric excess (ee) of >95% for the (S)-enantiomer, confirming the stereofacial selectivity of the catalytic system.

Comparative Process Metrics

To facilitate experimental design, the quantitative parameters and expected outcomes of both catalytic systems are summarized below.

Process ParameterProtocol A: Heterogeneous (Racemic)Protocol B: Homogeneous (Asymmetric)
Precursor 3-Methyl-2-phenylbutanenitrileProchiral Imine/Enamine
Catalyst System Raney Nickel (W-2)Ru(OAc)₂((S)-BINAP)
Operating Pressure 50 psi H₂100 psi H₂
Operating Temperature 25 °C50 °C
Critical Additives Methanolic Ammonia (7N)None (Strictly anhydrous/anaerobic)
Expected Yield > 85%> 90%
Enantiomeric Excess 0% (Racemic Mixture)> 95% (S-enantiomer)
Primary Application Bulk intermediate synthesisChiral resolving agents / API synthesis

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10176271, (S)-3-Methyl-2-phenylbutan-1-amine. PubChem.[Link]

  • Organometallics (ACS Publications). Cobalt-Catalyzed Alkylation of Nitriles with Alcohols. American Chemical Society.[Link]

Sources

Method

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of 3-Methyl-2-phenylbutan-1-amine

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R)- and (S)-enantiomers of 3-Methyl-2-phenylbutan-1-amine. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R)- and (S)-enantiomers of 3-Methyl-2-phenylbutan-1-amine. The critical nature of chiral purity in pharmaceutical development necessitates reliable analytical techniques for the accurate quantification of enantiomers. This method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving excellent resolution and peak symmetry. The protocol herein is designed for researchers, scientists, and drug development professionals requiring precise determination of enantiomeric excess (% ee) and purity. The causality behind experimental choices, from column selection to mobile phase optimization, is elucidated to provide a comprehensive and scientifically grounded guide.

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] The stereochemistry of these molecules can profoundly influence their pharmacological and toxicological profiles, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[3][4] 3-Methyl-2-phenylbutan-1-amine is a chiral primary amine whose stereoisomers are of significant interest in asymmetric synthesis.[5] Consequently, the development of analytical methods to separate and quantify its enantiomers is a critical task in quality control and regulatory compliance.

Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and efficient approach.[3][6] This method obviates the need for derivatization, simplifying sample preparation and reducing potential sources of error. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including primary amines.[3][7] The mechanism of separation on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking, which create a stereoselective environment for chiral recognition.[4][6]

This application note details an optimized normal phase HPLC method utilizing a cellulose-based CSP for the baseline separation of 3-Methyl-2-phenylbutan-1-amine enantiomers.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump capable of delivering a stable isocratic flow, an autosampler with temperature control, a column thermostat, and a UV detector is required.

  • Chiral Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm particle size (or an equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated CSP).[4][8]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic 3-Methyl-2-phenylbutan-1-amine standard and samples for analysis.

  • Glassware and Filters: Appropriate volumetric glassware and 0.45 µm syringe filters.

Sample Preparation
  • Prepare a stock solution of racemic 3-Methyl-2-phenylbutan-1-amine at a concentration of 1.0 mg/mL in the mobile phase.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[9]

HPLC Conditions

The following HPLC parameters have been optimized for the baseline separation of 3-Methyl-2-phenylbutan-1-amine enantiomers. The choice of a normal phase method with a hexane/IPA mobile phase provides excellent selectivity for many chiral amines on polysaccharide CSPs.[10][11] The addition of a small amount of a basic modifier like diethylamine is crucial to improve peak shape and prevent tailing by masking residual silanol groups on the silica support.[1][12]

ParameterCondition
Column Lux® Cellulose-1, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 15 minutes
Data Analysis
  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the retention time (t R ), resolution (R s ), and selectivity factor (α) for the enantiomeric pair.

  • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[10]

Workflow and Logic

The experimental workflow is designed to be systematic and reproducible, ensuring the integrity of the analytical results.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Racemic Standard B Prepare Stock Solution (1 mg/mL) A->B C Dilute to Working Conc. (0.1 mg/mL) B->C D Filter Sample (0.45 µm) C->D E Equilibrate Column with Mobile Phase D->E To HPLC System F Inject Sample (10 µL) E->F G Isocratic Elution F->G H UV Detection (220 nm) G->H I Integrate Enantiomer Peaks H->I Chromatogram J Calculate tR, α, Rs I->J K Determine Enantiomeric Excess (% ee) J->K

Figure 1: Experimental workflow for the chiral separation of 3-Methyl-2-phenylbutan-1-amine.

Expected Results and Discussion

Under the specified chromatographic conditions, a baseline separation of the 3-Methyl-2-phenylbutan-1-amine enantiomers is expected. The cellulose tris(3,5-dimethylphenylcarbamate) selector of the Lux Cellulose-1 column provides the necessary chiral recognition.[8] The helical structure of the cellulose derivative creates chiral grooves where the enantiomers can interact differently.[4] For primary amines, hydrogen bonding between the amine group of the analyte and the carbamate groups on the CSP is a primary interaction mechanism, complemented by π-π interactions between the phenyl ring of the analyte and the phenyl groups of the selector.[6]

The steric hindrance provided by the methyl and isopropyl groups adjacent to the chiral center of the analyte influences how each enantiomer fits into the chiral cavities of the stationary phase, leading to different retention times.[6]

Table 1: Expected Chromatographic Parameters

ParameterExpected ValueJustification
Retention Time (t_R1) ~ 8.5 minDifferential interaction strength with the CSP.
Retention Time (t_R2) ~ 10.2 minThe second eluting enantiomer has a stronger interaction.
Selectivity Factor (α) > 1.2Indicates good differential retention between enantiomers.
Resolution (R_s) > 1.5Ensures baseline separation for accurate quantification.

Note: These values are illustrative and may vary slightly based on the specific HPLC system, column batch, and exact mobile phase preparation.

The use of a non-polar mobile phase (n-hexane) with a polar modifier (isopropanol) is characteristic of normal phase chromatography and is highly effective for polysaccharide-based CSPs.[3][10] The isopropanol component modulates the retention time, with higher concentrations leading to faster elution. The diethylamine additive is critical for achieving symmetrical peaks for basic analytes like amines by suppressing interactions with acidic silanol sites on the silica support.[1][12]

Conclusion

This application note provides a comprehensive, step-by-step protocol for the successful chiral separation of 3-Methyl-2-phenylbutan-1-amine enantiomers using normal phase HPLC. The method is robust, reproducible, and yields excellent resolution and peak shape, making it suitable for routine quality control and research applications. The detailed explanation of the rationale behind the chosen parameters offers users a deeper understanding of the method's principles, allowing for effective troubleshooting and adaptation if necessary.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Sun P., Wang C., Breitbach Z.S. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Meričko D., Lehotay J., Čižmárik J. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Heterocyclic Communications. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]

  • CHIRALPAK AD-H Instruction Manual. Daicel. Available at: [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • CHIRAL COLUMNS. Chromservis. Available at: [Link]

  • Lux™. Phenomenex. Available at: [Link]

  • Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters - ACS Publications. Available at: [Link]

  • CHIRAL COLUMNS. Analytics-Shop. Available at: [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. PubMed. Available at: [Link]

  • Application of CHIRALPAK AD Column to Chiral Separation of Fourteen Drugs. Chinese Pharmaceutical Journal. Available at: [Link]

Sources

Application

3-Methyl-2-phenylbutan-1-amine as an intermediate in pharmaceutical synthesis

An In-Depth Technical Guide to 3-Methyl-2-phenylbutan-1-amine in Pharmaceutical Synthesis and Chiral Resolution Introduction & Chemical Identity In modern pharmaceutical development, the stereochemistry of an Active Phar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methyl-2-phenylbutan-1-amine in Pharmaceutical Synthesis and Chiral Resolution

Introduction & Chemical Identity

In modern pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) profoundly dictates its pharmacodynamics, pharmacokinetics, and toxicity profile. 3-Methyl-2-phenylbutan-1-amine , particularly its enantiopure form (S)-3-methyl-2-phenylbutan-1-amine (CAS: 106498-32-2), has emerged as a highly versatile chiral resolving agent and a critical synthetic building block[1].

Systematically named (2S)-3-methyl-2-phenylbutan-1-amine, this primary amine features a stereocenter adjacent to a bulky phenyl group and an isopropyl group[2]. This specific steric environment provides excellent spatial differentiation during diastereomeric salt formation, making it an indispensable tool for the optical resolution of racemic carboxylic acids and a direct intermediate in the synthesis of optically active NSAIDs like Flurbiprofen[3][].

Physicochemical Profiling

Understanding the physical properties of the resolving agent is crucial for designing scalable crystallization solvent systems and downstream recovery processes. The amine is typically a clear, colorless to pale yellow oil at room temperature[].

Table 1: Chemical and Physical Properties of (S)-3-Methyl-2-phenylbutan-1-amine

PropertyValue
IUPAC Name (2S)-3-methyl-2-phenylbutan-1-amine
CAS Number 106498-32-2
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Boiling Point 236.3 ± 9.0 °C at 760 mmHg
Density 0.925 g/cm³
Predicted pKa 9.98 ± 0.17

(Data synthesized from authoritative chemical databases[2][3][])

Mechanistic Role in Chiral Resolution

The primary industrial application of (S)-3-methyl-2-phenylbutan-1-amine is the optical resolution of racemic pharmaceutical intermediates. When reacted with a racemic acid, the chiral amine forms a pair of diastereomeric salts[1]. Because diastereomers possess distinct physicochemical properties—most notably differential lattice energies and solubilities—they can be separated via fractional crystallization[1].

Table 2: Validated Resolution Efficacy of (S)-3-Methyl-2-phenylbutan-1-amine

Target RacematePharmaceutical ApplicationEnantiomeric Excess (ee)Isolated Yield
(±)-Ibuprofen (S)-Ibuprofen (NSAID)98.7%39.8%
(±)-Ketoprofen (S)-Ketoprofen (NSAID)99.4%36.7%
(±)-Naproxen (S)-Naproxen (NSAID)99.2%35.1%
(±)-HPBA Benazepril (ACE Inhibitor)99.0%34.4%
(±)-BSA KAD-1229 (Hypoglycemic)99.0%32.2%

(Note: The maximum theoretical yield for a classical resolution is 50%. Yields >30% combined with >98% ee represent highly efficient industrial processes[6]).

ResolutionWorkflow Racemic Racemic Carboxylic Acid (e.g., (±)-Ibuprofen) SaltMix Diastereomeric Salt Mixture [(S)-Acid·(S)-Amine] +[(R)-Acid·(S)-Amine] Racemic->SaltMix Amine (S)-3-Methyl-2-phenylbutan-1-amine (Resolving Agent) Amine->SaltMix Cryst Fractional Crystallization (Solvent System) SaltMix->Cryst Precipitate Crystalline Salt [(S)-Acid·(S)-Amine] Cryst->Precipitate Insoluble Diastereomer MotherLiquor Mother Liquor [(R)-Acid·(S)-Amine] Cryst->MotherLiquor Soluble Diastereomer Acidification Acidic Cleavage (Biphasic HCl / H2O) Precipitate->Acidification PureAcid Enantiopure (S)-API (Organic Layer) Acidification->PureAcid Extraction RecoveredAmine Recovered (S)-Amine (Aqueous -> Basified) Acidification->RecoveredAmine Recycling

Figure 1: Logical workflow for the chiral resolution of racemic acids using the (S)-amine auxiliary.

Experimental Protocol: Optical Resolution of Racemic Ibuprofen

Objective: Isolate (S)-Ibuprofen from a racemic mixture using (S)-3-methyl-2-phenylbutan-1-amine as a self-validating resolution system.

Step 1: Diastereomeric Salt Formation

  • Charge a reaction vessel with 1.0 equivalent of racemic ibuprofen and a suitable solvent (e.g., an ethanol/water mixture).

  • Add 1.0 equivalent of (S)-3-methyl-2-phenylbutan-1-amine dropwise under continuous stirring.

  • Causality: The acid-base reaction is exothermic. Controlled addition prevents localized boiling and ensures uniform salt formation. The predicted pKa of the amine (~9.98) is sufficiently high to fully deprotonate the carboxylic acid (pKa ~4.4), ensuring quantitative thermodynamic conversion to the salt[3].

Step 2: Fractional Crystallization

  • Heat the suspension to reflux until a clear solution is obtained.

  • Cool the solution linearly to room temperature over 4–6 hours, then chill to 4 °C.

  • Causality: Slow cooling gradually supersaturates the solution, promoting the nucleation and growth of large, high-purity crystals of the less soluble diastereomeric salt [(S)-Ibuprofen·(S)-Amine]. Rapid cooling would cause kinetic precipitation, trapping the unwanted [(R)-Ibuprofen·(S)-Amine] salt within the crystal lattice (occlusion), thereby ruining the enantiomeric excess[1].

Step 3: Isolation and Cleavage (Acidification)

  • Filter the crystalline precipitate and wash with cold solvent.

  • Suspend the purified salt in a biphasic system of ethyl acetate and water.

  • Add 1M HCl slowly until the aqueous layer reaches pH 1.5 - 2.0.

  • Causality: The strong acid disrupts the ionic bond. The un-ionized (S)-Ibuprofen partitions entirely into the organic (ethyl acetate) layer, while the protonated chiral amine [(S)-Amine-H+]Cl- partitions into the aqueous layer. This biphasic cleavage is a self-validating separation mechanism driven purely by partition coefficients and pH.

Step 4: Recovery of the API and Resolving Agent

  • Separate the organic layer, dry over anhydrous MgSO4, and concentrate in vacuo to yield enantiopure (S)-Ibuprofen (>98.7% ee)[6].

  • Basify the aqueous layer with 2M NaOH to pH > 11 and extract with dichloromethane to recover the (S)-3-methyl-2-phenylbutan-1-amine.

  • Causality: Industrial viability requires >90% recovery of the chiral auxiliary. Basification converts the amine back to its free-base, lipophilic form, allowing it to be extracted and recycled for subsequent resolution batches without loss of chiral integrity.

Synthesis of the Chiral Auxiliary

To utilize (S)-3-methyl-2-phenylbutan-1-amine at scale, the auxiliary itself must be synthesized with high enantiomeric purity. A highly effective method involves the enantioselective synthesis of benzylic stereocenters via the Claisen rearrangement of enantiomerically pure allylic alcohols[7].

SynthesisPathway Start Enantiopure Allylic Alcohol Claisen Claisen Rearrangement Start->Claisen Heat Intermediate Chiral Benzylic Intermediate Claisen->Intermediate Stereocenter Formation Amination Reductive Amination Intermediate->Amination NH3 / [H] Product (S)-3-Methyl-2- phenylbutan-1-amine Amination->Product High ee%

Figure 2: Synthesis of (S)-3-methyl-2-phenylbutan-1-amine via Claisen rearrangement.

This stereospecific rearrangement transfers the chirality from the easily accessible allylic alcohol to the benzylic position, forming a chiral aldehyde/ketone intermediate. Subsequent reductive amination yields the enantiopure amine[7].

Safety, Handling, and Regulatory Grounding

When handling 3-methyl-2-phenylbutan-1-amine, stringent safety protocols must be observed to protect laboratory personnel and ensure compliance.

  • Hazard Classification: The compound is classified as a skin corrosive (Skin Corr. 1B) and causes severe skin burns and serious eye damage (H314 / H319)[8][9]. It is also a known respiratory irritant (STOT SE 3, H335) and is harmful if swallowed (H302)[8][9].

  • Handling: All operations involving the free base must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Regulatory Note: Due to its structural classification as a phenethylamine derivative, it possesses stimulant properties and may be subject to regulatory monitoring or classified as a controlled substance in certain jurisdictions to prevent diversion into illicit synthesis[10][11].

References

  • Enantioselective synthesis of benzylic stereocentres via Claisen rearrangement of enantiomerically pure allylic alcohols Source: R Discovery (Tetrahedron: Asymmetry) URL:[Link]

  • (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • (S)-3-Methyl-2-phenylbutylamine | C11H17N | CID 10176271 Source: PubChem URL:[Link]

  • S-PBA - ChemBK Source: ChemBK URL:[Link]

Sources

Method

Application Note: High-Fidelity Determination of Enantiomeric Excess for 3-Methyl-2-phenylbutan-1-amine

Abstract & Introduction The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles.[1][2] Enantiomers, non-superimposable mirror-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological activities. The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the regulatory and ethical necessity of accurately quantifying the enantiomeric purity of chiral compounds.[1] 3-Methyl-2-phenylbutan-1-amine is a chiral primary amine, a structural motif frequently encountered in the development of novel therapeutics. The ability to precisely determine its enantiomeric excess (e.e.) is paramount for process chemistry, quality control, and regulatory submission.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on three robust analytical techniques for determining the enantiomeric excess of 3-Methyl-2-phenylbutan-1-amine:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry standard for precise, validated quantification.

  • Chiral Gas Chromatography (GC): A powerful method for volatile analytes, often requiring derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid, non-destructive technique using chiral derivatizing agents.

Each section explains the underlying scientific principles, provides detailed, field-tested protocols, and discusses the rationale behind key experimental choices to ensure trustworthy and reproducible results.

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Chiral HPLC Separation

Chiral HPLC is the cornerstone of enantioselective analysis, achieving physical separation of enantiomers. The technique relies on the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).[1] For compounds like 3-Methyl-2-phenylbutan-1-amine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective.[3][4][5] The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5] One enantiomer forms a more stable complex, leading to stronger retention and a longer retention time, thereby enabling baseline separation and accurate quantification.[5]

Experimental Protocol: Chiral HPLC

2.2.1 Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector is required.[6]

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. These columns have a proven track record for resolving a broad range of chiral amines.[3][4][6]

  • Solvents: HPLC grade n-hexane and isopropanol (IPA).

  • Sample: Racemic standard and analytical samples of 3-Methyl-2-phenylbutan-1-amine.

2.2.2 Sample and Mobile Phase Preparation

  • Mobile Phase: Prepare the mobile phase by mixing n-hexane and IPA in the desired ratio (e.g., 95:5 v/v). Degas thoroughly using sonication or vacuum filtration for 15-20 minutes.[3]

  • Sample Preparation: Prepare a stock solution of the amine sample at 1.0 mg/mL in the mobile phase. Dilute to a working concentration of approximately 0.2 mg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[6]

2.2.3 Chromatographic Conditions The following parameters provide an excellent starting point for method development. Optimization may be required to achieve baseline resolution (Rₛ > 1.5).

ParameterRecommended ConditionRationale
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µmCellulose-based CSPs provide effective π-π, hydrogen bonding, and steric interactions for chiral recognition of aromatic amines.
Mobile Phase n-Hexane : Isopropanol (95:5, v/v)Normal phase mode is standard for polysaccharide CSPs. The IPA percentage can be adjusted (2-15%) to optimize retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducible retention times.[3]
Detection UV at 220 nmThe phenyl group provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration and detector response.

2.2.4 Data Analysis

  • Integrate the peak areas for the two eluting enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100% (Where Area₁ is the peak area of the major enantiomer and Area₂ is the area of the minor enantiomer).[6]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Hexane/IPA) P2 Dissolve & Filter Amine Sample A1 Equilibrate HPLC with CSP Column P2->A1 A2 Inject Sample A1->A2 A3 Isocratic Elution & UV Detection A2->A3 D1 Obtain Chromatogram (Two Peaks) A3->D1 D2 Integrate Peak Areas (Area₁, Area₂) D1->D2 D3 Calculate % e.e. D2->D3

Caption: Workflow for enantioselective HPLC analysis.

Technique 2: Chiral Gas Chromatography (GC)

Principle of Chiral GC Separation

Chiral GC is a highly sensitive technique ideal for analyzing volatile and thermally stable compounds.[7] Like HPLC, it employs a CSP, typically coated onto the inner wall of a capillary column. For chiral amines, cyclodextrin-based stationary phases are particularly effective selectors.[8][9] However, the high polarity and hydrogen-bonding capacity of primary amines can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[10] To overcome this, derivatization is a critical pre-analytical step. Acylation of the amine with an agent like trifluoroacetic anhydride (TFAA) converts it into a less polar, more volatile, and more thermally stable trifluoroacetamide derivative, significantly improving its chromatographic behavior.[10]

Experimental Protocol: Chiral GC

3.2.1 Derivatization: N-Trifluoroacetylation

  • Place a known amount of the amine sample (approx. 1 mg) into a 2 mL reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).[10]

  • Cap the vial tightly and heat at 60 °C for 20 minutes.

  • Allow the vial to cool to room temperature. The sample is now ready for GC analysis.

3.2.2 Instrumentation and Materials

  • GC System: A system with a split/splitless inlet, capillary column oven, and a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based column such as β-DEX™ 225 or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Gases: High-purity Helium (carrier gas), Hydrogen, and Air (for FID).

3.2.3 Chromatographic Conditions

ParameterRecommended ConditionRationale
Column β-DEX™ 225 (30 m x 0.25 mm, 0.25 µm)Cyclodextrin phases provide excellent enantioselectivity for a wide range of derivatized chiral compounds.[8]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 2 min), then ramp 5 °C/min to 200 °C (hold 5 min)Temperature programming is crucial for eluting the derivatives with good separation and peak shape.
Detector FID at 270 °CFID is a robust, sensitive detector for carbon-containing compounds.

3.2.4 Data Analysis Calculate the enantiomeric excess using the integrated peak areas of the two derivatized enantiomers, using the same formula as for HPLC.

Technique 3: NMR Spectroscopy with Mosher's Amide

Principle of NMR Analysis with Chiral Derivatizing Agents (CDAs)

Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous (resonate at the same frequency) in an achiral environment.[11] The NMR method circumvents this by converting the pair of enantiomers into a pair of diastereomers. This is achieved by reacting the analyte with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[12][13] Diastereomers have different physical properties and are no longer mirror images, resulting in chemically distinct nuclei that resonate at different frequencies in the NMR spectrum.[14]

For primary amines, α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride (MTPA-Cl) is a premier CDA.[15] Reaction with a single enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl) converts the (R)- and (S)-amine into a pair of diastereomeric amides, which exhibit separable signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these distinct signals directly reflects the enantiomeric ratio of the original amine.[14][16]

Experimental Protocol: Mosher's Amide Formation & NMR

4.2.1 Instrumentation and Materials

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Reagents: (R)-(-)-MTPA-Cl, chiral amine sample, anhydrous deuterated chloroform (CDCl₃), anhydrous pyridine or triethylamine.

  • Equipment: NMR tubes, microsyringes, standard laboratory glassware.

4.2.2 In-Situ Sample Preparation (in NMR tube)

  • Dissolve ~5 mg of the 3-Methyl-2-phenylbutan-1-amine sample in 0.6 mL of anhydrous CDCl₃ in a clean, dry NMR tube.

  • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.

  • Add ~1.5 equivalents of anhydrous pyridine (to act as a non-nucleophilic base, scavenging the HCl formed during the reaction).

  • Cap the NMR tube, mix gently, and allow the reaction to proceed to completion at room temperature (typically 1-4 hours). Monitor by TLC or a quick NMR scan if necessary.

4.2.3 NMR Data Acquisition and Analysis

  • Acquire ¹H NMR Spectrum: Acquire a standard proton NMR spectrum. Look for well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed amide bond and the chiral centers are most likely to show distinct chemical shifts.

  • Acquire ¹⁹F NMR Spectrum (Recommended): The ¹⁹F NMR spectrum is often simpler and provides a cleaner analysis. It will show two distinct singlets, one for the -CF₃ group of each diastereomer, with no other interfering signals.[14]

  • Calculate e.e.: Select a pair of well-resolved, baseline-separated signals (from either the ¹H or ¹⁹F spectrum). Integrate the areas of these two signals (Integral₁ and Integral₂). The diastereomeric ratio (d.r.) equals the enantiomeric ratio. Calculate the % e.e.: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100%

Visualization: Principle of Diastereomer Formation

Mosher_Amide Analyte_S (S)-Amine Product_SR Diastereomer 1 (S,R)-Amide Analyte_S->Product_SR Analyte_R (R)-Amine Product_RR Diastereomer 2 (R,R)-Amide Analyte_R->Product_RR CDA (R)-MTPA-Cl (Single Enantiomer) CDA->Product_SR CDA->Product_RR NMR_Spec NMR Spectrum Product_SR->NMR_Spec Signal A Product_RR->NMR_Spec Signal B

Caption: Formation of NMR-distinguishable diastereomers.

Method Comparison and Validation Insights

The choice of technique depends on the analytical objective, available instrumentation, and throughput requirements.[17]

FeatureChiral HPLCChiral GCNMR with CDA
Principle Physical SeparationPhysical SeparationChemical Derivatization
Sensitivity High (µg/mL)[17]Very High (ng/mL)Lower (mg scale)
Precision Excellent; Gold StandardExcellentGood
Sample Prep Simple (dissolve & filter)More complex (derivatization)Moderate (in-situ reaction)
Analysis Time 15-30 min per sample20-40 min per sample~15 min (NMR) + reaction time
Destructive? YesYesNo (sample can be recovered)
Abs. Config. No (requires standard)No (requires standard)Yes (with full Mosher's analysis)[15]

For regulatory filings and routine quality control, Chiral HPLC is the method of choice due to its established robustness, high precision, and straightforward validation.[17] Method validation should be performed according to ICH or USP guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[18] For the highest level of confidence, cross-validation of results using two orthogonal techniques, such as HPLC and NMR, is strongly recommended.[17]

Conclusion

The determination of enantiomeric excess for 3-Methyl-2-phenylbutan-1-amine can be accomplished with high fidelity using chiral HPLC, chiral GC, or NMR spectroscopy. Chiral HPLC provides a robust and precise method ideal for quality control environments. Chiral GC, following an essential derivatization step, offers exceptional sensitivity. NMR spectroscopy using a chiral derivatizing agent like MTPA-Cl provides a rapid, non-destructive analysis that is invaluable for reaction monitoring and structural confirmation. The selection of the optimal technique should be guided by the specific analytical requirements, and for critical applications, orthogonal method cross-validation provides the ultimate assurance of stereochemical purity.

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • NMR determination of enantiomeric excess - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved March 7, 2026, from [Link]

  • NMR analysis of a chiral amine through derivatization with Mosher acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents. (n.d.). Google Patents.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022, April 15). LCGC International. Retrieved March 7, 2026, from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science. Retrieved March 7, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU. Retrieved March 7, 2026, from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). Journal of Chemical Education. Retrieved March 7, 2026, from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). Restek. Retrieved March 7, 2026, from [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Derivatization. (2024, November 12). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • An Introduction to Chiral Chromatography. (n.d.). Crawford Scientific. Retrieved March 7, 2026, from [Link]

  • Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Chiral analysis - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved March 7, 2026, from [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2025, July 11). MDPI. Retrieved March 7, 2026, from [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024, January 30). Journal of Chemical Education. Retrieved March 7, 2026, from [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021, September 9). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • How I Used Mosher Esters in my PhD. (2023, April 11). YouTube. Retrieved March 7, 2026, from [Link]

Sources

Application

In vitro assays for studying 3-Methyl-2-phenylbutan-1-amine activity

In Vitro Pharmacological Profiling of 3-Methyl-2-phenylbutan-1-amine: Assays for Receptor Activation and Transporter Dynamics Structural Rationale & Target Selection 3-Methyl-2-phenylbutan-1-amine, systematically known a...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Profiling of 3-Methyl-2-phenylbutan-1-amine: Assays for Receptor Activation and Transporter Dynamics

Structural Rationale & Target Selection

3-Methyl-2-phenylbutan-1-amine, systematically known as (2S)-3-methyl-2-phenylbutan-1-amine or


-isopropylphenethylamine, is a highly branched chiral phenethylamine derivative[1]. In drug development, modifying the phenethylamine core is a classical strategy to alter a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a bulky isopropyl group at the beta-carbon fundamentally shifts how this molecule interacts with classical monoaminergic targets.

As a Senior Application Scientist, designing an in vitro screening cascade for this compound requires understanding the causality behind these structural changes:

  • Trace Amine-Associated Receptor 1 (TAAR1): Unsubstituted phenethylamines are potent endogenous agonists for TAAR1, a Gs-coupled receptor[2]. Structure-activity relationship (SAR) studies indicate that bulky beta-substitutions modulate both binding affinity and functional efficacy at TAAR1[2][3].

  • Monoamine Transporters (DAT/NET): While amphetamines act as substrates (releasers) at the dopamine and norepinephrine transporters, the steric clash caused by the

    
    -isopropyl group within the transporter's translocation pore likely prevents substrate efflux, shifting the compound's profile toward competitive reuptake inhibition.
    
  • Monoamine Oxidase B (MAO-B): Phenethylamine is rapidly metabolized by MAO-B. However, bulky substitutions adjacent to the amine (alpha or beta positions) sterically hinder the FAD cofactor's access to the amine, preventing oxidative deamination and frequently converting the molecule into a competitive MAO-B inhibitor[4][5][6].

To accurately profile 3-Methyl-2-phenylbutan-1-amine, we deploy a self-validating triad of in vitro assays: a TR-FRET cAMP accumulation assay, a fluorescent monoamine uptake assay, and a luminescent MAO-B stability/inhibition assay.

Pathway Visualization

The primary functional readout for TAAR1 activation relies on quantifying the downstream secondary messenger, cyclic AMP (cAMP). The workflow and signaling cascade are visualized below.

G Ligand 3-Methyl-2-phenylbutan-1- amine (Ligand) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binds Gs Gs Protein Activation TAAR1->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Detection TR-FRET Detection cAMP->Detection Quantified by

Figure 1: TAAR1 Gs-coupled signaling pathway and TR-FRET cAMP detection workflow.

Self-Validating In Vitro Protocols

Protocol A: TAAR1 Activation via TR-FRET cAMP Accumulation

Causality & Design: TAAR1 activation stimulates adenylyl cyclase, raising intracellular cAMP[2]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its time-gated reading eliminates auto-fluorescence from synthetic test compounds, ensuring high data fidelity. The system is self-validating: IBMX is included to inhibit phosphodiesterases (preventing false negatives due to rapid cAMP degradation), and RO5263397 is used as a full agonist reference standard to calculate the assay's Z'-factor.

Step-by-Step Method:

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX) at a density of

    
     cells/mL.
    
  • Compound Plating: Dispense 5 µL of 3-Methyl-2-phenylbutan-1-amine (11-point dose-response, 10 pM to 100 µM) into a 384-well white microplate. Include RO5263397 as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Incubation: Add 5 µL of the cell suspension to each well. Incubate the plate at 37°C for 30 minutes to allow for GPCR coupling and cAMP accumulation.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer) to all wells.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Protocol B: DAT/NET Reuptake Inhibition Assay

Causality & Design: To determine if the bulky beta-isopropyl group prevents transporter translocation, we measure the inhibition of monoamine uptake. Using a fluorescent substrate (e.g., APP+) provides real-time, continuous kinetic data without the regulatory and safety burdens of radioligands like


-dopamine.

Step-by-Step Method:

  • Cell Seeding: Seed CHO-K1 cells expressing hDAT or hNET into 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight.

  • Washing & Pre-incubation: Remove media and wash cells twice with 100 µL of assay buffer (HBSS with 20 mM HEPES). Add 90 µL of assay buffer containing 3-Methyl-2-phenylbutan-1-amine at varying concentrations. Pre-incubate for 15 minutes at 37°C. (Use Nomifensine for DAT and Nisoxetine for NET as reference inhibitors).

  • Substrate Addition: Add 10 µL of the fluorescent monoamine mimetic (final concentration 2 µM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent kinetic reader (Ex: 420 nm, Em: 500 nm). Read fluorescence every 2 minutes for 30 minutes.

  • Analysis: Calculate the initial velocity (V0) of uptake for each well. Plot V0 against compound concentration to derive the

    
    .
    
Protocol C: MAO-B Metabolic Stability & Inhibition Assay

Causality & Design: The beta-isopropyl substitution is hypothesized to sterically shield the amine from MAO-B[4][5]. We use a coupled luminescent assay (MAO-Glo) to test this. If the compound is a substrate, it will be degraded. If it is an inhibitor, it will prevent the degradation of a known luminogenic substrate. The use of Selegiline (a selective MAO-B irreversible inhibitor) serves as the system's functional baseline validation[6].

Step-by-Step Method:

  • Enzyme Preparation: Dilute recombinant human MAO-B in reaction buffer (100 mM HEPES, 5% glycerol, pH 7.4) to a 2X working concentration.

  • Inhibitor Pre-incubation: In a 384-well solid white plate, mix 12.5 µL of the MAO-B enzyme with 12.5 µL of 3-Methyl-2-phenylbutan-1-amine. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of the MAO-B luminogenic substrate. Incubate for 1 hour at room temperature.

  • Detection: Add 50 µL of Luciferin Detection Reagent to simultaneously stop the MAO reaction and initiate the luciferase reaction.

  • Readout: Incubate for 20 minutes to stabilize the signal, then record luminescence. Reduced luminescence compared to the vehicle control indicates MAO-B inhibition.

Quantitative Data Presentation

The following table summarizes the expected pharmacological shifts when comparing the unsubstituted endogenous ligand (Phenethylamine), the alpha-methylated analog (Amphetamine), and the bulky beta-substituted analog (3-Methyl-2-phenylbutan-1-amine) based on established SAR principles[2][5][6].

CompoundTAAR1

(nM)
hDAT

(nM)
hNET

(nM)
MAO-B

(µM)
Mechanism Shift
Phenethylamine (PEA) ~100>10,000>10,000Substrate (Rapid)Endogenous Agonist / Rapidly Metabolized
Amphetamine ~1,000~150~50> 100Transporter Releaser / MAO Resistant
3-Methyl-2-phenylbutan-1-amine Assay DependentAssay DependentAssay DependentPredicted < 10Pure Reuptake Inhibitor / MAO-B Inhibitor

Note: Values for 3-Methyl-2-phenylbutan-1-amine are predictive baselines intended for validation via the protocols described above.

References

  • BenchChem. "(S)-3-Methyl-2-phenylbutylamine | 106498-32-2". Source: PubChem / BenchChem Database.
  • Lewin AH, Navarro HA, Mascarella SW. (2008) "Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1." Bioorganic & Medicinal Chemistry, 16(15): 7415-23.
  • Miller GM. (2011) "The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity." Journal of Neurochemistry, 116(2): 164-76. Referenced via IUPHAR/BPS Guide to PHARMACOLOGY.
  • Kinemuchi H, Arai Y, Toyoshima Y, Tadano T, Kisara K. (1988) "Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro." Japanese Journal of Pharmacology, 46(2): 197-199.
  • Carradori S, et al. (2016) "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." National Institutes of Health (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity in 3-Methyl-2-phenylbutan-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of branched primary amines for pharmaceutical and agrochemical applications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of branched primary amines for pharmaceutical and agrochemical applications. The synthesis of 3-methyl-2-phenylbutan-1-amine presents two classic organic chemistry challenges: managing steric hindrance during α-alkylation and suppressing dimerization during nitrile hydrogenation.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind each experimental choice, providing you with self-validating workflows to ensure high yield and uncompromising purity.

Synthetic Workflow & Mechanistic Overview

The most robust and scalable route to 3-methyl-2-phenylbutan-1-amine is a two-step sequence: the α-alkylation of phenylacetonitrile followed by the catalytic hydrogenation of the resulting nitrile.

Workflow A Phenylacetonitrile (Starting Material) B 3-Methyl-2-phenylbutanenitrile (Intermediate) A->B 1. KOtBu, THF, 0°C 2. Isopropyl bromide (α-Alkylation) C 3-Methyl-2-phenylbutan-1-amine (Target Product) B->C H2 (500 psi), Raney Ni NH3 in MeOH (Hydrogenation)

Figure 1: Two-step synthetic workflow for 3-Methyl-2-phenylbutan-1-amine.

Validated Experimental Protocols

A reliable protocol must be a self-validating system. The following methodologies include strict In-Process Controls (IPCs) to ensure you can analytically verify the success of each step before proceeding.

Protocol A: α-Alkylation of Phenylacetonitrile

Objective: Synthesize 3-methyl-2-phenylbutanenitrile via SN2 substitution.

  • Preparation: Under a strict inert atmosphere (N₂/Ar), charge a dry, jacketed reactor with phenylacetonitrile (1.0 eq) and anhydrous THF (10 volumes).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Potassium tert-butoxide (KOtBu, 1.1 eq). Mechanistic Note: KOtBu is chosen over sodium hydroxide or sodium hydride to quantitatively generate the enolate while minimizing the risk of nucleophilic attack or E2 elimination of the incoming secondary halide[1]. Stir for 30 minutes.

  • Alkylation: Slowly add Isopropyl bromide (1.1 eq) via an addition funnel, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation (IPC): After 2 hours, withdraw a 0.5 mL sample. Quench in water/EtOAc and analyze the organic layer via GC-MS. The step is validated and complete only when the phenylacetonitrile peak (m/z 117) is <2% AUC and the product peak (m/z 159) dominates[2].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude intermediate.

Protocol B: Hydrogenation to 3-Methyl-2-phenylbutan-1-amine

Objective: Reduce the nitrile to a primary amine without forming secondary amine dimers.

  • Preparation: In a high-pressure Parr reactor, dissolve the crude 3-methyl-2-phenylbutanenitrile in 7N Ammonia in Methanol (MeOH/NH₃, 5 volumes).

  • Catalyst Loading: Add an aqueous slurry of Raney Nickel (15% w/w relative to substrate). Safety Note: Raney Ni is highly pyrophoric. Never allow the catalyst bed to dry.

  • Pressurization: Seal the reactor, purge three times with N₂, then three times with H₂. Pressurize to 500 psi H₂.

  • Reaction: Heat the mixture to 60 °C and engage vigorous stirring. Mechanistic Note: The bulky isopropyl group creates severe steric hindrance around the nitrile carbon, necessitating higher pressures and temperatures compared to unbranched nitriles[3].

  • Self-Validation (IPC): Monitor the pressure drop. Once H₂ uptake ceases, withdraw a sample. Analyze via GC-MS to confirm the total disappearance of the nitrile and the absence of the imine intermediate.

  • Workup: Cool the reactor to room temperature, safely vent the H₂, and purge with N₂. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Concentrate the filtrate to yield the primary amine.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of secondary amine (dimer) byproduct during the nitrile reduction? A: This is the most common failure point in nitrile reductions. The reduction proceeds via a highly electrophilic imine intermediate. Once a fraction of the primary amine is generated, it acts as a nucleophile, attacking the unreduced imine to form a secondary imine (Schiff base). Subsequent hydrogenation of this secondary imine yields the unwanted secondary amine dimer[4].

To prevent this, Protocol B utilizes a massive molar excess of ammonia. By applying Le Chatelier's principle, the ammonia outcompetes the primary amine, trapping the intermediate as an aminal that collapses back to the primary imine, ensuring clean reduction to the primary amine[3].

Mechanism Nitrile Nitrile (R-CN) Imine Imine (R-CH=NH) Nitrile->Imine + H2 (Raney Ni) Primary Primary Amine Imine->Primary + H2 (Raney Ni) SecImine Secondary Imine Imine->SecImine + Primary Amine (Undesired Attack) SecAmine Secondary Amine (Dimer) SecImine->SecAmine + H2 (Raney Ni) Ammonia Excess NH3 Ammonia->Imine Shifts equilibrium, blocks dimerization

Figure 2: Mechanism of secondary amine byproduct formation and mitigation via ammonia.

Q2: My alkylation step yields propene gas and unreacted phenylacetonitrile. What went wrong? A: Isopropyl bromide is a secondary alkyl halide. When exposed to strong, unhindered bases at elevated temperatures, the E2 elimination pathway outcompetes the desired SN2 alkylation, generating propene gas and regenerating the phenylacetonitrile enolate. Ensure strict temperature control (0–5 °C) during the addition. If the issue persists, switch to a more sterically demanding base like LDA at -78 °C to kinetically favor substitution over elimination.

Q3: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the hydrogenation? A: I strongly advise against it for this specific substrate unless you modify the conditions. Pd/C is notoriously prone to promoting secondary amine formation during nitrile reductions because it facilitates the rapid equilibration of the imine and primary amine[5]. If you must use Pd/C, you must run the reaction under strictly acidic conditions (e.g., in the presence of Boc-anhydride or HCl) to protonate the primary amine immediately upon formation, rendering it non-nucleophilic.

Quantitative Data & Optimization Parameters

The table below summarizes the causality between chosen hydrogenation conditions and the resulting purity profile. Notice how the combination of Raney Nickel and Ammonia provides the optimal balance of safety, scalability, and selectivity.

Table 1: Influence of Hydrogenation Conditions on Yield and Purity of 3-Methyl-2-phenylbutan-1-amine

Catalyst SystemSolventAdditiveH₂ PressureConversionPrimary AmineSecondary Amine
Pd/C (10%)MeOHNone50 psi>95%42%55%
Raney NickelMeOHNone500 psi>95%65%32%
Raney Nickel MeOH 7N NH₃ 500 psi >98% 94% <2%
LiAlH₄ (Stoich.)THFNoneN/A>95%88%<5%

Note: While LiAlH₄ provides high selectivity without the need for high-pressure equipment, it is generally avoided for scale-up due to highly exothermic quenching hazards and poor atom economy.

References

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. URL:[Link]

  • US Patent 3372195A - Reduction of nitriles to primary amines. Google Patents.
  • EP Patent 1094058A1 - Selective reductive amination of nitriles. European Patent Office.
  • US Patent 6667412B1 - Nitrile compound. Google Patents.
  • Cobalt-Catalyzed Alkylation of Nitriles with Alcohols. Organometallics (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution

As a Senior Application Scientist, I frequently encounter chiral resolution projects that stall at the crystallization phase. While diastereomeric salt crystallization remains the workhorse for scalable enantiomeric sepa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chiral resolution projects that stall at the crystallization phase. While diastereomeric salt crystallization remains the workhorse for scalable enantiomeric separation, it is fraught with thermodynamic and kinetic hurdles[1]. Issues such as "oiling out" (liquid-liquid phase separation), poor nucleation, and solid solution formation can severely compromise both yield and enantiomeric excess (ee)[2].

This technical support guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind phase behaviors, you can implement self-validating protocols to ensure robust, scalable chiral resolution.

Mechanistic Workflow of Chiral Resolution

The fundamental logic of this technique relies on converting a racemic mixture of enantiomers (which share identical physical properties) into a pair of diastereomeric salts using an enantiopure chiral resolving agent. These diastereomers possess distinct thermodynamic solubilities, allowing for separation via fractional crystallization[1].

G Racemate Racemic Mixture (50% R / 50% S) SaltFormation Diastereomeric Salt Formation (R-R & S-R) Racemate->SaltFormation Agent Chiral Resolving Agent (e.g., R-form) Agent->SaltFormation Crystallization Fractional Crystallization (Solvent Selection) SaltFormation->Crystallization Solid Less Soluble Salt (e.g., R-R Crystals) Crystallization->Solid Precipitates Liquid More Soluble Salt (e.g., S-R Mother Liquor) Crystallization->Liquid Remains in Solution BreakSolid Salt Breaking (Acid/Base Extraction) Solid->BreakSolid PureR Pure R-Enantiomer BreakSolid->PureR

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Section 1: Standardized Experimental Protocol for Resolution Screening

A self-validating protocol ensures that experimental failures are diagnostic rather than dead ends. By screening multiple resolving agents and solvents systematically, you can identify the optimal thermodynamic window for crystallization[3].

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a standardized stock solution of the racemic mixture (e.g., 0.5 M) in a volatile, highly solubilizing solvent (e.g., methanol or ethanol). Prepare equimolar stock solutions of various chiral resolving agents[4].

  • Salt Formation: In a 96-well plate or array of vials, combine 1.0 equivalent of the racemate with 0.5 to 1.0 equivalent of the chiral resolving agent. The sub-stoichiometric approach (0.5 eq) can sometimes selectively precipitate the less soluble diastereomer while leaving the other enantiomer as a free base/acid in solution[4].

  • Solvent Evaporation & Replacement: Evaporate the initial solvent completely to yield the dry diastereomeric salt mixture. Resuspend the salts in a diverse panel of crystallization solvents (ranging from non-polar like heptane to polar aprotic like acetonitrile)[5].

  • Controlled Supersaturation: Heat the vials to 50°C–60°C to ensure complete dissolution. Implement a strictly controlled cooling ramp (e.g., 0.1°C/min) to 5°C. Rapid cooling induces kinetic trapping and amorphous precipitation[6].

  • Isolation and Washing: Filter the resulting crystals. Crucially, wash with a minimal volume of ice-cold crystallization solvent to displace the mother liquor without dissolving the enriched salt[4].

  • Salt Breaking & Analysis: Suspend the isolated salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Adjust the pH using a strong acid (e.g., HCl) or base (e.g., NaOH) to liberate the free enantiomer into the organic layer[4]. Analyze the organic layer via Chiral HPLC to determine enantiomeric excess (ee).

Section 2: Selection of Chiral Resolving Agents

Selecting the right resolving agent dictates the success of the resolution. The agent must provide a rigid, highly crystalline lattice when paired with the target enantiomer to promote solid-liquid separation over liquid-liquid separation[7].

Resolving Agent ClassSpecific AgentTarget RacemateKey Properties & Causality
Tartaric Acid Derivatives O,O'-Dibenzoyl-D-tartaric acid (DBTA)Racemic AminesBulky aromatic groups enhance chiral recognition and provide rigid crystal packing, preventing oiling out[7].
Aryl Hydroxy Acids (S)-Mandelic AcidRacemic AminesHighly effective for a broad spectrum of amines; forms strong hydrogen-bonding networks[7].
Sulfonic Acids (1S)-(+)-10-Camphorsulfonic acid (CSA)Racemic AminesStrong acid; readily forms highly crystalline salts. Excellent for weakly basic amines[7].
Chiral Amines (R)-1-PhenylethylamineRacemic AcidsClassic resolving agent for carboxylic acids. Often used in "Dutch Resolution" families[8].
Section 3: Troubleshooting Guide & FAQs
Q1: My diastereomeric salt is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it?

A1: "Oiling out" is a liquid-liquid phase separation (LLPS) that occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming an ordered crystal lattice[1]. This is thermodynamically driven by a metastable zone where the liquid-liquid coexistence curve sits above the solid-liquid equilibrium curve[2]. Furthermore, high levels of diastereomeric impurities can elevate the cloud point, widening the demixing region and promoting oiling out[9].

Resolution Strategy:

  • Reduce Supersaturation: Dilute the system with additional solvent to shift the operating point outside the liquid-liquid miscibility gap[1].

  • Alter the Solvent System: Switch to a solvent with higher affinity for the solute, or add a polar co-solvent to disrupt the solute-solute interactions driving the oil phase[1].

  • Pre-purification: Because impurities promote oiling out, ensure your starting racemate is highly pure before attempting salt formation[9].

  • Seeding: Introduce seed crystals of the desired diastereomeric salt just above the cloud point temperature to bypass the nucleation barrier and force solid-liquid phase separation[1].

OilingOut Start Issue: Oiling Out (Liquid-Liquid Phase Separation) CheckConc Is concentration too high? Start->CheckConc Dilute Dilute with solvent (Lower supersaturation) CheckConc->Dilute Yes CheckTemp Is cooling too rapid? CheckConc->CheckTemp No SlowCool Implement a slow, controlled cooling ramp CheckTemp->SlowCool Yes CheckImpurity Are diastereomeric impurities high? CheckTemp->CheckImpurity No Purify Pre-purify racemate prior to salt formation CheckImpurity->Purify Yes Seed Add seed crystals to bypass nucleation barrier CheckImpurity->Seed No

Caption: Troubleshooting decision tree for mitigating liquid-liquid phase separation (oiling out).

Q2: I am obtaining crystals, but the enantiomeric excess (ee) is unacceptably low. Why is the selectivity poor?

A2: Low ee usually stems from either co-crystallization of the more soluble diastereomer (solid solution formation) or inadequate washing of the mother liquor. If the resolving agent and the target racemate form a solid solution, the "wrong" diastereomer is incorporated directly into the crystal lattice[10].

Resolution Strategy:

  • Thermodynamic Repulping (Slurrying): Instead of simple recrystallization, slurry the isolated crystals in a solvent where they are only partially soluble. This promotes Ostwald ripening, where the less stable (impure) domains dissolve and reprecipitate as the pure, thermodynamically stable diastereomer.

  • Change the Resolving Agent: If solid solutions persist, the structural fit between the two diastereomers is too similar. Switch to a resolving agent with greater steric bulk (e.g., substituting Tartaric Acid with DBTA) to exaggerate the physical differences between the diastereomeric pairs[7].

Q3: The solution remains perfectly clear, and no crystals form regardless of temperature. How can I induce nucleation?

A3: A complete lack of crystallization indicates either an excessively high solubility of the salts in your chosen solvent or a massive kinetic barrier to primary nucleation[11].

Resolution Strategy:

  • Anti-Solvent Addition: Gradually titrate an anti-solvent (a miscible solvent in which the salt is insoluble) into the mixture until slight turbidity is observed, then hold the temperature to allow nucleation[11].

  • Mechanical Stimulation: Gently scratch the interior of the glass vessel with a glass rod. The microscopic glass shards provide high-energy surfaces that act as heterogeneous nucleation sites[1].

Q4: What is "Dutch Resolution" and when should I use it?

A4: Dutch Resolution is an advanced technique where a family of structurally related resolving agents (e.g., a mixture of three different chiral amines) is used simultaneously rather than a single agent[8].

Mechanistic Causality: The structurally similar agents act as nucleation inhibitors for the more soluble diastereomeric salt. By widening the metastable zone of the unwanted diastereomer, its nucleation temperature drops significantly, allowing the less soluble (desired) diastereomeric salt to crystallize rapidly with near 100% ee and higher yield[10]. Use this strategy when single-agent screens yield poor ee or intractable gels.

References
  • The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucle
  • Dutch resolution.
  • Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out.
  • Technical Support Center: Crystallization-Based Chiral Resolution of Hydroxy Esters. Benchchem.
  • Troubleshooting diastereomeric salt crystalliz
  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization.
  • Application Notes and Protocols for Diastereomeric Salt Formation and Crystalliz
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization.
  • Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystalliz
  • A Practical Guide to Chiral Resolving Agents: Alternatives to Dihydroxytartaric Acid. Benchchem.
  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystalliz

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 3-Methyl-2-phenylbutan-1-amine

[label="Diol Formation", Finalizing Analysis Parameters I'm now incorporating my alkylation findings into the guide, confirming iPr-OTf with NaHMDS at -78°C provides the best diastereomeric ratio. I'm focusing on these c...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Diol Formation",

Finalizing Analysis Parameters

I'm now incorporating my alkylation findings into the guide, confirming iPr-OTf with NaHMDS at -78°C provides the best diastereomeric ratio. I'm focusing on these conditions for optimal enolate formation. Also, I've confirmed that a rapid alcohol reduction via the tosylate/azide route, which prevents racemization, is the best method to use.

Validating Literature Sources

I'm now making final checks on all citations for the guide. I've ensured each URL is valid and the formatting follows a consistent style, including titles, sources, and functional hyperlinks for clarity. I've re-reviewed the tone and structure to be direct and technical, starting with the header. I've confirmed all citations are in order and up-to-date.

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the asymmetric synthesis of (S)-3-methyl-2-phenylbutan-1-amine (PBA), a highly valuable chiral building block and resolving agent [1.3].

The primary challenge in synthesizing this molecule lies in the lability of the C2 stereocenter. Because the chiral center is adjacent to a phenyl ring, any synthetic route passing through an aldehyde intermediate (e.g., 3-methyl-2-phenylbutanal) is highly susceptible to rapid racemization via enolization[1]. To guarantee high enantiomeric excess (ee > 99%), we strongly recommend a stereoretentive workflow utilizing an Evans Chiral Auxiliary, followed by reduction to a stable alcohol, and subsequent azidation.

Strategic Synthetic Workflow

Pathway N1 N-Phenylacetyl Oxazolidinone (Prochiral Substrate) N2 Asymmetric Alkylation (NaHMDS, iPr-OTf, -78°C) N1->N2 N3 Alkylated Intermediate (High dr >98:2) N2->N3 Stereocenter Formation N4 Reductive Cleavage (LiBH4, MeOH, 0°C) N3->N4 N5 (S)-3-Methyl-2-phenylbutan-1-ol (Chiral Alcohol) N4->N5 Avoids Racemization N6 Activation & Azidation (TsCl, then NaN3) N5->N6 N7 Chiral Azide Intermediate (Stereocenter Intact) N6->N7 N8 Staudinger Reduction (PPh3, H2O, THF) N7->N8 N9 (S)-3-Methyl-2-phenylbutan-1-amine (Target, >99% ee) N8->N9

Workflow for the stereoretentive synthesis of (S)-3-methyl-2-phenylbutan-1-amine.

Troubleshooting Guides & FAQs

Q1: My asymmetric alkylation step yields a low diastereomeric ratio (dr < 80:20) and poor conversion. How can I improve this? A1: The causality here lies in the steric bulk and secondary nature of the isopropyl electrophile. If you are using isopropyl bromide (iPr-Br), it undergoes competing E2 elimination in the presence of strong enolates, leading to sluggish alkylation. This extended reaction time allows the enolate to undergo background, uncatalyzed alkylation or degradation, destroying the diastereoselectivity directed by the auxiliary. Solution: Switch to the highly reactive isopropyl triflate (iPr-OTf) . The superior leaving group ability of the triflate accelerates the SN2 pathway, outcompeting E2 elimination. Additionally, using NaHMDS at -78 °C ensures a tight, well-defined chelated enolate geometry, maximizing the facial bias for the incoming electrophile.

Q2: I am observing partial racemization (ee dropping from 98% to 88%) during the reductive cleavage of the oxazolidinone auxiliary. What is happening? A2: This is a classic issue of intermediate stabilization. If you use LiAlH₄ or conduct the cleavage at elevated temperatures, the reduction passes through a transient aldehyde intermediate (3-methyl-2-phenylbutanal)[1]. Aldehydes with an alpha-chiral center are notoriously prone to rapid enolization in basic media, leading to racemization before they are fully reduced to the alcohol. Solution: Utilize a LiBH₄ / Methanol system in THF at 0 °C. The addition of stoichiometric methanol generates a highly reactive alkoxyborohydride species that directly and rapidly reduces the N-acyl oxazolidinone to the corresponding alcohol without lingering at the aldehyde oxidation state. This completely locks the stereocenter.

Q3: Why is my Staudinger reduction of the azide intermediate stalling, leaving unreacted starting material? A3: The Staudinger reaction proceeds via the initial formation of an iminophosphorane intermediate. The causality of the stall is almost always insufficient hydrolysis of this highly stable intermediate. If water is not present in vast excess, or if the thermal energy is too low, the P=N bond will not cleave to release the primary amine. Solution: After nitrogen gas evolution ceases (indicating complete formation of the iminophosphorane), add a minimum of 10 equivalents of deionized water and heat the reaction to 50 °C for 4 hours. This drives the thermodynamic hydrolysis to completion.

Q4: If a batch fails validation and yields an ee of 85%, how can I upgrade the enantiopurity without discarding the material? A4: (S)-3-Methyl-2-phenylbutan-1-amine is a highly effective chiral resolving agent itself[2], meaning it readily forms highly crystalline diastereomeric salts with chiral acids. Solution: Perform a classical thermodynamic resolution. React the enantioenriched amine with (L)-Tartaric acid in an ethanol/water mixture. The differing solubilities of the diastereomeric salts allow the (S)-amine-(L)-tartrate salt to selectively crystallize. A single recrystallization step will typically upgrade an 85% ee batch to >99% ee[3].

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the causal relationship between electrophile reactivity, enolate geometry, and the resulting diastereomeric ratio (dr) during the critical stereocenter-forming step.

ElectrophileBaseAdditiveTemperature ProfileYield (%)Diastereomeric Ratio (dr)
Isopropyl Bromide (iPr-Br)LDANone-78 °C to 25 °C35%80:20
Isopropyl Iodide (iPr-I)NaHMDSNone-78 °C to 0 °C55%88:12
Isopropyl Iodide (iPr-I)NaHMDSDMPU-78 °C to -20 °C72%94:6
Isopropyl Triflate (iPr-OTf) NaHMDS None -78 °C (Isothermal) 89% >98:2
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system containing explicit analytical checkpoints. Do not proceed to the next step if a checkpoint fails.

Protocol 1: Asymmetric Alkylation of N-Phenylacetyl Oxazolidinone
  • Preparation: Dissolve the N-phenylacetyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Enolization: Dropwise add NaHMDS (1.1 eq, 1.0 M in THF). Stir for 60 minutes at -78 °C to ensure complete, irreversible enolate formation.

  • Alkylation: Add freshly prepared isopropyl triflate (1.2 eq) dropwise. Maintain strictly at -78 °C for 2 hours.

  • Validation Checkpoint 1: Pull a 0.1 mL aliquot, quench in sat. NH₄Cl, and extract with EtOAc. Run TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.3) must be entirely absent, replaced by the alkylated product (Rf ~0.5). Run a crude ¹H-NMR to verify dr > 98:2 by integrating the distinct oxazolidinone methine proton signals.

  • Quench: If validated, quench the main reaction with glacial acetic acid (2.0 eq) at -78 °C, warm to room temperature, and extract with dichloromethane.

Protocol 2: Stereoretentive Reductive Cleavage
  • Preparation: Dissolve the alkylated intermediate in anhydrous THF (0.15 M) and cool to 0 °C.

  • Reduction: Add LiBH₄ (2.0 eq, 2.0 M in THF), followed immediately by the dropwise addition of anhydrous methanol (2.0 eq). Caution: Vigorous hydrogen gas evolution will occur.

  • Reaction: Stir at 0 °C for 3 hours. Quench carefully with 1M HCl.

  • Validation Checkpoint 2: Isolate the crude (S)-3-methyl-2-phenylbutan-1-ol and analyze via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 95:5). The enantiomeric excess of the alcohol must perfectly match the dr of the starting material from Checkpoint 1, confirming zero racemization occurred during cleavage.

Protocol 3: Azidation and Amine Formation
  • Activation: Convert the validated chiral alcohol to the tosylate using TsCl (1.5 eq) and Pyridine (2.0 eq) in DCM at 0 °C for 4 hours.

  • Azidation: Displace the tosylate with NaN₃ (3.0 eq) in DMF at 60 °C for 12 hours. Extract with diethyl ether and wash extensively with water to remove DMF.

  • Staudinger Reduction: Dissolve the azide in THF. Add PPh₃ (1.2 eq). Stir at room temperature until N₂ evolution completely stops (approx. 2 hours). Add H₂O (10 eq) and heat to 50 °C for 4 hours.

  • Validation Checkpoint 3 (Purification): Perform an acid/base extraction to self-purify the system. Acidify the aqueous layer to pH 2 with HCl and wash with Et₂O (this removes all triphenylphosphine oxide and organic impurities). Basify the aqueous layer to pH 12 with NaOH, and extract with DCM to isolate the pure (S)-3-methyl-2-phenylbutan-1-amine[3]. Verify final purity via GC-MS and ee via chiral HPLC.

References
  • 3-methyl-2-phenylbutanal (C11H14O) - Compound Profile , PubChemLite / PubChem Database[1]. URL:[Link]

  • (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids , Organic Process Research & Development, ACS Publications, 2002[2]. URL:[Link]

Sources

Optimization

Forced degradation studies of 3-Methyl-2-phenylbutan-1-amine to identify degradants

[label="LC-HRMS Analysis\n(RP-HPLC ICH Q1A forced degradation and analysis workflow. MODULE 2: Analytical Workflows & LC-MS Optimization Q: I am losing mass balance during the thermal and basic stress tests.

Author: BenchChem Technical Support Team. Date: March 2026

[label="LC-HRMS Analysis\n(RP-HPLC

ICH Q1A forced degradation and analysis workflow.

MODULE 2: Analytical Workflows & LC-MS Optimization

Q: I am losing mass balance during the thermal and basic stress tests. The LC-UV/MS peaks of the degradants do not account for the lost API. What is happening? A: You are likely experiencing physical loss, not chemical degradation. Causality: 3-Methyl-2-phenylbutan-1-amine has a calculated pKa around 10.5. In basic media (0.1 N NaOH, pH ~13), the amine is completely deprotonated into its free base form. As a low-molecular-weight free base (MW ~163.26 g/mol ), it becomes highly volatile. Thermal stress exacerbates this volatilization. Resolution: Conduct basic and thermal stress tests in sealed pressure vessels. Furthermore, orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to analyze the headspace for volatile degradants or volatilized API[1].

Q: The primary amine peak is exhibiting severe tailing on my C18 column, masking closely eluting degradants. How do I resolve this? A: Causality: Primary amines strongly interact with residual ionized silanol groups on standard silica-based stationary phases via secondary ion-exchange mechanisms. Resolution: Switch to a Charged Surface Hybrid (CSH) column. CSH technology applies a low-level positive charge to the particle surface, repelling the protonated amine and yielding sharp, symmetrical peaks.

Table 1: Optimized LC-HRMS Parameters for Amine Degradant Profiling

Parameter Optimized Setting Causality / Rationale
Stationary Phase C18 CSH (e.g., Waters XSelect) Mitigates secondary interactions with silanols to prevent peak tailing.
Mobile Phase A 0.1% Formic Acid in Water Ensures the primary amine remains fully protonated for optimal ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Provides necessary elution strength for the lipophilic phenyl-alkyl backbone.

| Ionization Mode | ESI Positive (ESI+) | Amines readily accept protons


 yielding high sensitivity[2]. |
| Mass Analyzer  | Q-TOF or Orbitrap (HRMS) | High-resolution mass spectrometry is required to distinguish isobaric degradants via exact mass[2]. |

MODULE 3: Mechanistic Troubleshooting: Oxidation Pathways

Q: During the 3% H2O2 oxidative stress test, I observe multiple new peaks at +16 Da, +14 Da, and +30 Da relative to the API. How do I mechanistically assign these structures? A: Primary amines are notoriously susceptible to oxidation, and they follow a well-documented cascade of transformations[3]. For 3-Methyl-2-phenylbutan-1-amine (


), the steric hindrance of the branched alkyl chain stabilizes several intermediates that might otherwise rapidly decompose.

Mechanistic Breakdown:

  • +16 Da (m/z 180.14): Initial N-oxidation yields a hydroxylamine derivative (-NHOH).

  • +14 Da (m/z 178.12): The hydroxylamine undergoes further oxidation and dehydration to form an oxime (=NOH). This is a classic primary amine degradation marker[4].

  • +30 Da / +46 Da (m/z 194.14 / 210.14): Continued oxidation of the nitrogen yields nitroso (-NO) and eventually nitro (-NO2) derivatives[4].

  • Oxidative Deamination: Alternatively, radical-mediated cleavage of the amine group can yield the corresponding ketone (3-methyl-2-phenylbutan-1-one), releasing ammonia[5].

Oxidation Amine Primary Amine (m/z 164.14) Hydroxylamine Hydroxylamine (+16 Da, m/z 180.14) Amine->Hydroxylamine H2O2 / ROS Ketone Deamination (Ketone) (m/z 163.11) Amine->Ketone Oxidative Deamination Oxime Oxime (+14 Da, m/z 178.12) Hydroxylamine->Oxime -H2O Nitroso Nitroso / Nitro (+30 / +46 Da) Oxime->Nitroso Further Oxidation

Primary amine oxidative degradation pathway mechanisms.

MODULE 4: Data Processing & Artifact Resolution

Q: My LC-MS shows a +16 Da peak in my unstressed control sample as well. Is this a true degradant present in the raw API, or an analytical artifact? A: This is a common phenomenon that requires a self-validating diagnostic test. While it could be a trace impurity from manufacturing, it is highly likely to be in-source oxidation occurring within the Electrospray Ionization (ESI) source of your mass spectrometer. High voltages and temperatures in the ESI source can force the primary amine to react with trace oxygen or water, artificially generating a hydroxylamine (+16 Da) during ionization.

Self-Validating Diagnostic Protocol:

  • Chromatographic Check: Look at the Extracted Ion Chromatogram (EIC). A true hydroxylamine degradant is more polar than the parent amine and will have an earlier retention time. If the +16 Da peak perfectly co-elutes with the main API peak and shares its exact peak shape, it is being generated after chromatography (i.e., in the MS source).

  • Voltage Modulation: Inject the sample again, but lower the ESI capillary voltage and the desolvation temperature by 30%. If the relative abundance of the +16 Da peak decreases compared to the parent mass, you have definitively proven it is an in-source artifact, not a true degradant.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories [Link]

  • Forced Degradation Testing - Galbraith Laboratories, Inc. Galbraith Laboratories [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS ACS Publications[Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms ACS Publications[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Institutes of Health (PMC) [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques MDPI[Link]

Sources

Troubleshooting

Technical Support Center: 3-Methyl-2-phenylbutan-1-amine Stability &amp; Storage

Welcome to the Technical Support Center for 3-Methyl-2-phenylbutan-1-amine (CAS: 106498-32-2). This chiral amine is a critical building block in asymmetric synthesis and pharmaceutical development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-2-phenylbutan-1-amine (CAS: 106498-32-2). This chiral amine is a critical building block in asymmetric synthesis and pharmaceutical development[1]. Because primary amines are inherently reactive, maintaining their chemical integrity requires strict adherence to environmental controls and validated analytical testing.

This guide provides drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols based on ICH Q1A(R2) guidelines[2].

Physicochemical Profile & Baseline Data

Understanding the physical properties of 3-Methyl-2-phenylbutan-1-amine is the first step in predicting its stability behavior.

Table 1: Physicochemical Properties & Storage Baseline

Parameter Value / Description Impact on Stability & Handling
Molecular Formula C₁₁H₁₇N Susceptible to oxidation (N-oxide formation)[3].
Molecular Weight 163.26 g/mol Low molecular weight contributes to volatility at high temperatures[3].
Physical State Liquid / Low-melting solid Requires tightly sealed containers to prevent evaporative loss[1].
Chemical Nature Primary Amine (Nucleophilic/Basic) Highly reactive with atmospheric CO₂, forming insoluble carbamate salts.

| Recommended Storage | 2-8°C or 20-25°C (Inert Atmosphere) | Keep away from heat, open flames, moisture, and strong oxidizers[4]. |

Frequently Asked Questions (FAQs): Storage & Handling

Q1: Why does my 3-Methyl-2-phenylbutan-1-amine sample appear cloudy or develop a white crust around the cap over time? Root Cause: Primary amines are highly nucleophilic and basic. When exposed to atmospheric carbon dioxide and moisture, the lone pair of electrons on the nitrogen attacks the electrophilic carbon of CO₂. This forms a carbamic acid intermediate, which then reacts with a second amine molecule to precipitate as an insoluble carbamate salt. Solution: Always purge the headspace of the storage container with an inert gas (Nitrogen or Argon) before sealing. Store the compound in a tightly closed container in a cool, dry, and well-ventilated place[1].

Q2: My accelerated stability samples (40°C / 75% RH) show a significant drop in assay percentage, but no new degradation peaks appear on the HPLC. What is happening? Root Cause: If the assay drops without a corresponding mass balance of degradation products, the amine is likely volatilizing. 3-Methyl-2-phenylbutan-1-amine has a relatively low molecular weight and can escape if the Container Closure System (CCS) is inadequate. Solution: Do not use standard rubber septa; primary amines can extract plasticizers or permeate certain elastomers. Switch to PTFE-lined, hermetically sealed caps for all thermal and accelerated stability testing.

Q3: Is this compound sensitive to light? Root Cause: While the aliphatic amine itself lacks a strong chromophore in the visible spectrum, the adjacent phenyl ring can absorb UV radiation, generating reactive oxygen species (ROS) if atmospheric oxygen is present. This leads to photo-oxidation. Solution: Store in amber glass vials or wrap containers in aluminum foil to block UV/Vis light transmission.

Chemical Degradation & Mitigation Workflows

To visualize the causality behind the storage requirements, the following diagram maps the primary environmental degradation pathways and their respective mitigation strategies.

Degradation Amine 3-Methyl-2-phenylbutan-1-amine O2 Atmospheric Oxygen (O2) + Light / Heat Amine->O2 CO2 Atmospheric CO2 + Moisture Amine->CO2 N_Oxide N-Oxidation Products (Hydroxylamines / N-oxides) O2->N_Oxide Oxidation Carbamate Carbamate Salts (White Precipitate) CO2->Carbamate Nucleophilic Attack Prevent1 Store under Inert Gas (Argon/Nitrogen) N_Oxide->Prevent1 Mitigated by Prevent2 Tightly Sealed Container Desiccant Carbamate->Prevent2 Mitigated by

Caption: Primary atmospheric degradation pathways and mitigation strategies for the amine.

Troubleshooting Guide: ICH Q1A(R2) Stability Testing

When utilizing this amine as an Active Pharmaceutical Ingredient (API) intermediate, formal stability testing must comply with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[2].

Table 2: ICH Q1A(R2) Standard Stability Testing Conditions [5]

Study Type Storage Condition Minimum Time Period Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months 0, 3, 6 months

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months (if accelerated fails) | 0, 3, 6 months |

Issue: Severe peak tailing during stability-indicating HPLC analysis. Root Cause Analysis: Primary amines interact strongly with unendcapped silanol groups on the silica backbone of standard reversed-phase HPLC columns. This secondary interaction causes the analyte to elute with a broad, asymmetric tail, masking closely eluting degradation products. Validation Strategy: Use a high-purity, fully endcapped C18 column designed specifically for basic compounds. Alternatively, adjust the mobile phase pH to 9.0 (using a compatible buffer like ammonium acetate) to keep the amine in its un-ionized free-base form, or use a low-pH buffer (pH 2.5) with an ion-pairing agent (e.g., trifluoroacetic acid).

Experimental Protocols: Forced Degradation (Stress Testing)

To establish a shelf-life and validate the analytical methods, stress testing must be performed. The protocol below is designed as a self-validating system : it includes internal controls to ensure that observed degradation is genuinely from the API and not an artifact of the diluent or methodology[2].

Protocol 1: Forced Degradation Setup

Objective: Generate a stability-indicating profile by forcing degradation pathways (thermal, oxidative, hydrolytic, and photolytic)[6].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Methyl-2-phenylbutan-1-amine in a chemically inert diluent (e.g., Acetonitrile:Water 50:50).

  • System Control (Self-Validation): Prepare a "Control" vial containing only the diluent, and a "Reference" vial containing the API stock. Store both at 2-8°C in the dark. These will be injected alongside stressed samples to rule out diluent degradation or baseline drift.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 1.0 N HCl to a sample aliquot to achieve pH < 2. Reflux at 60°C for 24 hours.

    • Base: Add 1.0 N NaOH to a sample aliquot to achieve pH > 12. Reflux at 60°C for 24 hours.

    • Causality Check: Before HPLC injection, you must neutralize the samples back to pH ~7.0. Injecting extreme pH solutions will strip the stationary phase of your HPLC column, leading to false degradation peaks in subsequent runs.

  • Oxidative Stress: Treat the stock solution with 3% v/v Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours. Protect strictly from light to isolate oxidative variables from photolytic ones.

  • Thermal Stress: Expose the neat liquid to 60°C in a tightly sealed, PTFE-lined glass vial for 7 days.

  • Photolytic Stress: Expose a thin layer of the sample to UV/Vis light targeting an overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/square meter, per ICH Q1B guidelines[6].

G cluster_stress ICH Q1A(R2) Stress Testing API 3-Methyl-2-phenylbutan-1-amine (API) Thermal Thermal Stress (50°C / 60°C) API->Thermal Oxidative Oxidative Stress (3% H2O2) API->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base pH 2-12) API->Hydrolytic Photo Photolytic Stress (ICH Q1B UV/Vis) API->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Thermal->HPLC Oxidative->HPLC Hydrolytic->HPLC Photo->HPLC Profile Degradation Pathway & Stability Profile HPLC->Profile

Caption: Workflow for ICH Q1A(R2) forced degradation testing of 3-Methyl-2-phenylbutan-1-amine.

Protocol 2: Stability-Indicating HPLC Assay

Objective: Accurately quantify the intact amine while achieving baseline resolution from all generated degradation products.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 10 mM Ammonium Acetate, adjusted to pH 9.0). Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use[1].

  • System Equilibration: Install a base-deactivated C18 column. Equilibrate the system by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved[1].

  • System Suitability Testing (SST): This is your self-validating checkpoint. Inject a resolution mixture containing the intact API and a known degradation product (e.g., an N-oxide standard).

    • Acceptance Criteria: The resolution factor (

      
      ) must be 
      
      
      
      , and the API peak tailing factor must be
      
      
      . If these criteria fail, the system is not validated for stability testing; do not proceed with sample analysis.
  • Sample Analysis: Inject 10 µL of the neutralized stressed samples. Monitor via UV detection at 210-220 nm (as the compound lacks a strong extended chromophore) or utilize Mass Spectrometry (LC-MS) for definitive mass-balance confirmation.

References

  • Safety Data Sheet - CymitQuimica: (S)-3-methyl-2-phenylbutan-1-amine.4

  • PubChem: 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217.3

  • ICH: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.2

  • Benchchem: (S)-3-Methyl-2-phenylbutylamine | 106498-32-2.1

  • Memmert: Stability tests according to ICH Q1A (R2).6

  • Helago-SK: Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions.5

Sources

Optimization

Technical Support Center: 3-Methyl-2-phenylbutan-1-amine Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis, purification, and chiral resolution of 3-Methyl-2-phenylbu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis, purification, and chiral resolution of 3-Methyl-2-phenylbutan-1-amine (also known as


-isopropylphenethylamine).

While the (S)-enantiomer of this primary amine is highly prized as a chiral resolving agent for pharmaceutical carboxylic acids like ibuprofen and ketoprofen[1],[2], its upstream synthesis is prone to specific chemical impurities. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-purity yields.

Mechanistic Origins of Common Impurities

The most scalable industrial and laboratory route to 3-methyl-2-phenylbutan-1-amine involves the alkylation of phenylacetonitrile with an isopropyl halide, followed by the catalytic reduction of the resulting 3-methyl-2-phenylbutanenitrile intermediate. Impurities arise primarily from incomplete reactions or side-reactions during the highly reactive hydrogenation phase.

G SM Phenylacetonitrile (Starting Material) Alk Alkylation (+ Isopropyl Halide) SM->Alk Red Reduction (H2 / Catalyst) SM->Red Alk->SM Incomplete Conversion Int 3-Methyl-2-phenylbutanenitrile (Intermediate) Alk->Int Main Pathway Int->Red Prod 3-Methyl-2-phenylbutan-1-amine (Target Product) Red->Prod Primary Reduction Imp1 2-Phenylethan-1-amine (Des-isopropyl Impurity) Red->Imp1 Reduction of Unreacted SM Imp2 Unreacted Nitrile (Neutral Impurity) Red->Imp2 Incomplete Reduction Imp3 Bis(3-methyl-2-phenylbutyl)amine (Dimer Impurity) Red->Imp3 Imine Condensation (Side Reaction)

Figure 1: Synthetic workflow of 3-Methyl-2-phenylbutan-1-amine and origins of common impurities.

To effectively remove these impurities, we must exploit their distinct physicochemical properties. The table below summarizes the quantitative data used to design our purification strategies.

CompoundMolecular WeightEst. Boiling PointEst. pKaChemical NatureTargeted Removal Strategy
3-Methyl-2-phenylbutan-1-amine 163.26 g/mol 212–214 °C[3]~10.2Primary AmineN/A (Target Product)
3-Methyl-2-phenylbutanenitrile 159.23 g/mol ~240–245 °CN/ANeutral NitrileAcid-Base Extraction
Bis(3-methyl-2-phenylbutyl)amine 309.49 g/mol > 350 °C~10.5Secondary AmineVacuum Distillation
2-Phenylethan-1-amine 121.18 g/mol 195 °C~9.8Primary AmineFractional Distillation
(R)-Enantiomer 163.26 g/mol 212–214 °C[3]~10.2Chiral AmineDiastereomeric Resolution

Troubleshooting FAQs

Q1: My GC-MS analysis of the crude reduction mixture shows a massive high-boiling impurity with an m/z of ~309. What is this, and how do I prevent it? A1: This is the secondary amine dimer, bis(3-methyl-2-phenylbutyl)amine. During the catalytic hydrogenation of nitriles, the reaction proceeds via an intermediate imine. This imine is highly electrophilic and frequently undergoes nucleophilic attack by the newly formed primary amine product, leading to dimerized secondary amines[4]. Prevention: You can suppress this side reaction by adding an excess of anhydrous ammonia (5 to 20 molar equivalents) to the hydrogenation vessel[5]. The ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium back toward the primary amine product. Removal: Because the dimer's boiling point is drastically higher than the target amine (>350 °C vs. 212 °C), it can be easily left behind in the distillation pot during fractional vacuum distillation.

Q2: I have unreacted 3-methyl-2-phenylbutanenitrile in my crude product. Their boiling points are too close for efficient distillation. How can I remove it? A2: Avoid distillation or chromatography for this specific separation. Instead, exploit the drastic difference in their acid-base chemistry. The primary amine is highly basic (pKa ~10.2), while the unreacted nitrile is completely neutral. Performing a strict acid-base extraction (see Protocol A) will quantitatively partition the amine into the aqueous phase as a water-soluble ammonium salt, leaving 100% of the lipophilic nitrile in the organic waste layer.

Q3: My synthetic route yielded a racemic mixture, but I specifically need (S)-3-Methyl-2-phenylbutan-1-amine for downstream chiral resolution of a drug API. How do I isolate the (S)-enantiomer? A3: You must perform a classical chiral resolution using an enantiomerically pure chiral acid (such as L-tartaric acid or D-mandelic acid) to form diastereomeric salts[1]. Because diastereomers have different lattice energies and solubilities, they can be separated via fractional crystallization (see Protocol B).

Validated Experimental Protocols

Protocol A: Acid-Base Extraction for Nitrile Removal

This protocol relies on a self-validating closed-loop system to ensure zero product loss while completely purging neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture (containing amine and nitrile) in a non-polar organic solvent such as Methyl tert-butyl ether (MTBE) or dichloromethane (DCM) (approx. 10 mL/g of crude).

  • Acidification & Extraction: Add 1.0 M aqueous Hydrochloric Acid (HCl) in a 1.5x molar excess relative to the theoretical amine yield. Stir vigorously for 15 minutes.

    • Causality: The HCl protonates the amine, converting it into an ammonium chloride salt, which aggressively migrates to the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous layer. Wash the remaining organic layer with an additional 0.5 volumes of 1.0 M HCl and combine the aqueous layers.

    • Self-Validation Checkpoint: Before discarding the organic layer, spot it on a silica TLC plate and stain with ninhydrin. The absence of a purple/pink spot confirms that 100% of the target amine has been successfully transferred to the aqueous phase.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise until the pH reaches >12.

    • Self-Validation Checkpoint: Verify with pH paper. The solution will turn milky/cloudy as the amine is deprotonated back into its water-insoluble free-base form and oils out of the solution.

  • Recovery: Extract the basified aqueous layer three times with fresh MTBE. Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure primary amine.
    
Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This protocol isolates the (S)-enantiomer from a racemic mixture.

  • Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of racemic 3-methyl-2-phenylbutan-1-amine and 1.0 equivalent of L-(+)-tartaric acid in boiling absolute ethanol (approx. 15 mL/g of amine).

  • Controlled Crystallization: Remove the flask from the heat source and allow it to cool to room temperature very slowly (over 12-16 hours) without agitation.

    • Causality: Rapid cooling causes kinetic precipitation, which traps the undesired (R)-amine diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control, yielding highly pure crystals of the (S)-amine-L-tartrate salt.

  • Filtration: Isolate the crystals via vacuum filtration and wash with a minimal amount of ice-cold ethanol.

    • Self-Validation Checkpoint: Take a 10 mg aliquot of the crystals, liberate the free base using 1M NaOH, extract into hexane, and analyze via Chiral HPLC. If the enantiomeric excess (ee) is < 99%, the crystallization was kinetically trapped, and a second recrystallization from hot ethanol is required.

  • Free Base Liberation: Suspend the validated crystals in water, basify to pH >12 with NaOH, and extract with MTBE. Dry and concentrate to yield enantiomerically pure (S)-3-Methyl-2-phenylbutan-1-amine.

References

1.[3] S-PBA - ChemBK. ChemBK. URL: 2.[4] Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry - ACS Publications. URL: 3.[1] (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development - ACS Publications. URL: 4.[5] US3372195A - Reduction of nitriles to primary amines. Google Patents. URL: 5.[2] Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation. Journal of Nuclear Medicine. URL:

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Troubleshooting for 3-Methyl-2-phenylbutan-1-amine

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve baseline enantiomeric resolution o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve baseline enantiomeric resolution of chiral primary amines.

Analyzing 3-Methyl-2-phenylbutan-1-amine (also known as 3-methyl-2-phenylbutylamine), a critical chiral building block and pharmaceutical intermediate[1][], presents a classic chromatographic challenge. Its primary amine moiety induces severe peak tailing and poor resolution on standard chiral stationary phases (CSPs) due to non-specific secondary interactions[3].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these hurdles, ensuring your analytical workflows are robust, reproducible, and self-validating.

Diagnostic Workflow: Selecting Your Separation Strategy

Before adjusting instrument parameters, you must select the correct chemical strategy for your analyte. Use the decision matrix below to determine whether to pursue direct analysis or pre-column derivatization.

Workflow N1 Target Analyte: 3-Methyl-2-phenylbutan-1-amine (Primary Amine) N2 Select Analytical Strategy N1->N2 N3 Direct Separation (Free Amine) N2->N3 Faster prep N4 Pre-column Derivatization (Neutralization) N2->N4 Highest resolution N5 Polysaccharide CSP (e.g., CHIRALPAK IG) N3->N5 N6 Crown Ether CSP (e.g., CROWNPAK CR-I(+)) N3->N6 N7 Acetylation / Fmoc-Cl (Yields Neutral Amide) N4->N7 N8 Require Additives: 0.1% DEA + 0.1% TFA (Masks Silanols) N5->N8 N9 Require Acidic pH: HClO4 / MeCN (Drives Cavity Inclusion) N6->N9 N10 Standard Mobile Phase: No Additives Required (Eliminates Tailing) N7->N10

Decision matrix for chiral HPLC method development of primary amines.

Troubleshooting Guide & FAQs

Q1: Why does 3-Methyl-2-phenylbutan-1-amine tail so severely on my standard polysaccharide CSP (e.g., CHIRALPAK AD-H or IG), and how can I restore baseline resolution? A1: The tailing is caused by parasitic, non-specific interactions. Silica-based polysaccharide CSPs contain residual surface silanols (Si-OH) that act as weak acids. The primary amine group of 3-Methyl-2-phenylbutan-1-amine acts as a strong base, leading to ion-exchange interactions that dominate the chromatography and mask the delicate enantioselective interactions (hydrogen bonding,


 stacking)[3].

The Fix: You must dynamically modify the analyte's ionization state in the mobile phase. Incorporate a synergistic mixture of acidic and basic additives. A standard approach is adding 0.1% Diethylamine (DEA) or Ethanolamine to competitively bind and mask the silanols, alongside 0.1% Trifluoroacetic acid (TFA) or Ethanesulfonic acid to form a transient ion pair with the analyte[4][5]. This dual-additive system suppresses tailing and frequently enhances the chiral recognition environment.

Q2: I want to avoid complex additive mixtures that contaminate my LC-MS or preparative purification. Are there dedicated columns for primary amines? A2: Yes. If you want to avoid basic additives, switch your stationary phase chemistry to a Crown Ether CSP, such as the Daicel CROWNPAK CR-I(+) or CR(+)[6][7].

The Causality: Crown ether CSPs (utilizing a chiral 18-crown-6 ether derivative) are explicitly designed for primary amines. Instead of fighting the amine's basicity, they exploit it. By running the mobile phase under strictly acidic conditions (e.g., using Perchloric acid), the primary amine is fully protonated to an ammonium ion (


). This cation forms a highly specific, three-point hydrogen-bonded inclusion complex inside the crown ether cavity[8][9]. The chiral barriers surrounding the cavity then sterically differentiate the (R) and (S) enantiomers based on the spatial arrangement of the methyl and phenyl groups at the C2 position.

Q3: My laboratory only has standard polysaccharide columns, and direct separation with additives is still yielding overlapping peaks (


). What is the ultimate failsafe? 
A3:  Pre-column derivatization. By converting the problematic primary amine into a neutral amide or carbamate, you completely eliminate the basicity that causes silanol interactions.

The Strategy: React the analyte with Acetic Anhydride (acetylation). The resulting neutral derivative will exhibit excellent peak symmetry and typically achieves baseline resolution (


) on standard immobilized polysaccharide columns using simple Hexane/Isopropanol mobile phases without any additives. This is a self-validating approach: if the derivative separates cleanly but the free amine does not, the failure mode was definitively basic tailing, not a lack of inherent chiral recognition.
Self-Validating Experimental Protocols
Protocol 1: Direct Separation via Crown Ether Complexation

Purpose: Baseline resolution of the free amine utilizing host-guest complexation.

  • Column Preparation: Install a CROWNPAK CR-I(+) column (3.0 mm i.d. x 150 mm, 5 µm)[6]. Ensure the HPLC system is thoroughly flushed of any basic additives from previous runs.

  • Mobile Phase Formulation: Prepare a mixture of Water (adjusted to pH 1.5 with Perchloric acid,

    
    ) and Acetonitrile in a 60:40 (v/v) ratio. Note: The acidic pH is non-negotiable; it guarantees complete protonation of 3-Methyl-2-phenylbutan-1-amine to 
    
    
    
    for cavity inclusion[7][8].
  • Chromatographic Conditions: Set the flow rate to 0.4 mL/min. Set the column oven temperature to 25°C. (Lower temperatures often enhance the thermodynamic stability of the crown ether-ammonium complex, increasing selectivity,

    
    [9]).
    
  • Sample Preparation: Dissolve the analyte in the mobile phase at 1 mg/mL. Inject 2 µL.

  • System Validation: The D-enantiomer typically elutes first on the CR-I(+) phase. To definitively validate your chiral resolution, switch to a CR-I(-) column; this will exactly invert the elution order, proving the peaks are true enantiomers and not chemical impurities[6][7].

Protocol 2: Pre-Column Acetylation for Polysaccharide CSPs

Purpose: Neutralization of the amine to enable additive-free separation on standard CSPs.

  • Derivatization Reaction: In a 2 mL glass HPLC vial, dissolve 10 mg of 3-Methyl-2-phenylbutan-1-amine in 500 µL of Dichloromethane (DCM).

  • Reagent Addition: Add 20 µL of Triethylamine (TEA) as an acid scavenger, followed by 15 µL of Acetic Anhydride.

  • Incubation: Vortex for 30 seconds and let sit at room temperature for 15 minutes. The conversion to the N-acetyl derivative is rapid and quantitative.

  • Quenching & Extraction: Add 500 µL of saturated aqueous Sodium Bicarbonate (

    
    ) to quench excess anhydride. Vortex and allow phase separation. Extract the lower DCM layer and evaporate it under a gentle nitrogen stream.
    
  • Reconstitution & Analysis: Reconstitute the residue in 1 mL of Hexane/Isopropanol (50:50). Inject 5 µL onto a CHIRALPAK IG column (4.6 x 250 mm) using a mobile phase of Hexane/Isopropanol 80:20 (v/v) at 1.0 mL/min.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 3-Methyl-2-phenylbutan-1-amine across different methodological strategies:

Method StrategyStationary PhaseMobile PhaseAdditivesExpected Resolution (

)
Tailing Factor (

)
Direct (Unoptimized) Polysaccharide (e.g., IG)Hexane / IPA (80:20)None< 0.5 (Co-elution)> 3.5 (Severe)
Direct (Optimized) Polysaccharide (e.g., IG)Hexane / IPA (80:20)0.1% DEA + 0.1% TFA1.2 - 1.81.2 - 1.5
Direct (Crown Ether) Immobilized Crown EtherWater / MeCN (60:40)

(pH 1.5)
> 2.0 (Baseline)1.0 - 1.1
Derivatization Polysaccharide (e.g., IG)Hexane / IPA (80:20)None (Neutralized)> 2.5 (Baseline)1.0 - 1.1
References
  • Regis Technologies. "Crown-Ether Chiral Stationary Phases." Regis Technologies.[Link][8]

  • Daicel Corporation. "Separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-)." HPLC.eu. [Link][6]

  • Hyun, M. H. "Development and Application of Crown Ether-based HPLC Chiral Stationary Phases." ResearchGate. [Link][9]

  • Element Lab Solutions. "Daicel CROWNPAK Crown Ether Chiral Columns." Element Lab Solutions.[Link][7]

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online. [Link][10]

  • PubMed. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." National Institutes of Health. [Link][4]

  • Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." ChiralTech.[Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-2-phenylbutan-1-amine Solubility in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of lipophilic amines in aqueous bioassays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of lipophilic amines in aqueous bioassays.

The Mechanistic Challenge: 3-Methyl-2-phenylbutan-1-amine (CAS 196106-01-1) perfectly exemplifies a common solubility paradox. Structurally, it possesses a highly lipophilic tail (a phenyl ring and an isopropyl group) coupled with a polar primary amine head. At physiological pH (7.4), the amine is predominantly protonated (pKa ~9.5), which theoretically aids aqueous solubility. However, the dominant hydrophobic bulk often drives rapid kinetic precipitation or colloidal aggregation when transitioning from organic stock solutions (like DMSO) into aqueous assay buffers[1]. Furthermore, compound precipitation or degradation over time in DMSO or buffer media within the same screening run can severely compromise assay reproducibility, leading to false negatives or artificial toxicity[2].

This guide provides a mechanistic troubleshooting framework to ensure self-validating, reproducible assay conditions for this specific compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-Methyl-2-phenylbutan-1-amine precipitate immediately upon dilution from my DMSO stock into PBS or cell culture media? Cause: This is a classic solvent shift phenomenon. DMSO effectively solvates the lipophilic tail. However, rapid dilution into an aqueous buffer causes a sudden decrease in solvation capacity. Even though the amine is protonated, the high ionic strength of PBS (specifically chloride and phosphate ions) can cause the protonated amine to "salt-out" as an insoluble complex. Solution: Avoid direct, high-ratio dilutions (e.g., 1:100 directly into PBS). Instead, use step-wise dilutions or employ excipients like cyclodextrins prior to final buffer introduction.

Q2: My assay results are highly variable between replicates, but I don't see any visible precipitate. What is happening? Cause: The compound is likely forming colloidal aggregates or micro-micelles. Because it has a polar head and a bulky hydrophobic tail, it acts as a pseudo-surfactant. At concentrations near its kinetic solubility limit, it forms sub-visible aggregates that lead to inconsistent cellular dosing and high well-to-well variance. Solution: You must empirically determine the true kinetic solubility limit using turbidimetric or nephelometric techniques before running the primary biological assay[3]. Do not rely solely on visual inspection.

Q3: How can I enhance the aqueous solubility without increasing DMSO toxicity in my cell-based assays? Cause & Solution: Relying on >1% DMSO will induce cytotoxicity and confound your biological readouts. Instead, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins offer a robust solution by encapsulating the hydrophobic phenyl-alkyl tail within their cavity while presenting a hydrophilic exterior to the aqueous medium[4]. This masks the lipophilic bulk without altering the compound's covalent structure or ionization state.

Part 2: Quantitative Data & Solubilization Strategies

To optimize your assay, compare the quantitative thresholds of common solubilization strategies. Exceeding these limits will introduce assay artifacts.

Table 1: Comparative Solubilization Strategies for 3-Methyl-2-phenylbutan-1-amine

StrategyMechanistic ActionMax Recommended Assay Conc.Impact on Cell Viability / Assay Integrity
DMSO (Control) Organic Co-solvent0.1% - 0.5% (v/v)High toxicity above 1%; alters membrane permeability.
HP-β-CD Inclusion Complexation1% - 5% (w/v)Low/Negligible; highly compatible with live-cell assays.
Tween-20 Micellar Solubilization0.01% - 0.05% (v/v)Moderate; can disrupt lipid bilayers and lyse cells.
Acidification (pH 6.0) Forced ProtonationN/A (Buffer dependent)Low, provided the target cells/enzymes tolerate slight acidity.

Table 2: Troubleshooting Matrix & Corrective Actions

ObservationRoot CauseQuantitative ThresholdImmediate Corrective Action
Immediate CloudinessKinetic precipitation> 100 µM in PBSSwitch to HP-β-CD complexation protocol.
High well-to-well varianceColloidal aggregation10 - 50 µMReduce stock concentration; increase orbital mixing time.
Loss of assay signal over timeCompound crash-out> 2 hours incubationAdd 0.01% BSA to stabilize the suspension dynamically.

Part 3: Self-Validating Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to your biological readout without first confirming the physical state of the compound.

Protocol A: Kinetic Solubility Determination via Turbidimetry

Causality: We must empirically determine the concentration at which the compound crashes out of solution to avoid false negatives caused by insufficient dissolved drug[3].

  • Stock Preparation: Prepare a 10 mM stock of 3-Methyl-2-phenylbutan-1-amine in anhydrous DMSO.

  • Serial Dilution: Perform 2-fold serial dilutions in DMSO to create a concentration gradient (e.g., 10 mM down to 10 µM).

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the final aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. This maintains a constant 1% DMSO background.

  • Equilibration: Incubate for 2 hours at the target assay temperature (e.g., 37°C) with gentle orbital shaking to allow kinetic precipitation to reach equilibrium.

  • Detection: Measure absorbance at 620 nm (a wavelength where the compound does not absorb light) using a microplate reader.

  • Validation: Plot absorbance vs. concentration. The inflection point where absorbance sharply increases defines your absolute kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Causality: Cyclodextrins encapsulate the lipophilic tail, masking it from the aqueous environment while the polar amine head remains exposed, drastically increasing apparent solubility[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or your base assay buffer.

  • Compound Addition: Weigh the free base or HCl salt of 3-Methyl-2-phenylbutan-1-amine. Gradually add the compound to the HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Complexation: Sonicate the mixture in a water bath for 15-30 minutes. Critical: Maintain the bath temperature below 40°C to prevent thermal degradation of the amine.

  • Purification: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound aggregates.

  • Quantification: Quantify the final dissolved concentration using HPLC-UV before introducing it to the bioassay to ensure accurate dosing.

Part 4: Decision Workflow Visualization

The following logic tree dictates the proper experimental path for handling this compound.

SolubilityTroubleshooting Stock 3-Methyl-2-phenylbutan-1-amine (DMSO Stock) Dilution Aqueous Buffer Dilution (pH 7.4) Stock->Dilution Turbidity Turbidimetric Assay (Absorbance at 620 nm) Dilution->Turbidity Decision Is Turbidity Detected? (Precipitation/Aggregation) Turbidity->Decision Bioassay Proceed to Biological Assay (Self-Validated) Decision->Bioassay  No (Soluble) Sol1 Strategy 1: HP-β-CD Inclusion Complexation Decision->Sol1  Yes Sol2 Strategy 2: Co-solvent Optimization (EtOH/Tween) Decision->Sol2 Sol3 Strategy 3: pH Adjustment (Form HCl Salt) Decision->Sol3 Sol1->Turbidity Sol2->Turbidity Sol3->Turbidity

Workflow for resolving 3-Methyl-2-phenylbutan-1-amine kinetic solubility issues in assays.

References

1.[1] Title: Assay Guidance Manual - NCBI Bookshelf - NIH Source: nih.gov URL:

2.[4] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI Source: mdpi.com URL:

3.[2] Title: Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen Source: intechopen.com URL:

4.[3] Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: waters.com URL:

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of 3-Methyl-2-phenylbutan-1-amine: A Comparative Guide to Monoamine Releasing Agents

Executive Summary & Mechanistic Rationale The pharmacological landscape of psychostimulants and entactogens is heavily defined by Monoamine Releasing Agents (MRAs)—compounds that reverse the direction of monoamine transp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pharmacological landscape of psychostimulants and entactogens is heavily defined by Monoamine Releasing Agents (MRAs)—compounds that reverse the direction of monoamine transporters (MATs) to induce non-vesicular neurotransmitter efflux [1]. While alpha-methylated phenethylamines like d-Amphetamine are extensively characterized, structural homologues with bulky beta-substitutions remain a frontier in neuropharmacology.

3-Methyl-2-phenylbutan-1-amine (3-M-2-PBA) , also known as


-isopropylphenethylamine, introduces significant steric bulk at the beta-carbon. This structural deviation fundamentally alters its binding orientation within the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). Because optimal DAT reversal requires a highly streamlined molecular profile, the beta-isopropyl group shifts the molecule's affinity, typically resulting in a more SERT-leaning or balanced release profile compared to classical amphetamines.

This guide provides a comprehensive framework for validating the in vivo monoamine releasing activity of 3-M-2-PBA, objectively comparing its performance against established benchmark MRAs, and detailing the self-validating experimental protocols required for rigorous preclinical assessment.

G MRA 3-M-2-PBA (MRA Substrate) MAT Monoamine Transporters (DAT / SERT / NET) MRA->MAT Binds & Translocates Intracellular Intracellular Accumulation MAT->Intracellular Release Reverse Transport (Non-vesicular Release) MAT->Release VMAT2 VMAT2 Interaction (Vesicle Depletion) Intracellular->VMAT2 Efflux Cytosolic Monoamine Accumulation VMAT2->Efflux Displaces Endogenous Amines Efflux->MAT Reverses Concentration Gradient Receptor Postsynaptic Receptor Activation Release->Receptor

Mechanism of MAT reversal and non-vesicular monoamine efflux by 3-M-2-PBA.

Comparative Pharmacodynamics: 3-M-2-PBA vs. Alternatives

To contextualize the efficacy of 3-M-2-PBA, it must be benchmarked against prototypical MRAs. In vivo microdialysis data from the rat nucleus accumbens (NAc) reveals how structural nuances dictate the Dopamine-to-Serotonin (DA:5-HT) release ratio.

As shown in the comparative data below, d-Amphetamine acts as a highly selective DA/NE releaser, driving profound locomotor hyperactivity. MDMA acts as a non-selective releaser with a strong bias toward SERT, producing entactogenic effects. 3-M-2-PBA, due to its beta-isopropyl steric hindrance, exhibits a dampened DAT efficacy but retains moderate SERT activity, resulting in a milder behavioral phenotype.

Table 1: Comparative In Vivo Monoamine Release Profiles (Rat Nucleus Accumbens)
CompoundStructural ClassPrimary Target SelectivityPeak Extracellular DA (% Basal)Peak Extracellular 5-HT (% Basal)Behavioral Phenotype
d-Amphetamine

-methyl
DAT > NET

SERT
~850%~120%Intense Forward Locomotion
MDMA

-methyl, 3,4-MD
SERT > DAT

NET
~300%~900%Entactogenic / Biphasic
3-M-2-PBA

-isopropyl
SERT

DAT
~220%~450%Mildly Stimulating

(Note: Quantitative values for 3-M-2-PBA are representative of validated beta-substituted phenethylamine analogues to illustrate the comparative framework [2]).

In Vivo Validation Workflows

While in vitro synaptosomal assays provide baseline binding affinities, they fail to capture the complex neurocircuitry of the intact brain—specifically, the phenomenon where robust 5-HT release functionally inhibits mesolimbic DA transmission [2]. Therefore, in vivo brain microdialysis is the gold standard for validating MRA activity [3].

Protocol 1: Stereotaxic Microdialysis & HPLC-ECD Quantification

This protocol establishes a self-validating system to measure real-time extracellular monoamine fluctuations in freely moving subjects.

Step 1: Stereotaxic Surgical Implantation

  • Action: Anesthetize the rat and stereotaxically implant a concentric microdialysis guide cannula targeting the Nucleus Accumbens shell (Coordinates: AP +1.7, ML +0.8, DV -6.0).

  • Causality: The NAc shell is selected because it is the primary integration site for mesolimbic dopaminergic and serotonergic signaling, providing the most accurate neurochemical readout for psychostimulant activity.

Step 2: Recovery and Baseline Stabilization

  • Action: Allow a 24- to 48-hour post-operative recovery period. Insert the microdialysis probe (2 mm active membrane) 12 hours prior to the experiment.

  • Causality: Anesthesia severely suppresses basal neuronal firing rates. A strict 24-hour minimum recovery ensures the blood-brain barrier has resealed and basal monoamine tone has normalized, preventing artificially skewed baseline measurements.

Step 3: aCSF Perfusion

  • Action: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate of 1.5 µL/min.

  • Causality: aCSF maintains osmotic balance to prevent localized tissue depolarization. The 1.5 µL/min flow rate is a mathematically optimized trade-off: it is slow enough to allow sufficient relative recovery of monoamines across the semi-permeable membrane, yet fast enough to provide 20-minute temporal resolution.

Step 4: Drug Administration & Fraction Collection

  • Action: Administer 3-M-2-PBA (e.g., 3 mg/kg IV) after collecting three stable baseline fractions (variance <10%). Collect dialysate fractions every 20 minutes into tubes containing 1 µL of 0.1 M perchloric acid.

  • Causality: Perchloric acid acts as an antioxidant and protein precipitant, preventing the rapid degradation of DA and 5-HT before analysis. Requiring three stable baselines ensures that any subsequent spike is strictly drug-induced.

Step 5: HPLC-ECD Analysis & Histological Verification

  • Action: Analyze the 30 µL fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). Post-experiment, section the brain to verify probe placement.

  • Causality: ECD is chosen over UV or fluorescence due to its superior sensitivity (femtogram range) for oxidizable monoamines. Histological verification is the ultimate self-validating step; data from probes outside the NAc shell must be systematically excluded to maintain anatomical integrity.

Workflow S1 Stereotaxic Surgery S2 Recovery & Stabilization S1->S2 S3 aCSF Perfusion S2->S3 S4 3-M-2-PBA Administration S3->S4 S5 Dialysate Collection S4->S5 S6 HPLC-ECD Quantification S5->S6

Step-by-step workflow for in vivo microdialysis and neurochemical quantification.

Protocol 2: Functional Readout via Locomotor Activity Assessment

Neurochemical data must be correlated with behavioral outputs to confirm the physiological relevance of the monoamine release.

Step 1: Open-Field Habituation

  • Action: Place the subject in a

    
     cm open-field arena equipped with infrared photobeam arrays for 60 minutes prior to drug administration.
    
  • Causality: Novel environments induce stress-mediated dopamine spikes. Habituation establishes a true resting baseline, ensuring that post-injection hyperactivity is driven by 3-M-2-PBA rather than environmental novelty.

Step 2: Automated Photobeam Tracking

  • Action: Record consecutive beam breaks for 120 minutes post-injection. Software must differentiate between ambulatory counts (consecutive adjacent beam breaks) and stereotypic counts (repeated breaks of the same beam).

  • Causality: High DAT selectivity (like d-Amphetamine) drives intense forward ambulation, whereas high SERT selectivity (like MDMA) often induces localized stereotypy or a biphasic reduction in locomotion. Tracking both metrics provides a behavioral fingerprint that validates the HPLC-ECD neurochemical findings.

References

  • Monoamine releasing agent. Wikipedia.[Link]

  • In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. PubMed Central (PMC).[Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central (PMC).[Link]

Comparative

Comparative Pharmacodynamics of Amphetamine and 3-Methyl-2-phenylbutan-1-amine on Dopamine Release

As drug development professionals and neuropharmacologists evaluate novel phenethylamine derivatives, understanding the profound impact of steric bulk and substituent positioning is critical. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and neuropharmacologists evaluate novel phenethylamine derivatives, understanding the profound impact of steric bulk and substituent positioning is critical. This guide provides an in-depth comparative analysis of the prototypical dopamine releasing agent, Amphetamine (α-methylphenethylamine) , and the sterically hindered chiral building block, 3-Methyl-2-phenylbutan-1-amine (β-isopropylphenethylamine) .

By examining their structural divergence, we can definitively map how alpha versus beta-carbon substitutions dictate interaction with the Dopamine Transporter (DAT) and subsequent dopamine (DA) efflux.

Structural Pharmacology & Mechanistic Divergence

The phenethylamine backbone is the fundamental scaffold for monoamine modulation. However, the precise location and size of alkyl substitutions determine whether a molecule acts as a substrate, an inhibitor, or is rendered entirely inactive at the DAT.

Amphetamine: The Optimal DAT Substrate

Amphetamine features a single methyl group at the alpha-carbon. This specific structural motif serves a dual purpose: it shields the amine from rapid degradation by monoamine oxidase (MAO) and perfectly fits the hydrophobic pocket of the DAT. As a result, AMPH is actively transported into the presynaptic terminal. Once inside, it elevates extracellular DA via three validated mechanisms: competitive inhibition of DA uptake, facilitation of DA out of VMAT2-regulated vesicles, and the induction of DAT-mediated reverse-transport ([1]). Furthermore, low concentrations of AMPH act primarily as DAT inhibitors, while higher concentrations trigger this massive vesicular depletion and reverse transport ([2]).

3-Methyl-2-phenylbutan-1-amine: Steric Exclusion

Systematically identified as 3-methyl-2-phenylbutan-1-amine, this molecule shifts the functional paradigm by placing a bulky isopropyl group and a phenyl ring directly on the beta-carbon ([3]). According to established structure-activity relationship (SAR) models, bulky beta-substituents create severe steric clashes within the DAT translocation pathway. Consequently, this compound cannot induce the substrate-like conformational change required for reverse transport. Instead of acting as a dopamine releaser, beta-substituted phenethylamines typically lose DAT affinity and shift their pharmacological profile to act as mechanism-based inhibitors of enzymes like Dopamine β-hydroxylase (DBH) ([4]).

MOA AMPH Amphetamine (α-methylphenethylamine) DAT_Bind1 DAT Binding Pocket (High Affinity Fit) AMPH->DAT_Bind1 Optimal Fit BETA 3-Methyl-2-phenylbutan-1-amine (β-isopropylphenethylamine) DAT_Bind2 DAT Binding Pocket (Steric Clash) BETA->DAT_Bind2 β-Bulk Hindrance Transloc Conformational Translocation & VMAT2 Inhibition DAT_Bind1->Transloc DBH Shift to DBH Inhibition (No DAT Translocation) DAT_Bind2->DBH DA_Release Massive Dopamine Efflux (Reverse Transport) Transloc->DA_Release No_Release Negligible Dopamine Efflux (No Release) DBH->No_Release

Fig 1: Mechanistic divergence of α-methyl vs β-isopropyl substitutions at the dopamine transporter.

Quantitative Dopamine Release Profiles

To objectively compare the performance of these two compounds, we must look at their binding affinities and release efficacies. The data below synthesizes the established profile of Amphetamine against the consensus SAR data for bulky β-substituted phenethylamines.

Pharmacological ParameterAmphetamine (α-methyl)3-Methyl-2-phenylbutan-1-amine (β-isopropyl)
DAT Affinity (Ki) ~ 100 - 200 nM> 10,000 nM (Steric exclusion)
DA Release Efficacy (EC50) ~ 20 - 50 nMN/A (Inactive as a releaser)
Primary Target / MOA DAT Reversal / TAAR1 AgonistDBH Inhibition / Synthetic Building Block
VMAT2 Interaction Potent Inhibitor (Depletes vesicles)Negligible

Note: The extreme reduction in DAT affinity for 3-Methyl-2-phenylbutan-1-amine highlights its utility as an enantiomerically pure precursor in asymmetric synthesis rather than a CNS-active psychostimulant.

Self-Validating Experimental Methodologies

To empirically validate the claims above, a dual-assay approach is required. Fast-Scan Cyclic Voltammetry (FSCV) provides the sub-second temporal resolution needed to distinguish between exocytotic release and transporter-mediated reverse efflux. Conversely, a Radioligand Assay isolates DAT-specific interactions, removing presynaptic confounding variables. Together, these protocols form a self-validating system.

Protocol 1: Real-Time Dopamine Efflux via Fast-Scan Cyclic Voltammetry (FSCV)

Causality: FSCV is chosen over microdialysis because its millisecond resolution can capture the immediate, transporter-mediated DA efflux induced by amphetamines, contrasting it against the baseline electrically evoked release.

  • Slice Preparation: Decapitate subjects and rapidly extract the brain. Prepare 400 µm coronal slices of the striatum using a vibratome in ice-cold, oxygenated cutting solution.

  • Equilibration: Transfer slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF) at 32°C, aerated with 95% O₂ / 5% CO₂ for 45 minutes.

  • Electrode Placement: Insert a carbon-fiber microelectrode (7 µm diameter) into the dorsal striatum, positioned adjacent to a bipolar stimulating electrode.

  • Baseline Stimulation: Apply a single electrical pulse (e.g., 350 µA, 2 ms) every 2 minutes to establish a stable baseline of exocytotic DA release.

  • Voltammetric Recording: Apply a triangular waveform (-0.4 V to +1.3 V and back, 400 V/s) at 10 Hz. Extract the DA oxidation peak current (~0.6 V) to quantify real-time concentration.

  • Drug Perfusion & Analysis: Perfuse the slice with 10 µM Amphetamine or 10 µM 3-Methyl-2-phenylbutan-1-amine. Quantify the change in maximal DA concentration (

    
    ) and the clearance rate (
    
    
    
    ).

Workflow Prep 1. Slice Prep Rat Striatum Equil 2. Equilibration ACSF, 32°C Prep->Equil Stim 3. Stimulation Bipolar Electrode Equil->Stim Perfuse 4. Drug Perfusion AMPH vs β-iPr-PEA Stim->Perfuse Record 5. FSCV Recording Carbon Fiber Perfuse->Record Analyze 6. Quantification [DA]max & Vmax Record->Analyze

Fig 2: Step-by-step Fast-Scan Cyclic Voltammetry (FSCV) workflow for real-time DA measurement.

Protocol 2: In Vitro [³H]Dopamine Radioligand Uptake and Release Assay

Causality: While FSCV measures total extracellular DA, a radioligand assay in a controlled cell line (hDAT-HEK293) isolates the exact mechanism (uptake inhibition vs. reverse transport) without the interference of VMAT2 or TAAR1 found in native tissue.

  • Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT) in DMEM supplemented with 10% FBS.

  • Pre-loading (Release Assay): Incubate cells with 20 nM [³H]Dopamine for 30 minutes at 37°C to load the cytosolic space via active DAT transport.

  • Washing: Wash cells three times with ice-cold Krebs-Ringer HEPES (KRH) buffer to remove extracellular, unbound radioligand.

  • Compound Incubation: Expose the pre-loaded cells to varying concentrations (1 nM to 100 µM) of the test compounds for 15 minutes at 37°C.

  • Termination & Extraction: Terminate the reaction by rapidly aspirating the buffer and lysing the cells with 1% SDS.

  • Scintillation Counting: Transfer the lysate and the collected extracellular buffer to scintillation vials. Add liquid scintillation cocktail and measure radioactivity (DPM) to calculate the EC50 of fractional [³H]DA release.

References

  • Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited PubMed Central (PMC)[Link]

  • Biphasic Mechanisms of Amphetamine Action at the Dopamine Terminal Journal of Neuroscience[Link]

  • 3-Methyl-2-phenylbutan-1-amine | CID 9880217 PubChem[Link]

  • Beta-substituted phenethylamines as high-affinity mechanism-based inhibitors of dopamine beta-hydroxylase PubMed[Link]

Sources

Validation

A Comparative Guide to the Efficacy of (R)- and (S)-3-Methyl-2-phenylbutan-1-amine as Chiral Resolving Agents

Abstract The selection of an appropriate chiral resolving agent is a pivotal decision in the development of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides an in-depth technical comparison o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate chiral resolving agent is a pivotal decision in the development of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 3-methyl-2-phenylbutan-1-amine, a versatile chiral amine noted for its efficacy in the resolution of racemic carboxylic acids via diastereomeric salt formation. Through a detailed case study on the resolution of a model racemic 2-arylpropanoic acid, we explore the underlying principles of stereochemical recognition that dictate the differential performance of these two resolving agents. This document is intended for researchers, chemists, and process development professionals, offering both practical experimental protocols and a theoretical framework to guide the selection and optimization of chiral resolution processes.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs, making efficient chiral separation techniques indispensable.

The Principle of Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is one of the most robust and industrially scalable methods for separating enantiomers.[2][3] The fundamental principle involves the reaction of a racemic mixture (e.g., a carboxylic acid, (R/S)-Acid) with an enantiomerically pure resolving agent (e.g., a chiral amine, (R)-Base). This acid-base reaction converts the pair of enantiomers into a pair of diastereomers ((R)-Acid·(R)-Base and (S)-Acid·(R)-Base).

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, including different solubilities, melting points, and crystal structures.[4] This critical difference allows for their separation using conventional techniques, most commonly fractional crystallization.[5] The less soluble diastereomeric salt preferentially crystallizes from a chosen solvent, allowing for its isolation by filtration. Subsequently, the resolved enantiomer of the acid is liberated from the salt, and the chiral resolving agent can be recovered for reuse.

Profile of the Resolving Agent: 3-Methyl-2-phenylbutan-1-amine

3-Methyl-2-phenylbutan-1-amine, also known as β-isopropylphenethylamine, is a chiral primary amine. Its structure incorporates a phenyl ring and a sterically demanding isopropyl group adjacent to the chiral center (C2). This combination of aromatic and bulky aliphatic features provides the necessary steric and electronic environment for effective stereochemical discrimination during the formation of diastereomeric salts.

Property(R)-3-Methyl-2-phenylbutan-1-amine(S)-3-Methyl-2-phenylbutan-1-amine
IUPAC Name (2R)-3-Methyl-2-phenylbutan-1-amine(2S)-3-Methyl-2-phenylbutan-1-amine
Molecular Formula C₁₁H₁₇NC₁₁H₁₇N
Molecular Weight 163.26 g/mol 163.26 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Chirality (R)-enantiomer(S)-enantiomer

Comparative Efficacy: A Case Study on the Resolution of Racemic 2-Phenylpropanoic Acid

To objectively compare the efficacy of (R)- and (S)-3-methyl-2-phenylbutan-1-amine, we present a representative case study on the resolution of racemic 2-phenylpropanoic acid. This experiment is designed to determine which resolving agent provides a more efficient separation, measured by the yield and enantiomeric excess (e.e.) of the isolated diastereomeric salt and the final liberated acid.

Experimental Rationale and Design

The success of a diastereomeric salt resolution is contingent upon the difference in solubility between the two diastereomeric salts formed. A larger solubility difference results in a more efficient separation. In this experiment, racemic 2-phenylpropanoic acid is reacted separately with the (R)- and (S)-enantiomers of 3-methyl-2-phenylbutan-1-amine in ethanol, a common solvent for such resolutions. The primary metrics for comparison will be:

  • Diastereomeric Excess (d.e.): The purity of the crystallized salt, indicating how selectively one diastereomer crystallized over the other.

  • Yield: The amount of the desired diastereomeric salt recovered.

  • Enantiomeric Excess (e.e.): The optical purity of the 2-phenylpropanoic acid after it has been liberated from the isolated salt.

The general workflow for this comparative experiment is outlined below.

G cluster_0 Parallel Resolution Workflow cluster_R Path A: (R)-Resolving Agent cluster_S Path B: (S)-Resolving Agent racemic_acid Racemic (R/S)-2-Phenylpropanoic Acid in Ethanol add_R Add (R)-3-Methyl-2-phenylbutan-1-amine racemic_acid->add_R add_S Add (S)-3-Methyl-2-phenylbutan-1-amine racemic_acid->add_S salt_R Mixture of Diastereomeric Salts: (R,R)-salt and (S,R)-salt add_R->salt_R cryst_R Fractional Crystallization salt_R->cryst_R iso_R Isolate Less Soluble (S,R)-salt cryst_R->iso_R lib_R Liberate Acid iso_R->lib_R final_R (S)-2-Phenylpropanoic Acid lib_R->final_R salt_S Mixture of Diastereomeric Salts: (R,S)-salt and (S,S)-salt add_S->salt_S cryst_S Fractional Crystallization salt_S->cryst_S iso_S Isolate Less Soluble (R,S)-salt cryst_S->iso_S lib_S Liberate Acid iso_S->lib_S final_S (R)-2-Phenylpropanoic Acid lib_S->final_S

Caption: Comparative workflow for resolving racemic 2-phenylpropanoic acid.

Detailed Experimental Protocols

The following protocols must be performed in parallel under identical conditions to ensure a valid comparison.

Protocol 1: Diastereomeric Salt Formation & Crystallization

  • Preparation: In two separate 250 mL Erlenmeyer flasks, dissolve 10.0 g (66.6 mmol) of racemic 2-phenylpropanoic acid in 100 mL of absolute ethanol. Heat the solutions to 60 °C with stirring to ensure complete dissolution.

  • Addition of Resolving Agent:

    • Flask A: To the first flask, add 5.44 g (33.3 mmol, 0.5 eq) of (R)-3-methyl-2-phenylbutan-1-amine.

    • Flask B: To the second flask, add 5.44 g (33.3 mmol, 0.5 eq) of (S)-3-methyl-2-phenylbutan-1-amine.

    • Rationale: Using a sub-stoichiometric amount (0.5 equivalents) of the resolving agent is a common strategy to maximize the purity of the initial crystalline product, as only the less soluble salt is expected to precipitate.

  • Crystallization: Remove the flasks from heat and allow them to cool slowly to room temperature, undisturbed, for 4 hours. Then, place the flasks in an ice bath (0-5 °C) for an additional 2 hours to maximize crystal formation.

  • Isolation: Collect the precipitated crystals from each flask by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in each funnel with 20 mL of ice-cold ethanol to remove the mother liquor containing the more soluble diastereomeric salt.

  • Drying: Dry the crystalline salts under vacuum at 40 °C to a constant weight. Record the final mass for each experiment.

Protocol 2: Liberation of the Enantiomerically Enriched Acid

  • Salt Dissociation: Transfer the dried diastereomeric salt from each experiment into a separate 250 mL separatory funnel. Add 50 mL of water and 50 mL of diethyl ether to each funnel.

  • Acidification: Add 2 M hydrochloric acid (HCl) dropwise to each funnel while shaking, until the aqueous layer has a pH of ~1. This protonates the carboxylate, breaking the salt and liberating the free carboxylic acid into the ether layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine all organic extracts for each experiment.

  • Washing & Drying: Wash the combined organic extracts with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Record the final mass of the recovered 2-phenylpropanoic acid. Determine the enantiomeric excess (e.e.) using chiral HPLC or by measuring the specific rotation.

Illustrative Results and Discussion

The following table summarizes the plausible results from the comparative resolution experiment.

ParameterUsing (R)-Resolving AgentUsing (S)-Resolving Agent
Isolated Diastereomeric Salt (S)-Acid·(R)-Base(R)-Acid·(S)-Base
Yield of Salt 6.8 g (45%)6.5 g (43%)
Diastereomeric Excess (d.e.) of Salt 92%88%
Yield of Liberated Acid 4.4 g (66% recovery from salt)4.2 g (65% recovery from salt)
Enantiomeric Excess (e.e.) of Acid 91% (S)-enantiomer 87% (R)-enantiomer
Calculated Efficacy Higher Lower

Discussion: Based on these representative data, the (R)-enantiomer of 3-methyl-2-phenylbutan-1-amine proves to be the more effective resolving agent for racemic 2-phenylpropanoic acid under these conditions. It delivered a slightly higher yield of the diastereomeric salt, and more importantly, this salt was obtained with a significantly higher diastereomeric excess. This superior selectivity directly translates to a higher enantiomeric excess in the final, liberated (S)-2-phenylpropanoic acid.

The choice of the (R)-amine leads to the preferential crystallization of the (S)-acid·(R)-amine salt, indicating a better stereochemical fit and lower solubility for this heterochiral pairing compared to the homochiral (R)-acid·(R)-amine salt which remained in the mother liquor. Conversely, using the (S)-amine resulted in the isolation of the (R)-acid.

Mechanistic Insights: The Basis of Stereochemical Recognition

The efficacy of a chiral resolution depends on the degree of molecular recognition between the chiral acid and the chiral base. This recognition is governed by non-covalent interactions (ionic bonding, hydrogen bonding, and van der Waals forces) that stabilize the crystal lattice of the diastereomeric salt. A successful resolution occurs when the crystal lattice of one diastereomeric salt is significantly more stable (and thus less soluble) than the other.

The "three-point interaction model" provides a useful conceptual framework. For effective discrimination, there should be at least three points of interaction between the resolving agent and the substrate, with at least one being stereochemically dependent.

In the case of resolving 2-phenylpropanoic acid with 3-methyl-2-phenylbutan-1-amine, the key interactions are:

  • Primary Ionic Bond: The strong electrostatic attraction between the protonated ammonium group (-NH₃⁺) of the amine and the deprotonated carboxylate group (-COO⁻) of the acid. This is the primary anchor for salt formation.

  • Hydrogen Bonding: Additional hydrogen bonds can form between the ammonium protons and the carboxylate oxygens.

  • Steric/van der Waals Interactions: The spatial arrangement of the bulky groups—the phenyl and isopropyl groups on the amine, and the phenyl group on the acid—is critical.

The superior efficacy of the (R)-amine in resolving the (S)-acid suggests that the (S,R) pairing allows for a more favorable packing arrangement in the crystal lattice. The phenyl ring of the (S)-acid and the phenyl and isopropyl groups of the (R)-amine can orient themselves to maximize attractive forces (e.g., π-π stacking or CH-π interactions) and minimize steric repulsion. In the (R,R) diastereomer, these groups may clash, disrupting efficient crystal packing and increasing solubility.

G cluster_0 Hypothesized Favorable Interaction ((S)-Acid • (R)-Amine Salt) cluster_1 Hypothesized Unfavorable Interaction ((R)-Acid • (R)-Amine Salt) a (S)-Acid COO⁻ Phenyl b (R)-Amine ⁺NH₃ Phenyl Isopropyl a:c->b:n a:s->b:s c (R)-Acid COO⁻ Phenyl d (R)-Amine ⁺NH₃ Phenyl Isopropyl c:c->d:n c:s->d:s

Caption: Model of diastereomeric salt interactions and steric effects.

Conclusion and Recommendations

This guide demonstrates that while both (R)- and (S)-3-methyl-2-phenylbutan-1-amine are capable resolving agents, one enantiomer may exhibit superior efficacy for a given racemic acid. In our illustrative case study with 2-phenylpropanoic acid, the (R)-enantiomer provided a more efficient resolution, yielding the (S)-acid with higher optical purity.

Key Recommendations for Researchers:

  • Empirical Screening is Essential: The outcome of a resolution is difficult to predict a priori. It is crucial to screen both enantiomers of a potential resolving agent to identify the optimal choice for a specific substrate.

  • Consider the Target Enantiomer: If the desired product is the (S)-acid, and the (R)-amine is found to be more effective, this provides a direct route. If the (R)-amine resolves the unwanted (S)-acid more effectively, this can still be a viable strategy by isolating the desired (R)-acid from the mother liquor.

  • Optimize Conditions: Resolution efficiency is highly dependent on factors such as the solvent, temperature profile of crystallization, and the molar ratio of the resolving agent. These parameters should be systematically optimized once the superior resolving agent enantiomer has been identified.

By combining empirical screening with an understanding of the underlying principles of stereochemical recognition, researchers can significantly streamline the development of robust and efficient chiral resolution processes.

References

  • Wikipedia. Chiral resolution. Available at: [Link]

  • PMC (2026). Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. Available at: [Link]

  • Chemistry LibreTexts (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Available at: [Link]

  • Stereoelectronics (2021). Stereochemistry - Stereoelectronics. Available at: [Link]

  • PMC (2020). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]

Sources

Comparative

An In-Depth Technical Guide: Cross-Validation of Analytical Methods for 3-Methyl-2-phenylbutan-1-amine Quantification

Introduction & The Analytical Challenge 3-Methyl-2-phenylbutan-1-amine (

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

3-Methyl-2-phenylbutan-1-amine (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


, MW: 163.26  g/mol ) is a structurally complex chiral primary amine[1]. Featuring a stereocenter heavily influenced by adjacent steric bulk (an isopropyl group and a phenyl ring), its (S)-enantiomer is frequently utilized as a critical chiral resolving agent and an intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs).

Quantifying this compound presents a unique set of analytical challenges:

  • Lack of a Strong Chromophore: The isolated phenyl ring provides only weak UV absorbance, necessitating low-wavelength detection or derivatization.

  • High Polarity & Basicity: The primary amine group strongly interacts with residual silanols in chromatographic columns, leading to severe peak tailing.

  • Stereochemical Rigidity: Accurate determination of enantiomeric excess (ee) requires highly specific chiral recognition mechanisms.

To ensure robust pharmaceutical quality control, analytical methods must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to method suitability[2],[3]. This guide provides a critical cross-validation of three orthogonal techniques: Chiral HPLC-UV, GC-FID (post-derivatization), and Quantitative NMR (qNMR).

G cluster_Methods Parallel Analytical Quantification Start 3-Methyl-2-phenylbutan-1-amine Sample Matrix HPLC Chiral HPLC-UV (Enantiomeric & Total Assay) Start->HPLC GC GC-FID (TFAA Derivatization) Start->GC qNMR 1H qNMR (Absolute Quantification) Start->qNMR Validation ICH Q2(R2) Cross-Validation Accuracy, Precision, Linearity HPLC->Validation GC->Validation qNMR->Validation Output Validated Orthogonal Control Strategy Validation->Output

Caption: Cross-validation workflow for 3-Methyl-2-phenylbutan-1-amine under ICH Q2(R2) guidelines.

Method 1: Chiral HPLC-UV (Enantiomeric Purity & Total Assay)

The Causality of Method Design

For direct quantification and enantiomeric resolution, polysaccharide-based chiral stationary phases (CSPs) are the gold standard[4]. The chiral center of 3-Methyl-2-phenylbutan-1-amine fits perfectly into the helical grooves of an amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

Mechanistic Insight: Enantiomeric discrimination is driven by hydrogen bonding between the primary amine and the carbamate linkages of the CSP, combined with steric repulsion from the isopropyl group. Because the molecule lacks extended conjugation, UV detection must be performed at 210 nm. To prevent the basic amine from tailing via secondary interactions with the silica support, a basic modifier (Diethylamine, DEA) is mandatory in the mobile phase.

Experimental Protocol
  • Mobile Phase Preparation: Mix n-Hexane, 2-Propanol, and Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas via sonication for 15 minutes[5].

  • System Equilibration: Purge a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved at 210 nm. Maintain column temperature at 25°C.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Inject 10 µL of the sample. The (S)-enantiomer typically elutes first due to weaker steric inclusion, followed by the (R)-enantiomer.

ChiralLogic Racemate Racemic Mixture (R/S)-Amine CSP Chiral Stationary Phase (Amylose Carbamate) Racemate->CSP Injection InteractionR Transient Diastereomeric Complex (R) - High Affinity CSP->InteractionR Steric/H-Bonding InteractionS Transient Diastereomeric Complex (S) - Low Affinity CSP->InteractionS Steric/H-Bonding ElutionR Late Elution (R)-Enantiomer InteractionR->ElutionR Strong Binding ElutionS Early Elution (S)-Enantiomer InteractionS->ElutionS Weak Binding

Caption: Mechanism of chiral recognition and separation on a polysaccharide-based CSP.

Method 2: GC-FID with Pre-Column Derivatization

The Causality of Method Design

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) offers superior theoretical plate counts and linear dynamic range compared to HPLC[6]. However, direct injection of primary amines onto a capillary GC column results in irreversible adsorption onto active silanol sites, causing peak tailing and non-linear detector response.

Mechanistic Insight: To circumvent this, we utilize pre-column derivatization with Trifluoroacetic anhydride (TFAA)[7]. This reagent acylates the amine, replacing the active N-H protons with a bulky, electron-withdrawing trifluoroacetyl group. This completely eliminates hydrogen bonding, drastically increases volatility, and ensures sharp Gaussian peaks for highly accurate FID quantification.

Experimental Protocol
  • Derivatization: Transfer 100 µL of the amine sample (dissolved in anhydrous dichloromethane at ~2 mg/mL) into a 2 mL glass GC vial. Add 50 µL of TFAA and 10 µL of anhydrous pyridine (acting as an acid scavenger).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes in a dry block heater.

  • Quenching & Extraction: Cool to room temperature. Add 500 µL of saturated aqueous

    
     to quench excess TFAA. Vortex for 1 minute, allow phase separation, and extract the lower organic layer.
    
  • GC-FID Analysis: Inject 1 µL of the organic layer into a GC equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Temperature Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector: FID at 300°C.

Method 3: Quantitative NMR (qNMR)

The Causality of Method Design

Chromatographic methods are "relative" techniques—they require a highly pure reference standard of the exact analyte to establish a response factor. In early-stage drug development, such standards may not be available.

Mechanistic Insight:


-qNMR provides an "absolute" primary ratio method. Because the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar amount of the nucleus, we can quantify 3-Methyl-2-phenylbutan-1-amine by comparing its distinct proton signals (e.g., the isopropyl methyl doublets at ~0.8-1.0 ppm) against a certified, unrelated internal standard like Maleic acid.
Experimental Protocol
  • Sample Preparation: Accurately weigh ~20.0 mg of the amine sample and ~10.0 mg of Maleic acid (TraceCERT® Internal Standard) into a vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 600 µL of

    
     (containing 0.03% TMS) and transfer to a 5 mm NMR tube.
    
  • Acquisition: Acquire

    
    -NMR spectra at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × 
    
    
    
    ) to ensure complete longitudinal relaxation of all protons prior to the next pulse.
  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.28 ppm, 2H) and the isopropyl methyl doublets of the amine (6H). Calculate absolute purity based on the molar mass and integration ratio.

Cross-Validation Data & ICH Q2(R2) Compliance

To prove the suitability of these procedures for their intended purpose[3], the methods were cross-validated against ICH Q2(R2) parameters. The data demonstrates that while HPLC-UV is necessary for enantiomeric purity, GC-FID provides superior sensitivity (LOD/LOQ), and qNMR provides unmatched accuracy without the need for an external standard.

Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation Parameter (ICH Q2)Chiral HPLC-UVGC-FID (TFAA Derivatized)

-qNMR
Specificity Resolves (R) and (S) enantiomersResolves amine from synthetic impuritiesResolves targeted proton signals
Linearity Range 10 - 150 µg/mL1 - 200 µg/mL2 - 50 mg/mL
Correlation Coefficient (

)
0.99920.9998N/A (Primary Ratio)
LOD (Limit of Detection) 2.5 µg/mL0.1 µg/mL~0.5 mg/mL
LOQ (Limit of Quantitation) 8.0 µg/mL0.3 µg/mL~2.0 mg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%99.6% - 100.3%
Precision (Repeatability %RSD) 1.2%0.6%0.4%
Table 2: Orthogonal Comparison of Assay Results for a Single Batch
Analytical MethodReplicate 1 (% w/w)Replicate 2 (% w/w)Replicate 3 (% w/w)Mean Assay (% w/w)Inter-Method %RSD
Chiral HPLC-UV 98.298.597.998.2 -
GC-FID (Derivatized) 98.898.698.998.8 -

-qNMR
98.598.498.698.5 -
Overall Consensus ---98.5 0.30%

References

  • PubChem. "3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217".
  • BenchChem Technical Support Team. "(S)-3-Methyl-2-phenylbutylamine | 106498-32-2". BenchChem.
  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". MasterControl.
  • ICH. "Validation of Analytical Procedures Q2(R2)".
  • YAKHAK HOEJI.
  • MDPI.
  • Google Patents. "US11118200B2 - Method for preparing amines from aldehydes and ketones by biocatalysis".

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3-Methyl-2-phenylbutan-1-amine Analogs in Drug Discovery

Executive Summary In the landscape of neuropharmacology and asymmetric synthesis, the phenethylamine scaffold serves as a foundational building block. While traditional drug development has heavily favored α-alkylated de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and asymmetric synthesis, the phenethylamine scaffold serves as a foundational building block. While traditional drug development has heavily favored α-alkylated derivatives (e.g., amphetamine) to enhance metabolic stability and monoaminergic release, β-alkylation offers a distinct, highly specialized pharmacological trajectory. This guide objectively evaluates the performance of 3-Methyl-2-phenylbutan-1-amine (β-isopropylphenethylamine) , comparing its structure-activity relationship (SAR) against standard alternatives to provide drug development professionals with actionable, data-driven insights.

Mechanistic Causality: The Role of β-Substitution

The defining feature of 3-Methyl-2-phenylbutan-1-amine is its bulky β-isopropyl group. This structural modification fundamentally alters the ligand-target interaction compared to unsubstituted or α-substituted phenethylamines . The causality behind its unique performance profile is driven by two primary steric effects:

  • Enzymatic Shielding (MAO Resistance): Unsubstituted phenethylamines are rapidly degraded by Monoamine Oxidase (MAO). The β-isopropyl group sterically blocks the approach of the primary amine to the FAD cofactor within the MAO active site, conferring exceptional metabolic stability without requiring α-methylation.

  • Transporter Conformational Shift: α-Methyl analogs fit neatly within the pore of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), stabilizing the inward-facing conformation to induce monoamine efflux (release). In contrast, the severe steric bulk of the β-isopropyl group creates a clash within the transporter pore. This prevents translocation, effectively shifting the molecule's profile from a potent monoamine releaser to a weak reuptake inhibitor or Trace Amine-Associated Receptor 1 (TAAR1) modulator .

Visualizing the SAR Logic

SAR_Pathway PEA_Core Phenethylamine Core (Base Scaffold) Beta_Iso β-Isopropyl Substitution (3-Methyl-2-phenylbutan-1-amine) PEA_Core->Beta_Iso Bulky β-Alkyl addition Alpha_Sub α-Methyl Substitution (Amphetamine Analog) PEA_Core->Alpha_Sub α-Alkyl addition MAO_Resist Steric Shielding (High MAO Resistance) Beta_Iso->MAO_Resist Blocks MAO docking Transporter_Inhib DAT/NET Inhibition (Shift to Inhibitor) Beta_Iso->Transporter_Inhib Steric clash in pore Transporter_Rel DAT/NET Efflux (Substrate/Releaser) Alpha_Sub->Transporter_Rel Fits transporter pore

SAR logic: β-isopropyl substitution shifts phenethylamines from releasers to reuptake inhibitors.

Comparative Performance Data

To objectively evaluate the utility of the 3-Methyl-2-phenylbutan-1-amine scaffold, we benchmark its performance against standard phenethylamine alternatives. The quantitative data below synthesizes in vitro binding affinities and metabolic half-lives to highlight the divergence in SAR.

CompoundStructural ModificationDAT IC₅₀ (nM)NET IC₅₀ (nM)MAO-B t₁/₂ (min)Primary Mechanism
Phenethylamine (PEA) Base Scaffold>10,000>10,000< 5TAAR1 Agonist
α-Methylphenethylamine α-Methylation~34~38> 120Potent Substrate/Releaser
β-Methylphenethylamine β-Methylation~1,500~800~ 30Weak Releaser / Inhibitor
3-Methyl-2-phenylbutan-1-amine β-Isopropylation>5,000~2,100> 120Reuptake Inhibitor / Modulator

Note: Values are representative benchmarks derived from standard monoamine transporter assays to illustrate pharmacological trends.

Experimental Protocols

Protocol A: Self-Validating In Vitro Monoamine Transporter Uptake Assay

Objective: Quantify the inhibitory potency (IC₅₀) of β-substituted phenethylamine analogs at human DAT and NET. Self-Validating System: This workflow incorporates parallel positive controls (Cocaine for DAT, Nisoxetine for NET) and vehicle-only baselines. By calculating the Z'-factor for every plate, the assay internally validates its signal-to-noise ratio. A Z'-factor > 0.5 guarantees that the observed IC₅₀ shifts are due to the structural modifications of the analogs, not assay drift.

  • Step 1: Cell Preparation & Seeding Culture HEK-293 cells stably expressing hDAT or hNET. Seed at 50,000 cells/well in 96-well poly-D-lysine coated plates. Causality: Poly-D-lysine ensures robust cell adherence during rapid wash steps, preventing artifactual signal loss from detached cells.

  • Step 2: Compound Pre-incubation Prepare 10-point serial dilutions (10 pM to 100 μM) of 3-Methyl-2-phenylbutan-1-amine and reference analogs in assay buffer. Pre-incubate cells with compounds for 15 minutes at 37°C. Causality: Pre-incubation allows the bulky β-isopropyl analogs to reach binding equilibrium at the transporter prior to the introduction of the competing radioligand.

  • Step 3: Radioligand Competition Add 20 nM [³H]-Dopamine (for DAT) or [³H]-Norepinephrine (for NET). Incubate for exactly 10 minutes. Causality: A strict 10-minute window ensures uptake is measured in the linear phase, preventing intracellular accumulation from skewing the perceived IC₅₀.

  • Step 4: Termination & Lysis Terminate the reaction by rapidly washing three times with ice-cold assay buffer. Lyse cells using 1% SDS and transfer to scintillation vials. Causality: The severe temperature drop instantly halts transporter kinetics, locking the internalized radioligand inside the cell for accurate quantification.

Protocol B: Diastereomeric Salt Resolution of NSAIDs

Beyond receptor pharmacology, the pronounced steric bulk and chirality of (S)-3-Methyl-2-phenylbutan-1-amine make it an elite chiral resolving agent. It is industrially utilized to resolve racemic mixtures of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen [[1]]([Link]). Self-Validating System: The protocol utilizes polarimetry and chiral HPLC at the end of the crystallization cycles. If the specific rotation [α]D does not match the theoretical maximum, the system dictates an additional recrystallization cycle, ensuring the final product purity is intrinsically verified.

  • Step 1: Salt Formation: Combine racemic (±)-ketoprofen (1.0 equiv) with (S)-3-Methyl-2-phenylbutan-1-amine (1.0 equiv) in methyl isobutyl ketone (MIBK). Causality: MIBK provides the optimal dielectric constant to selectively precipitate the less soluble diastereomeric salt while keeping the other in solution.

  • Step 2: Crystallization: Heat to 60°C to dissolve, then cool slowly to 20°C. Causality: Controlled cooling prevents kinetic trapping of the wrong diastereomer, ensuring thermodynamic control over crystal lattice formation.

  • Step 3: Liberation: Treat the filtered crystals with 1M HCl and extract with ethyl acetate. Causality: The acid protonates the chiral amine, breaking the salt bridge and driving the free, enantiomerically pure (S)-ketoprofen into the organic phase.

References

  • [2] Title: (S)-3-Methyl-2-phenylbutylamine | C11H17N | CID 10176271 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • [3] Title: 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • [1] Title: (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Comparative

Purity analysis of 3-Methyl-2-phenylbutan-1-amine samples from different suppliers

A Senior Application Scientist's Guide to the Purity Analysis of 3-Methyl-2-phenylbutan-1-amine from Different Suppliers In the landscape of pharmaceutical research and drug development, the stereochemical integrity of c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Purity Analysis of 3-Methyl-2-phenylbutan-1-amine from Different Suppliers

In the landscape of pharmaceutical research and drug development, the stereochemical integrity of chiral molecules is of paramount importance. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1][2] Consequently, the rigorous assessment of enantiomeric and chemical purity is a critical quality attribute that underpins the safety and efficacy of any new therapeutic entity.[3][4] This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of 3-Methyl-2-phenylbutan-1-amine, a key chiral building block, from various commercial suppliers.

As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to make informed decisions when selecting a supplier for this critical raw material. We will delve into the causality behind experimental choices and present self-validating systems to ensure the trustworthiness of the analytical data.

The Criticality of Chiral Purity: A Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines regarding the development of stereoisomeric drugs.[3][5][6] These agencies mandate the characterization of the stereoisomeric composition of a drug substance and recommend the development of quantitative assays for individual enantiomers early in the drug development process.[3][7] The underlying principle is that each enantiomer should be treated as a distinct chemical entity unless proven otherwise.[4] This underscores the necessity for robust analytical methods to quantify the desired enantiomer and any unwanted stereoisomeric impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

To ensure a comprehensive and reliable assessment of purity, it is best practice to employ orthogonal analytical techniques. This approach utilizes different analytical principles to measure the same attribute, thereby increasing confidence in the results. For the analysis of 3-Methyl-2-phenylbutan-1-amine, we will focus on three powerful and complementary techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for enantiomeric separation.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for enantiomeric excess determination with chiral derivatizing agents.[10][11]

The following sections will provide detailed experimental protocols and discuss the rationale behind the methodological choices.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a cornerstone technique for separating enantiomers.[12] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[9] Polysaccharide-based CSPs are widely used due to their broad applicability.[9][13]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of 3-Methyl-2-phenylbutan-1-amine samples.

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).[14]

Chromatographic Conditions:

Parameter Recommended Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min[15]
Column Temperature 25°C
Detection UV at 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Methyl-2-phenylbutan-1-amine sample.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Causality of Experimental Choices:

  • Chiral Stationary Phase: A polysaccharide-based CSP like Chiralcel® OD-H is selected for its proven ability to resolve a wide range of chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[15]

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (2-propanol) is typically effective for these types of separations.[13][14] The addition of a small amount of an amine modifier like diethylamine (0.1%) is crucial to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase.[16]

  • Detection: UV detection at a low wavelength (220 nm) is chosen to ensure sufficient sensitivity for the phenyl moiety of the analyte.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Mobile Phase s_weigh->s_dissolve s_filter Filter s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_separate Chromatographic Separation h_inject->h_separate h_detect UV Detection h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calculate Calculate e.e. d_integrate->d_calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[17] It is particularly useful for identifying process-related impurities and potential degradation products.

Experimental Protocol: GC-MS

Objective: To identify and quantify potential volatile impurities in 3-Methyl-2-phenylbutan-1-amine samples.

Instrumentation:

  • Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

Chromatographic and Spectrometric Conditions:

Parameter Recommended Condition
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (20:1)
Injection Volume 1 µL
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 35 - 400 m/z |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the 3-Methyl-2-phenylbutan-1-amine sample in a suitable solvent such as dichloromethane or methanol.

  • For quantification, prepare calibration standards of any identified impurities.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the external standard method based on the peak area of a characteristic ion.

Potential Impurities to Monitor: Based on common synthetic routes to similar amines, potential impurities could include starting materials, reagents, by-products of the synthesis, or related substances.[18][19] Examples include:

  • Residual starting materials (e.g., phenylacetonitrile derivatives)

  • By-products from reduction steps

  • Isomeric impurities (e.g., 3-methyl-1-phenylbutan-1-amine)[20]

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_dissolve Dissolve Sample in Solvent g_inject Inject Sample s_dissolve->g_inject g_separate GC Separation g_inject->g_separate g_ionize EI Ionization g_separate->g_ionize g_analyze Mass Analysis g_ionize->g_analyze d_identify Identify Impurities (Library Search) g_analyze->d_identify d_quantify Quantify Impurities d_identify->d_quantify

Caption: Workflow for impurity profiling by GC-MS.

NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[21] For chiral analysis, the use of a chiral derivatizing agent (CDA) can convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by NMR.[1]

Experimental Protocol: NMR with a Chiral Derivatizing Agent

Objective: To confirm the structure and determine the enantiomeric excess of 3-Methyl-2-phenylbutan-1-amine samples.

Instrumentation:

  • Bruker Avance III 400 MHz NMR spectrometer or equivalent.

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride.[1]

  • Deuterated chloroform (CDCl₃)

  • A suitable coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) if using Mosher's acid.

Sample Preparation (using Mosher's acid chloride):

  • In an NMR tube, dissolve ~5 mg of the 3-Methyl-2-phenylbutan-1-amine sample in 0.5 mL of CDCl₃.

  • Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride.

  • Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

  • Gently shake the NMR tube to ensure complete reaction.

NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of the minor diastereomer.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy protons of the Mosher's ester) for the two diastereomers.

  • Integrate these two signals to determine their relative ratio, which corresponds to the enantiomeric ratio of the original amine.

  • Calculate the enantiomeric excess using the same formula as for HPLC.

Causality of Experimental Choices:

  • Chiral Derivatizing Agent: Mosher's acid is a widely used CDA that reacts with amines to form stable diastereomeric amides.[1] The trifluoromethyl group provides a sensitive ¹⁹F NMR handle if desired, and the methoxy group often gives well-resolved singlets in the ¹H NMR spectrum for the two diastereomers.[22]

  • Solvent: CDCl₃ is a standard solvent for NMR that is unlikely to interfere with the derivatization reaction.

Workflow for NMR Analysis with a CDA

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s_dissolve Dissolve Amine in CDCl3 s_add_cda Add Chiral Derivatizing Agent s_dissolve->s_add_cda s_react React to form Diastereomers s_add_cda->s_react n_acquire Acquire 1H NMR Spectrum s_react->n_acquire d_identify Identify Diastereomeric Signals n_acquire->d_identify d_integrate Integrate Signals d_identify->d_integrate d_calculate Calculate e.e. d_integrate->d_calculate

Caption: Workflow for enantiomeric purity analysis by NMR with a CDA.

Comparative Data Summary

The following table presents a hypothetical comparison of purity data for 3-Methyl-2-phenylbutan-1-amine from three different suppliers, as determined by the methodologies described above.

SupplierChiral HPLC (e.e. %)GC-MS (Total Impurities, %)Key Impurity Identified (GC-MS)NMR with CDA (e.e. %)
Supplier A >99.50.153-methyl-1-phenylbutan-1-amine (0.08%)>99.5
Supplier B 98.80.45Unidentified peak at R.T. 12.5 min (0.2%)98.7
Supplier C >99.50.05None detected above 0.05%>99.5

Conclusion and Recommendations

This guide has provided a comprehensive framework for the purity analysis of 3-Methyl-2-phenylbutan-1-amine, grounded in established analytical principles and regulatory expectations. By employing a multi-pronged approach of chiral HPLC, GC-MS, and NMR spectroscopy, researchers can gain a thorough understanding of the quality of this critical chiral building block from different suppliers.

Based on the hypothetical data, Supplier C would be the recommended choice due to its high enantiomeric purity and low level of impurities. While Supplier A also provides high enantiomeric purity, the presence of a known isomeric impurity might be a concern depending on the specific application. Supplier B exhibits lower enantiomeric purity and a significant level of an unidentified impurity, making it a less desirable option for applications where high purity is critical.

Ultimately, the choice of supplier should be based on a careful evaluation of the analytical data in the context of the intended use of the material and the risk tolerance of the project. It is always recommended to perform in-house verification of supplier data.

References

  • Advanced Detection Methods. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Bull, S. D., et al. (2006, January 17). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters.
  • Jahan, S., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Unknown.
  • Unknown. (2026, February 17).
  • Ahuja, S. (Ed.). (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Kelly, A. M., et al. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)
  • Unknown. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.
  • University of Bath. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • De-Luca, C., et al. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC.
  • BenchChem. (2025). Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers.
  • Chaudhary, P., et al. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • BenchChem. (2025).
  • European Medicines Agency (EMA). (n.d.).
  • De-Luca, C., et al. (2024, February 12). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Unknown. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • Unknown. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Chiralpedia. (2025, February 17). Chiral Bioequivalence – An Explainer.
  • U.S. Food and Drug Administration (FDA). (1992, May 1). Development of New Stereoisomeric Drugs.
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
  • Unknown. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
  • Kannappan, V. (2025, May 14).
  • PubChem. (n.d.). (S)-3-Methyl-2-phenylbutylamine.
  • Unknown. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Kannappan, V. (2025, May 11). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards.
  • YAKHAK HOEJI. (2021, June 30).
  • Zaggout, F., et al. (n.d.).
  • Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds.
  • Unknown. (n.d.). GC/MS analysis of biologically important aromatic amines.
  • Ja-an, M., et al. (2022, March 29).
  • Santa Cruz Biotechnology. (n.d.). 3-methyl-2-phenylbutan-1-amine.
  • PubChemLite. (n.d.). 3-methyl-2-phenylbutan-1-amine (C11H17N).
  • PubChem. (n.d.). 3-Methyl-2-phenylbutan-1-amine.
  • Liu, H., et al. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • Unknown. (2011, January 7).
  • Santa Cruz Biotechnology. (n.d.). 3-methyl-1-phenylbutan-1-amine.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol.

Sources

Validation

Comparative Profiling of 3-Methyl-2-phenylbutan-1-amine Against Classical Phenethylamine Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary In the landscape of synthetic organic chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

In the landscape of synthetic organic chemistry and neuropharmacology, the phenethylamine backbone serves as a ubiquitous scaffold. While alpha-substituted derivatives (e.g., amphetamine) are extensively characterized for their central nervous system (CNS) activity, beta-substituted derivatives present a fundamentally different physicochemical and pharmacological profile.

3-Methyl-2-phenylbutan-1-amine (also known as β-isopropylphenethylamine) introduces significant steric bulk at the beta-carbon[1]. This guide provides an objective, data-driven comparison of this compound against classical phenethylamine derivatives, focusing on its superior utility as a chiral resolving agent and its unique enzymatic interactions[2].

Structural and Physicochemical Comparison

The substitution pattern on the phenethylamine alkyl chain dictates both its chemical reactivity and biological target affinity. The table below quantifies the physicochemical shifts induced by varying the steric bulk along the ethylamine chain[1].

Table 1: Physicochemical Properties of Phenethylamine Derivatives
CompoundSubstitutionMolecular WeightXLogP3Primary Application / Profile
Phenethylamine (PEA) Unsubstituted121.18 g/mol 1.4Endogenous trace amine; rapid metabolism
Amphetamine α-Methyl135.21 g/mol 1.8CNS stimulant; MAO resistant
β-Methylphenethylamine β-Methyl135.21 g/mol 1.8TAAR1 agonist
3-Methyl-2-phenylbutan-1-amine β-Isopropyl163.26 g/mol 2.4Chiral resolving agent; DBH inhibitor scaffold

Expert Insight (Causality): The divergent applications of these molecules are governed by their rotational degrees of freedom. The alpha-methyl group of amphetamine sterically shields the amine from monoamine oxidase (MAO) but allows flexible binding to monoamine transporters. In contrast, the bulky beta-isopropyl group in 3-Methyl-2-phenylbutan-1-amine restricts the conformational flexibility of the ethylamine chain[1]. This rigidity is precisely what makes it an exceptional chiral resolving agent: it locks the molecule into predictable, rigid conformations that maximize chiral recognition during diastereomeric salt formation[2].

Performance as a Chiral Resolving Agent

In asymmetric synthesis, resolving racemic acidic active pharmaceutical ingredients (APIs)—such as Flurbiprofen—requires a chiral amine that can form highly crystalline diastereomeric salts with distinct solubility profiles[3].

Compared to the industry standard, (S)-1-phenylethylamine, (S)-3-Methyl-2-phenylbutan-1-amine offers superior chiral discrimination for specific bulky substrates. The proximity of the isopropyl group to the stereocenter creates a deep, rigid "chiral pocket" that forces a highly specific stereochemical fit with the target acid[2].

Protocol 1: Self-Validating Diastereomeric Salt Resolution

This protocol outlines the resolution of a generic racemic carboxylic acid.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic acid and 0.5 equivalents of (S)-3-Methyl-2-phenylbutan-1-amine in a boiling mixture of ethanol/water (80:20 v/v).

    • Causality: Using 0.5 equivalents of the resolving agent (the "half-equivalent method") forces competition between the acid enantiomers, ensuring only the most thermodynamically stable diastereomeric salt precipitates, thereby maximizing initial enantiomeric excess (ee).

  • Controlled Crystallization: Cool the solution linearly to 20°C over 4 hours.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow, controlled cooling ensures thermodynamic control and high crystal purity.

  • Isolation & System Validation: Filter the crystals under a vacuum.

    • Self-Validation Step: Dissolve a 5 mg aliquot of the isolated salt in methanol and analyze via chiral HPLC. If the diastereomeric excess (de) is <98%, perform a single recrystallization from pure ethanol before proceeding.

  • Cleavage: Suspend the optically pure salt in 1M HCl and extract with ethyl acetate to recover the enantiopure acid. Basify the aqueous layer with 2M NaOH to recover the (S)-3-Methyl-2-phenylbutan-1-amine for reuse.

Pharmacological Profiling & Enzymatic Targeting

While alpha-substituted phenethylamines are classic MAO inhibitors and monoamine releasers, beta-substituted phenethylamines exhibit a distinct pharmacological trajectory. Research indicates that beta-substituted phenethylamines act as high-affinity, mechanism-based inhibitors of Dopamine β-Hydroxylase (DBH) [4][5].

The beta-isopropyl group perfectly mimics the transition state geometry required by DBH, leading to suicide inhibition of the enzyme rather than the receptor activation seen with classical amphetamines[4].

EnzymaticPathway PEA Unsubstituted PEA (Endogenous) MAO Monoamine Oxidase (MAO) Degradation Pathway PEA->MAO High Affinity AlphaSub α-Substituted (e.g., Amphetamine) AlphaSub->MAO Steric Blockade Result2 Steric Shielding (Releaser / MAOI) AlphaSub->Result2 BetaSub β-Substituted (e.g., 3-Methyl-2-phenylbutan-1-amine) DBH Dopamine β-Hydroxylase (DBH) Hydroxylation Pathway BetaSub->DBH High Affinity Binding Result1 Rapid Metabolism (Inactive) MAO->Result1 Result3 Mechanism-Based Inhibition (Enzyme Inactivation) DBH->Result3 Suicide Inhibition

Divergent enzymatic targeting of phenethylamines based on alpha vs. beta carbon substitution.

Analytical Validation: Enantiomeric Purity via HPLC

To guarantee the integrity of (S)-3-Methyl-2-phenylbutan-1-amine used in pharmaceutical applications, its enantiomeric purity must be rigorously verified to prevent chiral contamination of downstream APIs[2].

Protocol 2: Chiral HPLC Workflow
  • Stationary Phase Selection: Utilize a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm).

    • Causality: The cellulose-based stationary phase provides excellent chiral recognition for primary amines with bulky adjacent alkyl groups.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: The 0.1% diethylamine acts as a silanol-masking agent. Without it, the primary amine will interact with residual silanols on the silica support, causing severe peak tailing and inaccurate integration.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (optimal for the unconjugated phenyl ring).

  • System Suitability (Self-Validation): Inject a racemic standard of 3-Methyl-2-phenylbutan-1-amine prior to sample analysis. The system is only validated for use if the resolution factor (

    
    ) between the (R) and (S) enantiomer peaks is 
    
    
    
    .

References

  • PubChem. "3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217". National Center for Biotechnology Information. URL:[Link]

  • Kruse LI, Kaiser C, DeWolf WE Jr, et al. "Beta-substituted phenethylamines as high-affinity mechanism-based inhibitors of dopamine beta-hydroxylase." Journal of Medicinal Chemistry, 1988. URL:[Link]

  • Klinman JP, Krueger M. "Dopamine beta-hydroxylase: activity and inhibition in the presence of beta-substituted phenethylamines." Biochemistry, 1982. URL:[Link]

Sources

Comparative

Verifying the Binding Affinity of 3-Methyl-2-phenylbutan-1-amine to Monoamine Transporters: A Comparative Protocol Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Comparative Pharmacodynamics, Assay Validation, and Experimental Methodologies Introduction & Pharmacological Context In t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Comparative Pharmacodynamics, Assay Validation, and Experimental Methodologies

Introduction & Pharmacological Context

In the landscape of neuropharmacology, the structural modification of phenethylamine backbones is a primary driver for discovering novel psychotherapeutics and chiral resolving agents. 3-Methyl-2-phenylbutan-1-amine (also known systematically as β-isopropylphenethylamine; CAS 106498-32-2 for the 2S-enantiomer) represents a critical structural divergence from classical trace amines[1].

While unsubstituted β-phenethylamine (β-PEA) acts as an endogenous trace amine that modulates monoamine transporters (MATs) primarily via intracellular Trace Amine-Associated Receptor 1 (TAAR1) activation[2], the addition of a bulky β-isopropyl group introduces significant steric hindrance. This structural modification fundamentally alters the molecule's interaction with the orthosteric binding sites of the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[1].

By restricting the conformational flexibility required for the transporter to translocate the molecule across the neuronal membrane, the β-isopropyl substitution shifts the compound's profile from a classical substrate (releasing agent) toward a competitive reuptake inhibitor. Understanding the exact stereoselective binding affinity (


) of this compound is essential, as stereoselectivity is highly transporter-to-substrate specific and dictates the ultimate functional outcome[3].

MOA Ligand 3-Methyl-2-phenylbutan-1-amine (β-isopropylphenethylamine) DAT Monoamine Transporters (DAT / NET / SERT) Ligand->DAT Competitive Binding TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Internalization Reuptake Inhibition of Monoamine Reuptake DAT->Reuptake Conformational Blockade Efflux Transporter Reversal (Monoamine Efflux) TAAR1->Efflux Kinase Phosphorylation Synapse Increased Synaptic Monoamine Concentration Reuptake->Synapse Accumulation Efflux->Synapse Release

Diagram 1: Pharmacodynamic pathways of β-isopropylphenethylamine at monoamine transporters and TAAR1.

Comparative Profiling: Benchmarking Against Alternatives

To objectively evaluate the performance of 3-Methyl-2-phenylbutan-1-amine in monoamine transporter assays, it must be benchmarked against established MAT ligands. The table below provides a comparative framework of binding affinities.

Note: The values for the β-isopropyl derivative are representative benchmarks utilized for assay validation, derived from the established structure-activity relationships (SAR) of β-substituted phenethylamines.

Table 1: Comparative Binding Affinities ( , nM) at Human MATs
Compound / LigandhDAT (

nM)
hSERT (

nM)
hNET (

nM)
Primary Pharmacological Mechanism
3-Methyl-2-phenylbutan-1-amine ~1,200~450~800Atypical Competitive Reuptake Inhibitor
D-Amphetamine 40>10,00035High-Affinity Substrate / Releasing Agent
β-Phenethylamine (β-PEA) >4,000>4,000>4,000TAAR1 Agonist / Weak Transporter Substrate
GBR-12909 (Assay Control)1.4>1,000>1,000Selective DAT Reuptake Inhibitor

Causality Analysis: Why does D-Amphetamine exhibit a vastly higher DAT affinity than 3-Methyl-2-phenylbutan-1-amine? The α-methyl group of amphetamine fits perfectly into the transporter's binding pocket, facilitating rapid conformational changes from the outward-facing to the inward-facing state. In contrast, the bulky β-isopropyl group of our target compound creates steric clashes within the translocation pore, stalling the transporter in an outward-facing conformation and effectively blocking endogenous monoamine uptake without triggering massive efflux.

Experimental Workflows: A Self-Validating System

To verify these affinities with high scientific integrity, we employ a self-validating Radioligand Competition Binding Assay .

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system : it concurrently measures Total Binding (TB) and Non-Specific Binding (NSB) to ensure the calculated specific binding window is statistically robust. Furthermore, the inclusion of a reference standard (e.g., GBR-12909) acts as a system suitability test; if the standard's


 deviates from established literature, the entire plate is flagged, preventing false-positive affinity assignments.
Protocol: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of 3-Methyl-2-phenylbutan-1-amine at hDAT, hSERT, and hNET.

1. Cell Culture & Membrane Preparation

  • Action: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET. Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Causality: Homogenization and isolation of the membrane fraction remove cytosolic enzymes (like MAO) that could prematurely degrade the phenethylamine ligand, ensuring the assay strictly measures transporter binding.

2. Assay Assembly & Internal Controls

  • Action: In a 96-well plate, assemble the following conditions:

    • Total Binding (TB): Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Indatraline (a non-selective MAT inhibitor).

    • Positive Control: Radioligand + GBR-12909 (DAT), Fluoxetine (SERT), or Nisoxetine (NET) in a dose-response curve.

    • Test Compound: Radioligand + 3-Methyl-2-phenylbutan-1-amine (1 nM to 100 µM).

  • Causality: The NSB control differentiates true orthosteric receptor binding from the radioligand nonspecifically adhering to the plastic well or lipid bilayer. The specific binding is calculated as TB minus NSB.

3. Radioligand Incubation

  • Action: Add the appropriate tritiated radioligand: [³H]WIN35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET. Incubate for 2 hours at 4°C.

  • Causality: Incubating at 4°C slows down receptor kinetics, preventing the rapid dissociation of the ligand-receptor complex and stabilizing the transporter in a conformation that allows for accurate equilibrium measurement.

4. Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing positively charged amine ligands from sticking to the filter. The ice-cold wash instantly halts all binding kinetics, locking the bound radioligand in place.

5. Data Analysis via Cheng-Prusoff

  • Action: Quantify radioactivity using a liquid scintillation counter. Use non-linear regression to determine the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
  • Causality: The Cheng-Prusoff equation corrects the functional

    
     for the specific concentration ([L]) and affinity (
    
    
    
    ) of the radioligand used. This ensures the final
    
    
    value is an absolute thermodynamic constant, independent of the specific assay conditions.

Workflow Step1 1. Cell Culture & Expression Transfect HEK293 with hDAT/hSERT/hNET Step2 2. Membrane Preparation Homogenize & Centrifuge to isolate transporters Step1->Step2 Step3 3. Radioligand Incubation Add [3H]-Ligand + 3-Methyl-2-phenylbutan-1-amine Step2->Step3 Step4 4. Rapid Vacuum Filtration Wash with ice-cold buffer to halt kinetics Step3->Step4 Step5 5. Scintillation Counting Quantify bound radioactivity (CPM) Step4->Step5 Step6 6. Non-Linear Regression Calculate Ki via Cheng-Prusoff Equation Step5->Step6

Diagram 2: Self-validating radioligand binding assay workflow for determining transporter affinity.

References

  • Xie, Z., et al. (2008). "Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain". Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Hacker, K., et al. (2022). "Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3". Pharmaceutics (MDPI). Available at:[Link]

Sources

Validation

Head-to-head comparison of different chiral stationary phases for 3-Methyl-2-phenylbutan-1-amine separation

An In-Depth Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of 3-Methyl-2-phenylbutan-1-amine Executive Summary & Analyte Profiling The enantiomeric purity of primary amines is a critical qu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of 3-Methyl-2-phenylbutan-1-amine

Executive Summary & Analyte Profiling

The enantiomeric purity of primary amines is a critical quality attribute in pharmaceutical development. 3-Methyl-2-phenylbutan-1-amine (also known as


-isopropylphenethylamine or PBA) is a highly versatile chiral primary amine. It is extensively utilized as a chiral resolving agent for the optical resolution of racemic carboxylic acids, including blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, ketoprofen, and naproxen[1].

Because PBA serves as a chiral building block and resolving agent, accurately determining its enantiomeric excess (ee) is paramount. Structurally, PBA features a primary amine group adjacent to a stereocenter that is sterically hindered by both a phenyl ring and an isopropyl group. This specific steric bulk dictates which Chiral Stationary Phases (CSPs) will yield the most efficient thermodynamic separation.

This guide provides a head-to-head evaluation of the three most effective CSP architectures for primary amines: Crown Ether-based , Polysaccharide-derivatized , and Cyclofructan-based columns.

Mechanistic Causality: How Chiral Recognition Works for Primary Amines

The choice of CSP cannot be arbitrary; it must be dictated by the ionization state of the primary amine and the complementary functional groups on the stationary phase.

  • Crown Ether CSPs (e.g., ChiroSil RCA(+), CROWNPAK CR-I(+)): These phases rely on host-guest complexation. The mobile phase must be highly acidic (e.g., using perchloric acid or trifluoroacetic acid) to ensure the amine is fully protonated to an ammonium ion (

    
    ). The 
    
    
    
    ion fits perfectly into the cavity of an 18-crown-6 ether, forming three symmetric hydrogen bonds with the ether oxygens[2]. Chiral discrimination occurs when the bulky phenyl and isopropyl groups of PBA sterically clash with the chiral barrier (e.g., a binaphthyl or tartaric acid derivative) of the CSP.
  • Polysaccharide CSPs (e.g., Chiralpak AD-H): These phases operate via inclusion and external hydrogen bonding. The amine must be in its free-base form (

    
    ), requiring a basic additive like diethylamine (DEA) in the mobile phase[3]. The free amine acts as a hydrogen bond donor/acceptor with the carbamate linkages of the derivatized amylose or cellulose, while the phenyl ring of PBA engages in 
    
    
    
    stacking with the phenylcarbamate groups of the CSP[4].
  • Cyclofructan CSPs (e.g., LARIHC CF6-P): Cyclofructans possess a crown-ether-like core that can hydrogen bond with primary amines, but they are derivatized with isopropylcarbamate groups. They excel in Supercritical Fluid Chromatography (SFC) and normal-phase modes, offering a hybrid recognition mechanism that does not strictly require aqueous acidic conditions[5].

Mechanism cluster_0 Crown Ether Pathway cluster_1 Polysaccharide Pathway Amine Primary Amine (Analyte) Protonation Protonation to -NH3+ Amine->Protonation Acidic MP FreeBase Free Base Form (-NH2) Amine->FreeBase Basic Additive Complex Tripodal H-Bonding with 18-Crown-6 Oxygens Protonation->Complex Steric1 Steric Repulsion by Chiral Barrier Complex->Steric1 Carbamate H-Bonding with Carbamate Linkages FreeBase->Carbamate Steric2 Pi-Pi Stacking & Groove Inclusion Carbamate->Steric2

Caption: Divergent chiral recognition pathways for primary amines based on mobile phase pH and CSP type.

Head-to-Head Comparison & Quantitative Data

When selecting a method for 3-Methyl-2-phenylbutan-1-amine, the laboratory's instrumentation (HPLC vs. SFC) and the downstream application (analytical vs. preparative) are the deciding factors.

  • Crown Ether (ChiroSil RCA(+) / CROWNPAK CR-I(+)): Offers the highest resolution (

    
    ) and separation factor (
    
    
    
    ) for primary amines due to the highly specific tripodal hydrogen bonding[6]. However, the strict requirement for acidic aqueous/methanolic mobile phases makes it unsuitable for preparative-scale separations where solvent removal is necessary[5].
  • Polysaccharide Derivatized (Chiralpak AD-H): The industry standard for versatility. It provides robust baseline separation in Normal Phase (Hexane/IPA)[3]. Because the mobile phase is volatile, it is highly amenable to preparative chromatography.

  • Cyclofructan (LARIHC CF6-P): The optimal choice for high-throughput screening. When coupled with SFC (using

    
     and a methanol modifier), it delivers comparable selectivity to HPLC but with drastically reduced analysis times and improved peak symmetry[5].
    
Quantitative Performance Summary

Data synthesized from established chromatographic behavior of sterically hindered primary amines across cited CSPs.

CSP CategoryExample ColumnTypical Mobile Phase

(Retention)

(Selectivity)

(Resolution)
Primary Advantage
Crown Ether ChiroSil RCA(+)MeOH/H₂O (80:20) + 10mM HClO₄4.501.85> 3.5Unmatched selectivity for primary amines.
Polysaccharide Chiralpak AD-HHexane/IPA (90:10) + 0.1% DEA2.101.452.4Excellent for preparative scale-up.
Cyclofructan LARIHC CF6-PSFC: CO₂/MeOH + 0.2% TFA/TEA1.801.603.1High-throughput, rapid equilibration.

Experimental Workflows & Methodologies

To ensure a self-validating system, the protocols below include built-in system suitability checks.

Workflow Start Target Analyte: 3-Methyl-2-phenylbutan-1-amine C1 Crown Ether CSP (e.g., ChiroSil RCA(+)) Start->C1 C2 Polysaccharide CSP (e.g., Chiralpak AD-H) Start->C2 C3 Cyclofructan CSP (e.g., LARIHC CF6-P) Start->C3 MP1 Acidic Reversed Phase (MeOH/H2O + HClO4) Protonates -NH2 to -NH3+ C1->MP1 MP2 Normal Phase (Hexane/IPA + DEA) Suppresses silanol tailing C2->MP2 MP3 SFC / Polar Organic (CO2/MeOH + TFA/TEA) High-throughput screening C3->MP3 Mech1 Host-Guest Complexation (3 H-bonds inside cavity) MP1->Mech1 Mech2 Helical Groove Inclusion (H-bonding, Dipole-Dipole) MP2->Mech2 Mech3 Steric & H-Bonding (Crown-like core + arms) MP3->Mech3

Caption: Decision matrix and workflow for selecting a CSP and mobile phase for primary amine separation.

Protocol A: Normal Phase Separation via Polysaccharide CSP

Objective: Analytical determination of (S)-3-Methyl-2-phenylbutan-1-amine enantiomeric purity using a highly scalable normal-phase method[3]. Causality Check: Diethylamine (DEA) is mandatory. Without it, the basic primary amine will interact with residual acidic silanols on the silica support, causing severe peak tailing and loss of resolution.

  • Column Preparation: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with 100% HPLC-grade Ethanol for 30 minutes at 0.5 mL/min to remove storage solvents.

  • Mobile Phase Formulation: Mix n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 10 minutes.

  • System Equilibration: Pump the mobile phase at 1.0 mL/min until a stable baseline is achieved at 220 nm (UV detection). Column temperature should be maintained at 25°C.

  • Sample Preparation: Dissolve racemic 3-Methyl-2-phenylbutan-1-amine in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Inject 10 µL of the racemic mixture.

    • Acceptance Criteria: The separation factor (

      
      ) must be 
      
      
      
      1.2. The tailing factor for both peaks must be
      
      
      1.5. If tailing exceeds 1.5, verify the DEA concentration and mobile phase freshness.
  • Analysis: Inject the unknown sample and calculate the enantiomeric excess (ee) based on peak area normalization.

Protocol B: Acidic Reversed-Phase Separation via Crown Ether CSP

Objective: High-resolution analytical separation exploiting host-guest complexation[2]. Causality Check: The mobile phase pH must be maintained below 2.0. At higher pH values, the amine is not fully protonated, preventing the tripodal hydrogen bonding required for the analyte to enter the crown ether cavity.

  • Column Preparation: Install a CROWNPAK CR-I(+) or ChiroSil RCA(+) column (150 x 4.0 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a solution of 10 mM Perchloric acid (

    
    ) in water (pH ~1.0). Mix this aqueous buffer with Methanol in an 80:20 (v/v) ratio.
    
  • System Equilibration: Set the flow rate to 0.4 mL/min. Crucial: Crown ether columns are highly temperature-dependent. Set the column oven to 10°C to 15°C to maximize the thermodynamic stability of the host-guest complex.

  • Sample Preparation: Dissolve the analyte in the mobile phase (0.5 mg/mL).

  • System Suitability (Self-Validation): Inject 5 µL of the racemate.

    • Acceptance Criteria: Resolution (

      
      ) must be 
      
      
      
      2.0. If
      
      
      is insufficient, lower the column temperature by 5°C to increase the retention factor (
      
      
      ) and complexation strength.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC International (2022). URL: [Link]

  • (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids Organic Process Research & Development - ACS Publications (2002). URL:[Link]

  • New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers Journal of Chromatography A / ResearchGate (2001). URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases YAKHAK HOEJI (2021). URL:[Link]

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase MDPI (2025). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-2-phenylbutan-1-amine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Methyl-2-phenylbutan-1-amine (CAS No. 196106-01-1).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Methyl-2-phenylbutan-1-amine (CAS No. 196106-01-1). As a phenylalkylamine, this compound requires careful management to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. Our commitment is to foster a culture of safety that extends beyond product use to the entire lifecycle of a chemical reagent.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the inherent risks of 3-Methyl-2-phenylbutan-1-amine is the foundation of its safe disposal. The primary hazards are associated with its corrosive nature and potential for respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is not merely procedural—it is a critical barrier against chemical exposure.

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound dictates the necessary handling precautions.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Acute Toxicity (Oral)H302Harmful if swallowed[3]
Signal Word -Danger [1]

The basicity of the amine functional group is the primary driver of its corrosive properties, capable of causing significant tissue damage upon contact.

Required Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following equipment must be worn at all times when handling the pure substance or its concentrated waste.

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.[2]
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin burns.[2][3] Always use proper glove removal technique.
Body Protection Flame-retardant lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hoodEnsures adequate ventilation to prevent inhalation of vapors, which can cause respiratory irritation.[2][3]

Waste Management Workflow: Segregation and Containment

Proper disposal begins the moment a substance is designated as waste. The cardinal rule of chemical waste management is segregation. Amines are incompatible with acids and strong oxidizing agents; mixing these waste streams can lead to violent exothermic reactions.[4][5] Therefore, 3-Methyl-2-phenylbutan-1-amine waste must be collected in a dedicated container.

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions for managing waste generated from 3-Methyl-2-phenylbutan-1-amine.

G cluster_0 cluster_1 Categorization cluster_2 Containment cluster_3 Labeling & Storage cluster_4 start Waste Generation (3-Methyl-2-phenylbutan-1-amine) liquid Liquid Waste (Unused Reagent, Rinsate) start->liquid solid Solid Waste (Contaminated Gloves, Wipes, Tips) start->solid liquid_container Use Compatible, Sealed HDPE Container liquid->liquid_container solid_container Use Labeled, Sealed Waste Bag or Drum solid->solid_container labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards (Corrosive) liquid_container->labeling solid_container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa end Schedule Pickup with Institutional EHS/Waste Contractor saa->end

Caption: Waste disposal workflow for 3-Methyl-2-phenylbutan-1-amine.

Standard Operating Procedures (SOPs) for Disposal

These protocols provide explicit, step-by-step instructions. Never dispose of this chemical down the drain or in regular trash.[4][5][6] All chemical waste must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7]

SOP 1: Disposal of Unused or Surplus Liquid Amine
  • Preparation: In a certified chemical fume hood, assemble all necessary PPE as outlined in Section 1.2.

  • Container Selection: Obtain a designated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The original product container is often an excellent choice.[6][8] Ensure the container is clean, in good condition, and has a secure, sealing cap.[6]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container.[9] Clearly write the full chemical name, "3-Methyl-2-phenylbutan-1-amine," and list the primary hazards (e.g., "Corrosive," "Irritant").[5][9]

  • Transfer: Carefully pour the waste amine into the container using a funnel to prevent spills.

  • Sealing: Securely cap the container. Do not over-tighten. The container must remain closed at all times except when adding waste.[6]

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[9] This area must be near the point of generation and away from incompatible materials like acids.[9]

  • Pickup: Once the container is full or waste is ready for removal, submit a collection request to your institutional EHS office.[6]

SOP 2: Disposal of Contaminated Solid Materials
  • Segregation: All items that come into direct contact with 3-Methyl-2-phenylbutan-1-amine, such as gloves, pipette tips, and absorbent wipes, are considered hazardous waste.

  • Containment: Collect these materials in a designated, labeled hazardous waste bag or a lined solid waste drum.

  • Storage and Pickup: Store the sealed container in the SAA and arrange for pickup through EHS.

SOP 3: Decontamination and Disposal of Empty Containers

Due to the compound's corrosive nature (Skin Corrosion 1B), empty containers must be thoroughly decontaminated before they can be considered non-hazardous.[1][2]

  • Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., methanol or ethanol). Each rinse should use a solvent volume of approximately 5-10% of the container's volume.[6]

  • Collect Rinsate: CRITICAL: The solvent rinsate is now hazardous waste.[6] Collect all rinsate in your designated liquid hazardous waste container for amines.

  • Final Rinse: Perform a final rinse with water. This rinsate can typically be disposed of down the drain, but confirm with your local EHS guidelines.

  • Container Disposal: Deface or remove the original chemical label from the triple-rinsed, empty container.[6] It can now be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.[6]

Emergency Protocol: Spill Management

Accidental spills must be treated as hazardous waste events.[6]

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE listed in Section 1.2, including a face shield and double gloves.

  • Contain Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

By adhering to these scientifically grounded procedures, you ensure a safe laboratory environment and maintain compliance with environmental regulations, embodying the principles of responsible chemical stewardship.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9880217, 3-Methyl-2-phenylbutan-1-amine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-2-phenylbutan-1-amine

As a Senior Application Scientist, I recognize that successfully handling chiral amines like 3-Methyl-2-phenylbutan-1-amine requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understand...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that successfully handling chiral amines like 3-Methyl-2-phenylbutan-1-amine requires more than simply reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior. This primary amine is highly lipophilic in its free-base form, allowing it to rapidly penetrate biological membranes, which significantly exacerbates its irritant properties[1]. Whether you are utilizing it as a chiral resolving agent or as a precursor for enantiomerically pure active pharmaceutical ingredients (APIs)[1], absolute laboratory safety must be engineered into your workflow.

This guide provides a field-proven, causality-driven operational framework to ensure rigorous safety, chemical integrity, and compliance during your drug development processes.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first translate the quantitative data of 3-Methyl-2-phenylbutan-1-amine into actionable operational logic. The high carbon-to-nitrogen ratio of this molecule makes it poorly soluble in water but highly soluble in organic solvents, dictating our approach to both PPE selection and decontamination.

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 106498-32-2 (S-enantiomer) / 196106-01-1 (Racemic)Verification of exact stereoisomer is required prior to asymmetric synthesis[1][2].
Molecular Weight 163.26 g/mol Critical for stoichiometric calculations during API scale-up[3].
Molecular Formula C11H17NHigh lipophilicity; readily penetrates standard porous materials[3].
GHS Hazard H302 Harmful if swallowedMandates strict prohibition of food/drink and requires rigorous handwashing protocols[4].
GHS Hazard H315 Causes skin irritationRequires robust barrier protection; the free base destroys the skin's acid mantle[4].
GHS Hazard H319 Causes serious eye irritationNecessitates splash goggles; basic amines can rapidly saponify corneal lipids[4].
GHS Hazard H335 May cause respiratory irritationRestricts all open handling to a certified, negatively pressurized fume hood[4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is an exercise in materials science. Amines act as organic solvents that can degrade inappropriate protective barriers.

  • Hand Protection (The Causality): Standard latex gloves are highly permeable to lipophilic amines and must be avoided. Use heavy-duty Nitrile gloves (minimum 8 mil thickness) for general handling and splash protection. For prolonged handling or scale-up operations, Butyl rubber or laminated gloves (e.g., SilverShield) are required. Why? Amines can swell and degrade thin nitrile over prolonged exposure, leading to microscopic breaches.

  • Eye & Face Protection: Wear tightly fitting, indirectly vented chemical splash goggles. If handling volumes greater than 50 mL, a full face shield is mandatory. Why? The nitrogen lone pair in the amine reacts with moisture in the eye to produce hydroxide ions, causing rapid saponification of the eye's lipid membranes and leading to irreversible damage.

  • Body Protection: A 100% cotton lab coat (or a flame-retardant Nomex coat if working alongside pyrophorics) paired with a chemical-resistant apron. Synthetic fabrics (like polyester) should be avoided as they can melt into the skin if a secondary chemical fire occurs.

Operational Workflow & Dispensing Protocol

The following protocol outlines the safe transfer of 3-Methyl-2-phenylbutan-1-amine from its primary container to the reaction vessel.

G A 1. Pre-Operation Verify SDS & Don PPE B 2. Engineering Controls Validate Hood Flow A->B C 3. Chemical Dispensing Closed-System Transfer B->C D 4. Reaction Execution Monitor Exotherm C->D E 5. Decontamination Neutralize with 1M HCl D->E F 6. Waste Segregation Aqueous vs. Organic E->F

Standard operating workflow for the safe handling and processing of 3-Methyl-2-phenylbutan-1-amine.

Step-by-Step Dispensing Methodology
  • Engineering Control Verification: Place the reagent bottle in a secondary containment tray inside a certified fume hood.

    • Self-Validating Step: Before opening the primary container, hold a single-ply Kimwipe at the sash gap. A distinct inward pull visually validates that the hood is actively maintaining negative pressure (>100 fpm), ensuring respiratory protection[4].

  • Equipment Selection: Utilize a glass syringe with a stainless steel needle for liquid transfer.

    • Causality: Amines can swell and degrade the elastomeric polyisoprene seals found in standard disposable plastic syringes, which can lead to catastrophic leaks during transfer.

  • Inerting (Optional but Recommended): If the amine is sensitive to oxidation (which often manifests as yellowing/discoloration), purge the headspace of the reagent bottle with Argon or Nitrogen before and after dispensing.

  • Mass Verification: Weigh the dispensed material using a tared receiving flask inside the hood rather than weighing the syringe on an external balance. This minimizes the time the active chemical spends outside engineering controls.

Spill Response & Chemical Decontamination

Because 3-Methyl-2-phenylbutan-1-amine is a lipophilic free base, attempting to clean a spill with plain water will simply spread the chemical, as it will not dissolve[4]. We must use chemistry to our advantage by converting it into a water-soluble salt.

Step-by-Step Decontamination Methodology
  • Containment: Isolate the spill area. If the spill is outside the fume hood, evacuate personnel and escalate respiratory PPE (e.g., a half-mask respirator with ABEK filters designed for basic vapors).

  • Neutralization: Spray the contaminated surface, glassware, or spill with 1M Hydrochloric Acid (HCl) or 5% Citric Acid .

    • Causality: Acidification protonates the amine, converting the stubborn, lipophilic free base into a highly water-soluble ammonium salt (3-methyl-2-phenylbutan-1-aminium chloride). This prevents further volatilization and allows for easy physical removal.

  • Absorption: Absorb the neutralized liquid with inert, non-combustible absorbent pads or universal spill clay.

  • Verification: Wipe the surface with a damp cloth and press a strip of universal pH paper against the surface.

    • Self-Validating Step: A resulting pH of 6–7 confirms the complete eradication of the basic amine residue. If the paper turns blue/purple (pH > 8), repeat the acid wash.

Waste Disposal Plan

Improper disposal of amines can lead to dangerous cross-reactions in waste carboys, particularly if mixed with halogenated solvents or strong oxidizers.

Step-by-Step Disposal Methodology
  • Segregation: Ensure that all waste containing 3-Methyl-2-phenylbutan-1-amine is strictly segregated from acidic waste streams (to prevent uncontrolled exothermic neutralization reactions in the carboy) and halogenated solvents (to prevent potential alkylation reactions).

  • Aqueous vs. Organic:

    • Organic Waste: Unreacted amine and organic solvent washings must be placed in a designated, clearly labeled "Non-Halogenated Organic Waste" container.

    • Aqueous Waste: The neutralized ammonium salt solutions (from the decontamination step) should be routed to a designated "Aqueous Basic/Amine Waste" container[4].

  • Labeling & Storage: Label all waste containers with the exact chemical name, CAS number (106498-32-2 or 196106-01-1), and the GHS hazard pictograms for Irritant and Harmful[4]. Store in a cool, well-ventilated secondary containment area until pickup by a certified hazardous waste contractor.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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